Zinc tartrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;(2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGNUPCISFMPEM-ZVGUSBNCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O6Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970469 | |
| Record name | Zinc 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-64-4 | |
| Record name | Zinc tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EKY01JN8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Hydrothermal Synthesis of Zinc Tartrate Monohydrate
Abstract: This technical guide provides a comprehensive overview of the hydrothermal synthesis of zinc tartrate monohydrate (ZnC₄H₄O₆·H₂O), a versatile coordination polymer with significant applications in materials science and pharmaceuticals. The document details the underlying chemical principles, a validated step-by-step experimental protocol, and essential characterization techniques for product verification. By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers, scientists, and drug development professionals seeking to produce and characterize this compound with high purity and controlled morphology.
Introduction: The Significance of this compound and Hydrothermal Synthesis
This compound is a metal-organic coordination compound formed between zinc ions (Zn²⁺) and tartaric acid[1]. Its hydrated form, specifically this compound monohydrate, is a stable, white crystalline solid. This compound is gaining attention for several reasons:
-
Pharmaceutical Applications: As a compound of zinc, an essential nutrient, it holds potential in pharmaceutical formulations. Its compatibility with various formulations makes it a person of interest in medication development and drug delivery systems[2][3].
-
Advanced Materials Precursor: this compound serves as an excellent single-source precursor for the synthesis of zinc oxide (ZnO) nanoparticles through thermal decomposition[4][5]. This route allows for precise control over the morphology and properties of the resulting ZnO, a critical material in electronics, catalysis, and UV-protection.
-
Chemical Industry: It finds use as a stabilizer and a chelating agent, forming stable complexes with metal ions in various industrial processes[2][6].
Why Hydrothermal Synthesis?
The hydrothermal method is a solution-phase synthesis technique carried out in a sealed vessel (autoclave) at elevated temperatures and pressures. It offers distinct advantages over conventional precipitation or solid-state methods for synthesizing coordination polymers like this compound:
-
High Crystallinity: The conditions promote the slow, controlled growth of well-defined crystals, yielding products of high purity and crystallinity.
-
Morphology Control: By tuning parameters such as temperature, pH, and reaction time, it is possible to control the size and shape of the resulting crystals[7][8].
-
Phase Purity: It allows for the targeted synthesis of specific hydrated or anhydrous phases. For instance, mild hydrothermal conditions can be precisely controlled to favor the formation of hydrated phases, whereas higher temperatures (e.g., 110°C for 48 hours) can be used to produce the anhydrous form by eliminating kinetic hydrated products[4].
This guide focuses on the synthesis of the monohydrate form, a common and stable product under controlled hydrothermal conditions.
Synthesis Mechanism: The Chemistry Within the Autoclave
The hydrothermal synthesis of this compound monohydrate involves the reaction of a soluble zinc salt with tartaric acid in an aqueous solution under controlled heating.
Causality Behind Experimental Choices:
-
Zinc Precursor: Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) is an excellent choice. The acetate counter-ion is less coordinating than nitrate or chloride, minimizing interference with the formation of the tartrate complex. Furthermore, its decomposition products are volatile, ensuring a purer final product. Other salts like zinc sulfate can also be used[6].
-
Organic Linker: L-tartaric acid ((2R,3R)-2,3-dihydroxybutanedioic acid) acts as the bridging ligand. Its carboxylate and hydroxyl groups chelate with the zinc ions, forming a stable, extended coordination network.
-
Solvent: Deionized water is the universal solvent for hydrothermal synthesis due to its low cost, non-toxicity, and ability to dissolve the precursors.
-
Temperature and Pressure: The temperature is the most critical parameter. It must be high enough to increase precursor solubility and reaction kinetics but low enough to prevent the decomposition of the tartrate ligand (which typically begins above 300°C) or the formation of the anhydrous phase[4][9]. A temperature range of 100-140°C is generally effective. The pressure within the autoclave is autogenous, meaning it is generated by the vapor pressure of water at the set temperature. This elevated pressure maintains the aqueous phase and enhances dissolution.
The process unfolds in three key stages inside the autoclave:
-
Dissolution: As the temperature rises, the zinc salt and tartaric acid dissolve completely in water.
-
Nucleation: At the target temperature, zinc ions and tartrate anions coordinate to form initial crystal nuclei.
-
Crystal Growth: Over the duration of the reaction, these nuclei grow as more ions from the solution deposit onto their surfaces, leading to the formation of macroscopic crystals. The slow, controlled cooling at the end of the process is crucial to prevent rapid precipitation and ensure high-quality crystals.
A Validated Experimental Protocol
This protocol describes a reliable method for synthesizing this compound monohydrate. The subsequent characterization steps serve as a self-validating system to confirm the identity and purity of the product.
3.1. Materials and Reagents
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O) (ACS grade, ≥99%)
-
L-Tartaric Acid (C₄H₆O₆) (ACS grade, ≥99.5%)
-
Deionized Water
-
Ethanol (for washing)
3.2. Equipment
-
100 mL Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Laboratory oven
-
Buchner funnel and vacuum filtration apparatus
-
Analytical balance
3.3. Step-by-Step Synthesis Procedure
-
Precursor Solution A: Dissolve 2.195 g (10 mmol) of zinc acetate dihydrate in 30 mL of deionized water in a glass beaker. Stir until fully dissolved.
-
Precursor Solution B: Dissolve 1.501 g (10 mmol) of L-tartaric acid in 30 mL of deionized water in a separate glass beaker. Gentle warming may be required for full dissolution.
-
Mixing: Slowly add Solution A (zinc acetate) to Solution B (tartaric acid) under constant stirring. A white precipitate may form immediately.
-
Transfer to Autoclave: Transfer the resulting mixture (60 mL total volume) into the 100 mL Teflon liner of the hydrothermal autoclave. The total volume should not exceed 70-80% of the liner's capacity to ensure safety.
-
Sealing: Place the Teflon liner inside the stainless steel autoclave and seal the vessel tightly according to the manufacturer's instructions.
-
Hydrothermal Reaction: Place the sealed autoclave inside a pre-heated laboratory oven set to 120°C . Maintain this temperature for 24 hours .
-
Cooling: After 24 hours, turn off the oven and allow the autoclave to cool down naturally to room temperature over several hours. Crucial Safety Note: Do not attempt to open the autoclave while it is hot or under pressure.
-
Product Recovery: Once cooled, carefully open the autoclave. Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected product three times with deionized water to remove any unreacted precursors, followed by one wash with ethanol to facilitate drying.
-
Drying: Dry the final product in an oven at 80°C for 12 hours.
-
Yield Calculation: Weigh the dried product and calculate the percentage yield.
Visualization of the Synthesis Workflow
The overall experimental process can be visualized as a clear, sequential workflow.
Caption: Workflow for the hydrothermal synthesis of this compound monohydrate.
Product Characterization: A Self-Validating System
To confirm the successful synthesis of this compound monohydrate, a suite of characterization techniques is essential.
5.1. X-ray Diffraction (XRD) XRD is used to confirm the crystalline structure and phase purity of the product. The resulting diffraction pattern should be compared with known patterns for this compound hydrates from crystallographic databases to verify the correct phase has been synthesized[9][10]. The sharpness of the diffraction peaks is a direct indicator of the material's crystallinity.
5.2. Fourier-Transform Infrared Spectroscopy (FTIR) FTIR analysis identifies the functional groups present in the compound, confirming the coordination of the tartrate ligand and the presence of water. Key vibrational bands to look for include[9]:
-
Broad peak at ~3400 cm⁻¹: Corresponds to the O-H stretching vibrations of the water of crystallization.
-
Strong, sharp peak at ~1580 cm⁻¹: Attributed to the asymmetric stretching of the coordinated carboxylate group (C=O).
-
Peaks between 1420 cm⁻¹ and 1040 cm⁻¹: Relate to C-O stretching and O-H bending modes within the tartrate molecule.
-
Peaks below 900 cm⁻¹: Typically associated with the metal-oxygen (Zn-O) bond.
5.3. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature and is crucial for determining its thermal stability and water content. For this compound monohydrate, the TGA curve is expected to show two main weight loss steps:
-
Dehydration: A weight loss corresponding to one water molecule (approximately 7.7% of the total mass) should occur before 300°C[9].
-
Decomposition: A significant weight loss occurs between 300-450°C as the tartrate ligand decomposes into CO and CO₂, leaving behind zinc oxide (ZnO) as the final residue[4][9]. The final residual mass should correspond to the molar mass of ZnO.
5.4. Scanning Electron Microscopy (SEM) SEM is used to visualize the morphology (shape and size) of the synthesized crystals. The hydrothermal method can produce various morphologies, such as rods, plates, or spherulitic structures, depending on the precise synthesis conditions[9][11].
Influence of Synthesis Parameters on Product Attributes
The properties of the final product are highly dependent on the reaction conditions. Understanding these relationships is key to achieving desired outcomes.
Caption: Influence of key synthesis parameters on product characteristics.
Summary of Parameter Effects:
| Parameter | Effect on Product Characteristics | Rationale & Causality |
| Temperature | Controls phase, crystallinity, and particle size. | Higher temperatures increase reaction kinetics and can lead to larger crystals but may also favor the formation of the anhydrous phase over the hydrated form[4]. Temperatures that are too low result in slow crystallization and potentially amorphous products[7]. |
| Reaction Time | Affects crystal growth and perfection. | A longer reaction time allows for more complete crystal growth, generally leading to larger particles and higher crystallinity. Insufficient time may result in low yield and poorly formed crystals. |
| pH | Influences nucleation density and crystal morphology. | The pH of the precursor solution affects the deprotonation of tartaric acid and the formation of zinc hydroxide species, which in turn influences the nucleation and subsequent growth habit of the crystals[8]. |
| Precursor Conc. | Impacts crystal size and yield. | Higher concentrations can lead to a higher density of nuclei, potentially resulting in smaller final crystal sizes. It also directly affects the final product yield. |
Applications and Future Perspectives
The primary application for hydrothermally synthesized this compound monohydrate is as a precursor for zinc oxide nanomaterials . By calcining (thermally decomposing) the this compound in air at temperatures above 400°C, the organic tartrate ligand is burned off, leaving behind pure ZnO[4][5]. The morphology of the initial this compound crystals often acts as a template, influencing the morphology of the final ZnO product. This provides a powerful method for producing ZnO with controlled shapes for applications in photocatalysis, sensors, and antibacterial agents[12][13][14].
In the pharmaceutical and drug development fields, this compound's biocompatibility and role as a source of the essential mineral zinc are advantageous[2][15]. Its controlled synthesis via the hydrothermal method opens possibilities for creating particles with specific sizes and surface properties, which could be explored for targeted drug delivery or as an active pharmaceutical ingredient in various formulations[3].
References
- 1. This compound | C4H4O6Zn | CID 102433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. imarcgroup.com [imarcgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydrothermal growth of ZnO nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Preparation and evaluation of ZnO nanoparticles by thermal decomposition of MOF-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of Therapeutic and Prophylactic Zinc Compositions for Use against COVID-19: A Glimpse of the Trends, Inventions, and Patents - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: Embracing a Greener Paradigm in Coordination Polymer Synthesis
An In-Depth Technical Guide to the Solid-State Synthesis of Anhydrous Zinc Tartrate
The synthesis of functional materials, particularly metal-organic frameworks (MOFs) and coordination polymers, is a cornerstone of modern materials science and pharmaceutical development. However, traditional solvent-based methods are increasingly scrutinized for their environmental impact. Solid-state synthesis, particularly mechanochemistry, offers a compelling alternative—a solvent-free, high-efficiency, and often room-temperature route to novel materials. This guide provides a comprehensive technical overview of the solid-state synthesis of anhydrous this compound, a chiral 3D MOF and a valuable precursor for functional zinc oxide nanomaterials. As a senior application scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind each step, empowering researchers to adapt and innovate upon this robust methodology.
Part 1: The Mechanistic Underpinnings of Solid-State Synthesis
The Principle of Mechanochemistry
Mechanochemistry is a branch of chemistry where mechanical energy is used to induce chemical transformations.[1][2] Unlike traditional methods that rely on thermal energy and solvents to overcome activation barriers, mechanochemical synthesis utilizes grinding, milling, or shearing forces. This energy input disrupts the crystal lattices of solid reactants, increases the surface area for reaction, and can create highly reactive, non-equilibrium states that facilitate chemical bond formation, often without the need for any bulk solvent.[2] This approach is not only environmentally benign but can also lead to the formation of unique polymorphs or phases that are inaccessible through solution-based routes.
The Solid-State Reaction: Zinc Source and Tartaric Acid
The synthesis of this compound via this route involves the direct reaction of a solid zinc source with solid tartaric acid. While various zinc salts could be considered, zinc acetate is a commonly used precursor.[3] The reaction can be conceptualized as an acid-base reaction in the solid phase.
Reaction Scheme: Zn(CH₃COO)₂ (s) + C₄H₆O₆ (s) --(Mechanical Energy)--> Zn(C₄H₄O₆) (s) + 2CH₃COOH (g/l)
The mechanical force initiates the reaction by bringing the reactants into intimate contact. The acetic acid byproduct is typically a volatile liquid or gas that can be removed during the process or with mild heating, driving the reaction to completion. This direct, solvent-free pathway stands in stark contrast to multi-step precipitation methods from aqueous solutions.[4]
Caption: Figure 1: Comparison of Synthesis Pathways.
Part 2: A Validated Protocol for Mechanochemical Synthesis
This section details a robust, self-validating protocol for the synthesis of anhydrous this compound. The inclusion of specific characterization checkpoints is critical for ensuring reaction completion and product purity.
Reactant Selection and Stoichiometry
| Reactant | Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Notes |
| Zinc Acetate (anhydrous) | Zn(CH₃COO)₂ | 183.48 | 1 | The dihydrate form can be used, but the presence of water may influence the reaction. |
| L-(+)-Tartaric Acid | C₄H₆O₆ | 150.09 | 1 | D- or DL-tartaric acid can also be used to produce the corresponding chiral or racemic products.[5] |
Causality: A 1:1 molar ratio is used based on the stoichiometry of the acid-base reaction. Using anhydrous zinc acetate is preferred to avoid the introduction of water, which can lead to the formation of hydrated this compound phases, kinetic products that are often favored in aqueous systems.[5]
Experimental Protocol: Step-by-Step
Caption: Figure 2: Experimental Workflow.
-
Reactant Preparation: Accurately weigh equimolar amounts of zinc acetate and L-(+)-tartaric acid. For a lab-scale synthesis, a total mass of 1-2 grams is appropriate for a typical planetary ball mill or mixer mill.
-
Milling:
-
Place the powdered reactants into a milling jar (e.g., stainless steel, zirconia) along with milling balls. The ball-to-powder mass ratio should be approximately 10:1 to ensure efficient energy transfer.
-
Mill the mixture for 30 minutes at a moderate speed (e.g., 300-400 rpm).[3]
-
Causality: The milling action provides the activation energy. The duration is a critical parameter; insufficient milling will result in an incomplete reaction, while excessive milling could potentially induce phase changes or amorphization.
-
-
In-Process Control (FTIR Check): After the initial 30 minutes, pause the milling and take a small aliquot of the powder for analysis by Fourier-Transform Infrared (FTIR) Spectroscopy. Check for the disappearance or significant reduction of the broad O-H stretch from the carboxylic acid groups of tartaric acid. If the reaction is incomplete, continue milling in 15-minute intervals, checking with FTIR after each interval.
-
Product Recovery: Once the reaction is complete, retrieve the fine white powder from the milling jar. The product is the intermediate this compound.[3] For applications requiring high purity, any residual acetic acid can be removed by gentle heating under vacuum.
Part 3: Physicochemical Properties and Data Interpretation
Validation of the final product is paramount. The following techniques provide a comprehensive characterization of anhydrous this compound.
X-Ray Diffraction (XRD)
Powder XRD is the definitive technique for confirming the crystalline phase and purity of the product. Anhydrous zinc (L)-tartrate is known to crystallize in a chiral orthorhombic space group.
| Property | Value | Source |
| Crystal System | Orthorhombic | [5][6] |
| Space Group | I222 | [5][6] |
| Formula Unit per Cell (Z) | 4 | [7] |
Interpretation: The XRD pattern should show sharp peaks corresponding to the I222 space group. The absence of peaks from the starting materials (zinc acetate and tartaric acid) confirms the completion of the reaction. Broadening of the peaks may indicate small crystallite size, a common feature of mechanochemically synthesized materials.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid and effective method for monitoring the reaction and confirming the formation of the zinc carboxylate salt.
| Wavenumber (cm⁻¹) | Assignment | Interpretation |
| ~3400-2500 (broad) | O-H stretch of carboxylic acid | Should disappear upon reaction completion. |
| ~1730 | C=O stretch of carboxylic acid | Should disappear and be replaced by carboxylate stretches. |
| ~1600 & ~1400 | Asymmetric & Symmetric COO⁻ stretches | Appearance confirms the formation of the this compound salt. |
Interpretation: The key indicator of a successful reaction is the disappearance of the characteristic carboxylic acid bands from tartaric acid and the emergence of two new bands corresponding to the asymmetric and symmetric stretches of the coordinated carboxylate (COO⁻) group.
Thermal Analysis (TGA/DTA)
Thermogravimetric Analysis (TGA) is essential to confirm the anhydrous nature of the product and to understand its thermal stability.
| Temperature Range | Event | Expected Mass Loss | Significance |
| < 150°C | Loss of adsorbed/solvated water | ~0% | Confirms the product is anhydrous. A significant mass loss here would indicate a hydrated form. |
| > 350-400°C | Decomposition to ZnO | ~54% (Theoretical) | Indicates the thermal stability limit. The final product of decomposition is zinc oxide.[3] |
Interpretation: A TGA thermogram of anhydrous this compound should show a stable plateau from room temperature up to its decomposition temperature. The absence of a significant mass loss step below 200°C is the primary validation of its anhydrous nature. The decomposition event is typically a sharp, single-step mass loss leading to a stable residue of zinc oxide.[3]
Part 4: Applications and Future Scope
The anhydrous this compound synthesized via this solid-state method is not just a chemical compound but a versatile material with significant potential.
-
Precursor for Nanomaterials: It serves as an excellent single-source precursor for the synthesis of zinc oxide (ZnO) nanoparticles.[3] Thermal decomposition of the mechanochemically synthesized this compound at temperatures around 450°C yields highly crystalline ZnO nanoparticles with a small grain size (~15 nm).[3] This two-step, largely solvent-free process is a prime example of green nanotechnology.
-
Chiral Metal-Organic Frameworks (MOFs): As a chiral 3D MOF, anhydrous this compound holds potential in applications such as enantioselective separation, asymmetric catalysis, and chiral sensing.[5] The solid-state synthesis route provides a scalable method to access these materials.
Conclusion
The solid-state mechanochemical synthesis of anhydrous this compound represents a significant advancement over traditional solvent-heavy methods. It is a rapid, efficient, environmentally friendly, and highly reproducible process that yields a product with high purity and crystallinity. The detailed protocol and validation checkpoints outlined in this guide provide researchers and drug development professionals with a reliable framework for producing this valuable material. By understanding the causality behind each experimental choice and the data derived from characterization, scientists can confidently employ this technique and further explore the rich chemistry of solid-state reactions.
References
- 1. Mechanochemical synthesis of Zn-bionanohybrids: size effect at the nanoscale to improve their enzyme-like activity - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Crystal Structure Determination of Zinc Tartrate by X-ray Diffraction
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Abstract
This in-depth technical guide provides a comprehensive framework for the determination of the crystal structure of zinc tartrate, a metal-organic framework (MOF) with significant interest in chiral separations, catalysis, and pharmaceutical applications.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a field-proven, logical progression from crystal growth to final structure validation, emphasizing the causality behind experimental choices. By integrating foundational principles with advanced methodologies, this guide aims to equip the reader with the expertise to navigate the complexities of single-crystal X-ray diffraction analysis, ensuring the generation of accurate and reliable crystallographic data.
Introduction: The Significance of this compound's Three-Dimensional Architecture
This compound, a coordination polymer formed from zinc(II) ions and tartaric acid, exists as a chiral metal-organic framework.[1] The precise arrangement of its constituent atoms—its crystal structure—governs its physical and chemical properties.[2][3] For drug development professionals, understanding this architecture is paramount. It influences solubility, stability, and bioavailability. For materials scientists, the chiral nature of the framework offers potential applications in enantioselective separations and asymmetric catalysis.[1]
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the atomic-level structure of crystalline materials.[4] This guide will navigate the critical stages of a successful SC-XRD experiment, from the foundational step of growing high-quality single crystals to the intricate processes of data collection, structure solution, refinement, and validation.
The Foundation: Growing High-Quality this compound Single Crystals
The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the diffraction data is fundamentally limited by the quality of the crystal. For this compound, which often forms as microcrystalline powders or intergrown needles, obtaining single crystals suitable for SC-XRD can be a significant challenge.[1][5]
Causality in Method Selection: Gel Diffusion vs. Hydrothermal Synthesis
Two primary methods have proven effective for growing this compound crystals: gel diffusion and hydrothermal synthesis.[1][2] The choice between them is dictated by the desired crystalline phase and the experimental constraints.
-
Gel Diffusion: This technique is advantageous for its simplicity and operation at ambient temperature.[2] It relies on the slow diffusion of reactant solutions through a gel medium, such as agar-agar or sodium metasilicate, which promotes the growth of well-ordered crystals by controlling the rate of nucleation.[2][3][6] This method is particularly useful for obtaining hydrated phases of this compound.[2]
-
Hydrothermal Synthesis: To obtain anhydrous this compound phases, hydrothermal methods are employed.[1] By conducting the crystallization at elevated temperatures (e.g., 110°C) and pressures in a sealed vessel, the kinetic hydrated products can be avoided, leading to the formation of the thermodynamically stable anhydrous framework.[1]
Field-Proven Protocol: Gel Diffusion for this compound Crystal Growth
This protocol is optimized for the growth of this compound single crystals at room temperature.
Materials:
-
Test tubes (25 mm diameter, 150 mm length)
-
0.5 M Zinc Sulfate solution
-
0.5 M L-Tartaric Acid solution
-
Agar-agar powder
-
Deionized water
Step-by-Step Methodology:
-
Gel Preparation: Prepare a 1% (w/v) agar-agar solution by dissolving 1 g of agar-agar powder in 100 mL of boiling deionized water with constant stirring.
-
Gel Setting: Pour 10 mL of the hot agar-agar solution into a clean test tube. Allow it to cool and set at room temperature for approximately 24 hours to form a firm gel.
-
Reactant Addition: Carefully overlay the set gel with 5 mL of the 0.5 M L-Tartaric Acid solution.
-
Diffusion and Crystal Growth: Gently pour 5 mL of the 0.5 M Zinc Sulfate solution over the tartaric acid solution, ensuring minimal disturbance to the gel surface. Seal the test tube and leave it undisturbed in a vibration-free environment.
-
Observation and Harvesting: Monitor the test tube for the formation of crystals within the gel matrix over several days to weeks. Once crystals of suitable size (typically > 0.1 mm in all dimensions) are observed, carefully extract them from the gel for analysis.
Data Acquisition: The X-ray Diffraction Experiment
With a suitable single crystal, the next phase is to collect the diffraction data. Modern single-crystal X-ray diffractometers, equipped with microfocus sources and sensitive area detectors, have made this a routine and highly automated process.[4]
Experimental Workflow for Data Collection
The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.
Caption: Workflow for single-crystal X-ray diffraction data collection.
Critical Choices in Data Collection Strategy
A robust data collection strategy is crucial for obtaining a complete and high-quality dataset. Key considerations include:
-
Exposure Time: This must be sufficient to achieve good signal-to-noise for high-angle reflections, which contain the high-resolution information.
-
Frame Width: Smaller frame widths (e.g., 0.5°) can improve the resolution of closely spaced reflections.
-
Scan Range: A complete dataset requires collecting data over a sufficiently wide range of reciprocal space, ideally with high redundancy.
Unveiling the Structure: Solution and Refinement
The collected diffraction intensities must be translated into a three-dimensional atomic model. This is a two-stage process: structure solution and structure refinement.
The Phase Problem and Structure Solution
The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases. This is the well-known "phase problem" in crystallography. For small molecules like this compound, direct methods are typically employed to solve the phase problem.[7] Programs like SHELXS or SHELXT use statistical relationships between the intensities to derive an initial set of phases, which are then used to calculate an initial electron density map.[7]
Refining the Model with SHELXL
Once an initial model is obtained, it must be refined against the experimental data. SHELXL is a widely used program for this purpose.[8][9] The refinement process iteratively adjusts the atomic parameters (positional coordinates, displacement parameters) to minimize the difference between the observed structure factor amplitudes (derived from the measured intensities) and the calculated structure factor amplitudes (from the atomic model).[7]
Key Refinement Parameters:
| Parameter | Description | Importance |
|---|---|---|
| R1 | A measure of the agreement between observed and calculated structure factor amplitudes. | Lower values indicate a better fit. Typically < 0.05 for a good structure. |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. | Also indicates the goodness of fit, often more sensitive than R1. |
| Goodness of Fit (GooF) | Should be close to 1 for a well-refined structure. | Values significantly different from 1 may indicate an incorrect model or weighting scheme. |
| Flack Parameter | For chiral structures, this parameter determines the absolute configuration. | A value close to 0 with a small standard uncertainty indicates the correct absolute structure.[9] |
| Residual Electron Density | The highest peaks and deepest holes in the final difference Fourier map. | Large residual peaks may indicate missing or misplaced atoms. |
Step-by-Step Protocol: Structure Refinement using SHELXL
This protocol assumes a preliminary structural model has been obtained.
-
Input Files: Prepare the instruction file (.ins) containing the initial atomic coordinates and refinement commands, and the reflection file (.hkl) containing the diffraction data.
-
Initial Refinement Cycles: Perform several cycles of least-squares refinement using the L.S. command in SHELXL.[8]
-
Atom Assignment and Anisotropic Refinement: Identify and assign atom types based on the electron density map. Refine the non-hydrogen atoms anisotropically to account for their thermal motion.
-
Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using the HFIX command or locate them from the difference Fourier map.[7]
-
Convergence: Continue refinement until the shifts in all parameters are negligible and the R-factors have converged.
-
Final Difference Map: Calculate a final difference electron density map to ensure that no significant electron density has been unaccounted for.
Ensuring Accuracy: Structure Validation with PLATON
The final step in any crystal structure determination is rigorous validation. This is a self-validating system to ensure the trustworthiness of the model. The program PLATON, often used via the IUCr's checkCIF service, is an indispensable tool for this purpose.[10][11] It performs a series of checks on the crystallographic data and the refined model, flagging potential issues as ALERTS.[11]
The Role of checkCIF/PLATON in Scientific Integrity
Automated validation has become a standard procedure for all IUCr journals and is highly recommended for all crystal structure determinations.[10] It helps to identify a wide range of potential errors, including:
-
Incorrect space group assignment[12]
-
Unusual bond lengths and angles
-
Problems with atomic displacement parameters
-
Solvent-accessible voids that may contain disordered solvent molecules[13]
Logical Flow of Structure Validation
The validation process is a critical checkpoint before the interpretation and publication of a crystal structure.
Caption: Iterative workflow for crystal structure validation using PLATON.
Conclusion: From Diffraction Pattern to Chemical Insight
The determination of the crystal structure of this compound by single-crystal X-ray diffraction is a multi-faceted process that demands both experimental skill and a deep understanding of crystallographic principles. By following a logical progression from high-quality crystal growth to rigorous data analysis and validation, researchers can unlock the precise three-dimensional atomic arrangement of this important metal-organic framework. This structural knowledge is not merely an academic exercise; it is the fundamental information upon which further research into the material's properties and applications in catalysis, separations, and pharmaceutical sciences can be confidently built.
References
- 1. mdpi.com [mdpi.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating metal–organic framework structures using synchrotron serial crystallography - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00735B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 9. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. platonsoft.nl [platonsoft.nl]
- 13. PLATON CIF VALIDATION [chem.gla.ac.uk]
Elucidating Coordination Environments in Zinc Tartrate Complexes via FTIR Spectroscopy
An In-Depth Technical Guide:
Introduction: The Vibrational Probe into Molecular Architecture
Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique in materials science and pharmaceutical development. Its power lies in its ability to probe the vibrational modes of molecules, providing a unique "fingerprint" that is exquisitely sensitive to changes in chemical bonding and molecular environment.[1] For coordination complexes like zinc tartrate, FTIR spectroscopy transcends simple identification; it becomes a powerful tool for elucidating the intricate ways a ligand binds to a metal center. The tartrate ligand, with its multiple potential donor sites—two carboxylate and two hydroxyl groups—can coordinate to a metal ion such as zinc in various ways, leading to diverse structural motifs ranging from simple dimers to complex three-dimensional metal-organic frameworks (MOFs).[2][3]
This guide provides a comprehensive walkthrough of the synthesis, sample preparation, and detailed spectral interpretation required to analyze this compound coordination using FTIR spectroscopy. It is designed for researchers and scientists who seek not only to acquire high-quality spectra but also to confidently interpret the subtle spectral shifts that reveal the coordination chemistry at play.
Pillar 1: The this compound System - A Ligand of Versatility
The tartrate dianion (C₄H₄O₆²⁻) is a chiral ligand rich in oxygen donor atoms, making it an excellent chelator for metal ions. The zinc(II) ion, with its filled d-orbital (d¹⁰ configuration), does not exhibit d-d electronic transitions, rendering techniques like UV-Vis spectroscopy less informative for structural analysis. This makes vibrational spectroscopy a particularly crucial method for understanding its coordination chemistry.
The coordination of zinc to the tartrate ligand primarily involves the carboxylate (-COO⁻) and hydroxyl (-OH) functional groups. The geometry and connectivity of the resulting this compound complex are dictated by which of these groups are involved in bonding and their specific coordination mode. Each mode imparts a distinct vibrational signature, which can be decoded from the FTIR spectrum.
Pillar 2: A Self-Validating Experimental Workflow
The integrity of spectral interpretation is founded upon a robust and reproducible experimental protocol. The following workflow is designed as a self-validating system, ensuring that the generated data is a true representation of the material's chemical structure.
Experimental Workflow Overview
Caption: Experimental workflow for FTIR analysis of this compound.
Part A: Synthesis of Hydrated this compound
This protocol adapts a standard aqueous precipitation method.[4][5] The causality is straightforward: deprotonation of tartaric acid with a base creates the tartrate dianion, which then readily complexes with Zn²⁺ ions, precipitating out of the solution due to its low solubility.
-
Prepare Reactant Solutions:
-
Solution A: Dissolve 1.50 g of L-tartaric acid in 50 mL of deionized water.
-
Solution B: Dissolve 0.80 g of sodium hydroxide (NaOH) in 50 mL of deionized water.
-
Solution C: Dissolve 2.87 g of zinc sulfate heptahydrate (ZnSO₄·7H₂O) in 50 mL of deionized water.
-
-
Formation of Sodium Tartrate: Slowly add Solution B to Solution A with constant stirring. This reaction deprotonates the carboxylic acid groups of tartaric acid to form soluble sodium tartrate. The pH should be adjusted to approximately 7.[5]
-
Precipitation: Add Solution C dropwise to the sodium tartrate solution under vigorous stirring. A white precipitate of this compound will form immediately.
-
Isolation and Purification: Continue stirring for 1 hour to ensure complete reaction. Isolate the white solid by vacuum filtration. Wash the precipitate several times with deionized water to remove soluble byproducts (like sodium sulfate) and then with ethanol to facilitate drying.
-
Drying: Dry the purified this compound in an oven at 80-100°C for several hours or until a constant weight is achieved.[4] Proper drying is critical to minimize the interference from unbound water in the FTIR spectrum.
Part B: Sample Preparation for FTIR (KBr Pellet Method)
The goal is to prepare a solid dispersion of the sample in an IR-transparent matrix (potassium bromide, KBr) to minimize light scattering.
-
Grinding: Add approximately 1-2 mg of the dried this compound sample to 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.
-
Homogenization: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. Expert Tip: Over-grinding can sometimes induce phase changes in crystalline materials. A consistent, gentle technique is key.
-
Pellet Pressing: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet indicates good sample dispersion and is essential for high-quality data.[6]
Part C: FTIR Data Acquisition
-
Background Scan: Place the empty pellet holder in the spectrometer and acquire a background spectrum (typically 32 or 64 scans at a resolution of 4 cm⁻¹). This step is crucial to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Place the KBr pellet containing the this compound sample into the holder and acquire the sample spectrum using the same parameters as the background scan. The typical spectral range is 4000–400 cm⁻¹.[7]
Pillar 3: Decoding the Spectrum - The Fingerprints of Coordination
The interpretation of the FTIR spectrum of this compound hinges on comparing it to the spectrum of the free tartaric acid ligand and understanding how vibrational frequencies shift upon coordination to the zinc ion.
Key Spectral Regions and Their Interpretation
| Wavenumber (cm⁻¹) | Vibrational Assignment | Interpretation Notes for this compound Coordination |
| 3600 - 3000 | ν(O-H) | Broad absorptions in this region are characteristic of hydrogen-bonded hydroxyl groups and water of crystallization.[8] The complexity and position of these bands can provide insight into the hydrogen-bonding network within the crystal lattice. |
| 3000 - 2800 | ν(C-H) | Asymmetric and symmetric stretching of the C-H bonds in the tartrate backbone. These bands are typically weak and less informative about the coordination environment itself.[6] |
| ~1740 | ν(C=O) of Carboxylic Acid | A strong, sharp peak present in free tartaric acid. Its complete disappearance is the primary evidence of carboxylate formation and coordination. [4][8] |
| 1650 - 1540 | ν_as(COO⁻) | Asymmetric stretching of the coordinated carboxylate group. This is one of the two most important bands for diagnosing the coordination mode.[9] For many metal tartrates, this band appears around 1600 cm⁻¹.[6][8] |
| 1450 - 1360 | ν_s(COO⁻) | Symmetric stretching of the coordinated carboxylate group.[9] |
| 1200 - 1000 | ν(C-O) | Stretching vibrations of the C-O single bonds from the hydroxyl groups and the carbon backbone. Shifts in these bands can indicate the involvement of the hydroxyl oxygens in coordination to the zinc center.[6][10] |
| < 700 | ν(Zn-O) | Vibrations corresponding to the stretching of the metal-oxygen bonds. The appearance of new bands in this low-frequency region (typically 500-700 cm⁻¹) is direct evidence of the formation of Zn-O coordination bonds.[6] |
The Decisive Factor: Δν (ν_as - ν_s) and Carboxylate Coordination Modes
The most powerful diagnostic tool within the FTIR spectrum of this compound is the frequency separation (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching bands of the carboxylate group.[11] This value is highly sensitive to the way the carboxylate coordinates to the zinc ion.
Caption: Carboxylate coordination modes and their expected Δν values.
-
Unidentate Coordination: One carboxylate oxygen binds to the zinc center. This localization of charge increases the C=O double bond character of the non-bonded oxygen and C-O single bond character of the bonded oxygen. This results in a large separation (Δν > 200 cm⁻¹), with the frequencies approaching those of an ester.[11]
-
Bidentate Chelating Coordination: Both carboxylate oxygens bind to the same zinc center, forming a four-membered ring. This highly symmetric arrangement makes the two C-O bonds more equivalent, significantly decreasing the separation (Δν is often less than 100 cm⁻¹).[11]
-
Bidentate Bridging Coordination: The carboxylate group acts as a bridge, with each oxygen binding to a different zinc center. The symmetry is similar to the chelating mode but less constrained. This typically results in a Δν value that is larger than for the chelating mode but smaller than for the unidentate mode.[11][12]
By carefully identifying ν_as(COO⁻) and ν_s(COO⁻) in the acquired spectrum and calculating Δν, a researcher can make a well-supported inference about the primary coordination mode of the carboxylate groups in the this compound complex. This, combined with information from the O-H and Zn-O stretching regions, provides a holistic picture of the coordination environment.
Conclusion
FTIR spectroscopy is an indispensable technique for the structural characterization of coordination complexes like this compound. A successful analysis is built on a foundation of careful synthesis and sample preparation, coupled with a rigorous, knowledge-based approach to spectral interpretation. By focusing on the disappearance of the carboxylic acid ν(C=O) band and the position and separation (Δν) of the new asymmetric and symmetric carboxylate stretching bands, scientists can confidently determine the coordination modes within their material. This level of detailed structural insight is critical for controlling the properties of materials used in pharmaceutical formulations, catalysis, and advanced materials development.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]
- 6. allresearchjournal.com [allresearchjournal.com]
- 7. phytojournal.com [phytojournal.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 12. researchgate.net [researchgate.net]
solubility of zinc tartrate in different organic solvents
An In-depth Technical Guide to the Solubility of Zinc Tartrate in Different Organic Solvents
Authored by: Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Recognizing the scarcity of publicly available quantitative data, this document emphasizes the fundamental principles of solubility and provides detailed, field-proven experimental protocols for its determination. As a self-validating system, the methodologies described herein are designed to empower researchers to generate reliable and reproducible solubility data tailored to their specific applications. This guide is structured to deliver not just procedural steps, but also the causal reasoning behind experimental choices, ensuring a deep understanding of the subject matter.
Introduction to this compound
This compound (C₄H₄O₆Zn) is a salt formed from zinc and tartaric acid.[1] It typically exists as a white crystalline or powdery substance.[2] While its applications are varied, it is of particular interest in the pharmaceutical and chemical industries. In pharmaceuticals, zinc-containing compounds are utilized for their therapeutic properties, and understanding their solubility is paramount for formulation development, bioavailability, and drug delivery.[3] In chemical synthesis, this compound can serve as a catalyst or a precursor for other zinc-containing materials.[2]
The Fundamentals of Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, being a metal salt of a carboxylic acid, possesses both ionic and polar characteristics, making its solubility behavior dependent on the specific nature of the organic solvent.
Key factors influencing the solubility of this compound include:
-
Solvent Polarity: The polarity of the organic solvent will significantly impact its ability to solvate the zinc and tartrate ions.
-
Temperature: For most solid solutes, solubility increases with temperature, although exceptions exist.[4]
-
pH: In protic or aqueous-organic mixtures, the pH can influence the protonation state of the tartrate moiety, thereby affecting its interaction with the solvent and the overall solubility.[5][6][7][8][9]
-
Presence of Complexing Agents: Ligands that can coordinate with the zinc ion may enhance solubility.
Quantitative Solubility Data: A Noteworthy Scarcity
To provide a point of reference, the solubility of a related compound, zinc acetate, in various organic solvents is presented in Table 1. It is important to note that while this data can offer some directional insights, it should not be used as a direct substitute for experimentally determined values for this compound, as the tartrate anion's structure and hydrogen bonding capabilities will lead to different solubility behavior.
Table 1: Solubility of Zinc Acetate in Various Solvents (for comparative purposes)
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Methanol | 15 | 1.9 |
| Ethanol | 25 | 3.5 |
| Ethanol (absolute) | 25 | 1.18 |
| Acetone | - | Insoluble |
| Ethyl acetate | 20 | 0.02592 |
Data sourced from various chemical handbooks and databases.[10][11]
Given this data gap, the core of this technical guide is to equip researchers with a robust methodology to determine the solubility of this compound in their solvents of interest.
Experimental Protocol for Determining the Solubility of this compound
The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid in a liquid.[12] This method is considered the gold standard for its reliability and reproducibility.
Materials and Equipment
-
This compound (of known purity)
-
Organic solvents of interest (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps and inert liners
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm or 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Atomic Absorption Spectrometer or UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium is reached with undissolved solid present.
-
Record the exact weight of the added this compound, if desired for mass balance calculations, although it is not strictly necessary for determining the final concentration.
-
Add a precise volume of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.
-
-
Sample Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantify the concentration of zinc in the diluted sample using a validated analytical technique (see Section 5).
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of this compound solubility.
Analytical Techniques for Quantification
Accurate quantification of the dissolved this compound is crucial for reliable solubility data. Two common and robust methods are Atomic Absorption Spectrometry (AAS) and UV-Vis Spectrophotometry.
Atomic Absorption Spectrometry (AAS)
AAS is a highly sensitive and specific method for determining the concentration of metals, such as zinc.[2][13][14][15][16]
-
Principle: The sample is atomized, and the amount of light absorbed by the ground-state zinc atoms at a characteristic wavelength (typically 213.9 nm) is proportional to the zinc concentration.[15]
-
Sample Preparation: The diluted filtrate from the solubility experiment can often be directly analyzed. Further dilution with the solvent blank may be necessary to fall within the instrument's linear range.
-
Calibration: A series of standard solutions of zinc in the same organic solvent should be prepared from a certified zinc standard. A calibration curve of absorbance versus concentration is then constructed.
-
Advantages: High sensitivity and specificity for zinc.
-
Considerations: Matrix effects from the organic solvent can occur. It is essential to prepare standards and blanks in the same solvent as the samples.
UV-Vis Spectrophotometry
This method relies on the formation of a colored complex with zinc, which can be measured by its absorbance of light.[3][4][17][18][19]
-
Principle: A complexing agent (e.g., dithizone or 8-hydroxyquinoline) is added to the sample, which forms a colored complex with zinc ions. The absorbance of this complex at a specific wavelength is proportional to the zinc concentration.[3][19]
-
Sample Preparation: An aliquot of the diluted filtrate is mixed with the complexing agent and any necessary buffer solutions.
-
Calibration: A calibration curve is generated using standard zinc solutions treated with the same complexing agent.
-
Advantages: More accessible and less expensive than AAS.
-
Considerations: The method is less specific than AAS, and interference from other metal ions can be a concern. The choice of complexing agent and the reaction conditions (e.g., pH) must be carefully optimized and validated.
Factors Influencing this compound Solubility: A Deeper Dive
A systematic investigation of the factors affecting solubility can provide valuable insights for process optimization and formulation development.
The Effect of Temperature
To study the effect of temperature, the shake-flask experiment can be repeated at various temperatures (e.g., 5°C, 25°C, 40°C). Plotting solubility versus temperature will reveal the thermodynamic relationship. For most systems, this will be an endothermic process, showing increased solubility with higher temperatures.
The Role of Solvent Properties
A range of organic solvents with varying polarities should be tested to build a comprehensive solubility profile. This could include:
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Aprotic Non-polar Solvents: Toluene, Hexane
-
Ketones: Acetone
-
Esters: Ethyl Acetate
The Influence of pH
In systems containing water or protic solvents, pH can have a dramatic effect on the solubility of metal salts of weak acids like tartaric acid.[5][6][7][8][9] At lower pH, the tartrate anion can become protonated, shifting the equilibrium and potentially altering the solubility. The effect of pH can be investigated by adding small amounts of a non-reactive acid or base to the solvent system and measuring the resulting solubility.
Interrelationships of Influencing Factors
Caption: Key factors influencing the solubility of this compound.
Conclusion
While a comprehensive, pre-existing database on the solubility of this compound in organic solvents is currently unavailable, this guide provides the necessary theoretical foundation and detailed, actionable protocols for researchers to determine these critical parameters. By following the outlined methodologies for solubility determination and quantitative analysis, scientists and drug development professionals can generate the high-quality, reliable data required for their specific applications. The emphasis on understanding the underlying principles of solubility and the factors that influence it will enable a more rational approach to solvent selection, formulation development, and process optimization.
References
- 1. This compound | C4H4O6Zn | CID 102433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 3. umfiasi.ro [umfiasi.ro]
- 4. thaiscience.info [thaiscience.info]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Influence of pH and inorganic phosphate on toxicity of zinc to Arthrobacter sp. isolated from heavy-metal-contaminated sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zinc Binding to Fulvic acids: Assessing the Impact of pH, Metal Concentrations and Chemical Properties of Fulvic Acids on the Mechanism and Stability of Formed Soluble Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zinc acetate [chemister.ru]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nemi.gov [nemi.gov]
- 15. Zinc- Determination by AAS | OIV [oiv.int]
- 16. nemi.gov [nemi.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Critical Influence of pH on the Precipitation of Zinc Tartrate: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precipitation of zinc tartrate, a process of significant interest in pharmaceutical manufacturing, materials science, and analytical chemistry, is exquisitely sensitive to solution pH. This technical guide provides a comprehensive exploration of the fundamental chemical principles governing this phenomenon. We dissect the pH-dependent speciation of both tartaric acid and aqueous zinc ions, elucidating the critical interplay and competing equilibria that define the optimal conditions for precipitation. By synthesizing theoretical knowledge with field-proven experimental protocols, this document serves as a robust resource for scientists seeking to control, optimize, and troubleshoot the crystallization of this compound. Detailed, self-validating methodologies for experimental execution and quantitative analysis are provided, ensuring both accuracy and reproducibility.
Introduction: The Challenge of Controlled Crystallization
This compound (C₄H₄O₆Zn) is a metal-organic salt utilized in various applications, including as a component in pharmaceutical formulations where tartrate often serves as a counter-ion for drug substances. The ability to reliably precipitate this compound from solution is paramount for isolation, purification, and quality control. However, the process is frequently hampered by its strong dependence on solution pH. Minor deviations in pH can lead to dramatically different outcomes, ranging from complete solubility to the co-precipitation of undesired inorganic phases.
The core challenge lies in navigating a complex chemical landscape where multiple pH-dependent equilibria occur simultaneously. The objective of this guide is to demystify this landscape. We will provide a first-principles look at the underlying aqueous chemistry and present a systematic framework for experimentally determining and controlling the optimal pH window for maximizing the yield and purity of this compound precipitate.
Fundamental Principles: A System of Competing Equilibria
The precipitation of this compound is not a simple one-step reaction. It is the net result of a dynamic system governed by the pH-dependent concentrations of the reacting species and the potential formation of competing, insoluble products. Understanding these individual equilibria is the cornerstone of experimental design.
The pH-Dependent Speciation of Tartaric Acid
Tartaric acid (H₂C₄H₄O₆, hereafter H₂T) is a diprotic organic acid, meaning it can donate two protons in a stepwise manner. The protonation state, or species, of tartrate in solution is dictated by the pH.
-
At low pH (typically < 3): The fully protonated, neutral molecular form (H₂T) is predominant.
-
At moderately acidic pH (approx. 3 - 4.5): The first deprotonation occurs, yielding the hydrogen tartrate or bitartrate anion (HT⁻).
-
At higher pH (typically > 4.5): The second proton is lost, resulting in the tartrate dianion (T²⁻).
The precipitation reaction with zinc (Zn²⁺) primarily involves the tartrate dianion (T²⁻). Therefore, as the pH increases, the concentration of the reactive T²⁻ species rises, which, according to Le Châtelier's principle, shifts the equilibrium toward the formation of the solid this compound product.
Caption: Speciation of tartaric acid as a function of increasing pH.
The Amphoteric Nature of Aqueous Zinc(II)
In an aqueous solution, the zinc ion (Zn²⁺) exists as a hydrated hexaaquo complex, [Zn(H₂O)₆]²⁺. This complex is a weak acid; as the pH increases, it undergoes hydrolysis, sequentially losing protons from its coordinated water molecules.
This process leads to a critical competing equilibrium: the formation of insoluble zinc hydroxide, Zn(OH)₂. The optimal pH for the precipitation of zinc hydroxide is typically in the range of 9.0 to 10.5. Within this window, the solubility of zinc hydroxide is at its minimum.
Furthermore, zinc hydroxide is amphoteric. At very high pH levels (e.g., above pH 11), the precipitate redissolves to form soluble zincate complexes, such as tetrahydroxozincate, [Zn(OH)₄]²⁻.
The Combined Equilibrium and the Optimal Precipitation Window
The interplay between tartrate speciation and zinc hydrolysis defines a specific pH window for the selective precipitation of this compound.
-
Low pH Region (pH < 5): The concentration of the reactive tartrate dianion (T²⁻) is low, resulting in minimal to no this compound precipitation. Zinc remains in solution primarily as the hydrated Zn²⁺ ion.
-
Optimal pH Region (approx. pH 7-9): In this range, the concentration of the T²⁻ anion is sufficiently high to promote the precipitation of this compound. Concurrently, the pH is generally below the threshold for significant zinc hydroxide precipitation. A patent for preparing this compound specifies adjusting the pH to above 7 to initiate precipitation.
-
High pH Region (pH > 9): As the pH enters the 9.0-10.5 range, the precipitation of zinc hydroxide (Zn(OH)₂) becomes a significant and often dominant competing reaction. This can lead to a contaminated product or a decrease in the yield of pure this compound.
-
Very High pH Region (pH > 11): The amphoteric nature of zinc leads to the re-solubilization of any precipitated zinc hydroxide as soluble zincate ions, further complicating the system.
Therefore, the key to successful this compound precipitation is to operate within a pH window that maximizes the concentration of the tartrate dianion while remaining below the pH where zinc hydroxide formation becomes favorable.
Experimental Design and Protocol
The following section outlines a robust, self-validating experimental workflow to determine the effect of pH on this compound precipitation and identify the optimal pH range for a given set of initial concentrations.
Objective
To systematically quantify the amount of this compound precipitated from an aqueous solution across a defined pH range (e.g., pH 5 to pH 11) and thereby identify the optimal pH for maximum precipitation.
Experimental Workflow
The overall experimental process follows a logical sequence from preparation to analysis, ensuring that each step provides the necessary inputs for the next.
Caption: General experimental workflow for studying pH-dependent precipitation.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
Sodium Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O) or Tartaric Acid (H₂C₄H₄O₆)
-
Sodium Hydroxide (NaOH), 0.2 M solution
-
Hydrochloric Acid (HCl), 0.2 M solution
-
Deionized Water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bars
-
A series of 100 mL beakers
-
Volumetric flasks and pipettes
-
Centrifuge and centrifuge tubes or filtration apparatus
-
Analytical instrumentation for zinc and tartrate quantification (e.g., AAS, IC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M zinc sulfate solution by dissolving the appropriate mass of ZnSO₄·7H₂O in a volumetric flask with deionized water.
-
Prepare a 0.1 M tartrate solution. Causality Note: Using sodium tartrate is often simpler as it dissolves readily. If starting with tartaric acid, it will need to be neutralized with NaOH to a pH where it is soluble and primarily in the tartrate form before mixing with the zinc solution.
-
-
Setting up Precipitation Reactions:
-
Into a series of seven 100 mL beakers, pipette 25.0 mL of the 0.1 M zinc sulfate solution and 25.0 mL of the 0.1 M tartrate solution. This creates a starting mixture with initial concentrations of 0.05 M for both zinc and tartrate.
-
Place a magnetic stir bar in each beaker and begin stirring at a moderate, consistent speed.
-
-
Systematic pH Adjustment:
-
Immerse the calibrated pH electrode into the first beaker.
-
Slowly titrate the solution dropwise with either 0.2 M HCl or 0.2 M NaOH to reach the first target pH (e.g., pH 5.0). Causality Note: Slow, dropwise addition is critical to prevent localized pH extremes that could induce premature or incorrect phase precipitation and to allow for accurate pH measurement.
-
Repeat this process for the remaining beakers, adjusting each to a different target pH (e.g., 6.0, 7.0, 8.0, 9.0, 10.0, 11.0).
-
-
Equilibration:
-
Once the target pH is reached and stable, cover each beaker (e.g., with paraffin film) and allow the solutions to stir for a set period, for instance, 2 hours, at a constant temperature. This ensures the precipitation reaction reaches a state of equilibrium.
-
-
Phase Separation:
-
Turn off the stirrer and allow the precipitate to settle.
-
Carefully transfer a sample of the slurry from each beaker to a centrifuge tube.
-
Centrifuge at a sufficient speed (e.g., 3000 rpm for 10 minutes) to obtain a clear supernatant. Alternatively, filter the samples through a 0.22 µm syringe filter. Trustworthiness Note: This step is crucial for cleanly separating the solid phase from the liquid phase. Incomplete separation is a primary source of error in quantifying the residual soluble components.
-
-
Analysis of Supernatant:
-
Carefully pipette a known volume of the clear supernatant from each sample for analysis.
-
Quantify the concentration of residual zinc ions and residual tartrate ions in each supernatant sample using the appropriate analytical methodologies detailed in Section 4.0.
-
Analytical Methodologies
Accurate quantification of the residual ions in the supernatant is essential for calculating the extent of precipitation. The choice of method should be guided by the required sensitivity, selectivity, and available instrumentation.
Quantification of Residual Zinc: Atomic Absorption Spectrometry (AAS)
AAS is a highly sensitive and specific technique for determining the concentration of metals like zinc.
-
Principle: The method is based on the absorption of light by free zinc atoms in the gaseous state. The sample is nebulized into a flame, where it is atomized. A light beam from a zinc hollow-cathode lamp is passed through the flame, and the amount of light absorbed is proportional to the zinc concentration.
-
Protocol Outline:
-
Prepare a series of zinc standard solutions of known concentrations.
-
Generate a calibration curve by measuring the absorbance of each standard.
-
Dilute the supernatant samples as necessary to fall within the linear range of the calibration curve.
-
Measure the absorbance of the prepared samples and determine their concentration from the calibration curve.
-
Quantification of Residual Tartrate: Ion Chromatography (IC)
IC with suppressed conductivity detection is a robust and precise method for quantifying anions like tartrate, even in complex matrices.
-
Principle: The sample is injected into a stream of eluent (a liquid mobile phase) and passed through an anion-exchange column. Tartrate anions are separated from other anions based on their affinity for the positively charged stationary phase. After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the detection signal of the tartrate ions at the conductivity detector.
-
Protocol Outline:
-
Prepare a series of tartrate standard solutions of known concentrations.
-
Generate a calibration curve by injecting the standards and plotting peak area versus concentration.
-
Inject the supernatant samples (filtered and diluted if necessary).
-
Identify the tartrate peak by its retention time and quantify its concentration using the calibration curve.
-
Data Interpretation and Visualization
Calculating Precipitation Efficiency
The percentage of zinc precipitated can be calculated from the initial and final (supernatant) concentrations:
% Precipitation = [ ( [Zn]initial - [Zn]supernatant ) / [Zn]initial ] × 100
A similar calculation can be performed for tartrate to verify the stoichiometry of the precipitate.
Tabular Data Summary
Organizing the results in a table provides a clear and concise summary of the quantitative findings.
| Target pH | [Zn²⁺] in Supernatant (M) | [Tartrate] in Supernatant (M) | Zinc Precipitation (%) |
| 5.0 | Measured Value | Measured Value | Calculated Value |
| 6.0 | Measured Value | Measured Value | Calculated Value |
| 7.0 | Measured Value | Measured Value | Calculated Value |
| 8.0 | Measured Value | Measured Value | Calculated Value |
| 9.0 | Measured Value | Measured Value | Calculated Value |
| 10.0 | Measured Value | Measured Value | Calculated Value |
| 11.0 | Measured Value | Measured Value | Calculated Value |
Graphical Representation
Plotting the calculated "Zinc Precipitation (%)" as a function of "Target pH" provides a powerful visual tool for identifying the optimal pH range. The resulting curve is expected to be sigmoidal or bell-shaped, clearly indicating the pH at which maximum precipitation occurs before competing reactions may reduce the yield of the desired product.
Discussion and Troubleshooting
Interpreting the pH-Precipitation Curve
The shape of the precipitation vs. pH curve reveals the underlying chemistry. An initial steep rise in precipitation corresponds to the increasing availability of the T²⁻ species. A plateau indicates the region of maximum precipitation. A subsequent drop-off at higher pH values would strongly suggest the onset of Zn(OH)₂ precipitation as a competing process or potential re-solubilization, which consumes the available Zn²⁺ that would otherwise precipitate as this compound.
Field-Proven Insights & Troubleshooting
-
Issue: Low or No Precipitation Observed.
-
Cause: The pH may not be high enough to generate a sufficient concentration of the T²⁻ species. Initial reactant concentrations might be below the solubility product (Ksp) of this compound.
-
Solution: Verify pH measurements. Increase the target pH range. Consider increasing the initial concentrations of zinc and tartrate.
-
-
Issue: Precipitate appears gelatinous or changes character at high pH.
-
Cause: This is a classic indicator of zinc hydroxide co-precipitation.
-
Solution: The optimal pH has been exceeded. Focus experiments on a narrower, lower pH range to selectively precipitate this compound. Characterization of the precipitate (e.g., via XRD) can confirm the presence of mixed phases.
-
-
Issue: Results are not reproducible.
-
Cause: Inconsistent equilibration time, temperature fluctuations (solubility is temperature-dependent), or inaccurate pH measurements can all lead to variability.
-
Solution: Strictly control all experimental parameters. Ensure the pH meter is calibrated before each use. Allow sufficient time for both pH stabilization during titration and for precipitation equilibrium to be reached.
-
Conclusion
The precipitation of this compound is a textbook example of how pH control is critical in chemical processing and materials synthesis. A thorough understanding of the pH-dependent speciation of both the tartrate anion and the zinc cation is essential for predicting and controlling the outcome. By recognizing the competing equilibrium of zinc hydroxide formation at elevated pH, researchers can define an optimal operational window (typically in the neutral to slightly alkaline range of pH 7-9) to maximize the yield and purity of the desired this compound product. The systematic experimental and analytical approach detailed in this guide provides a reliable framework for achieving this control, enabling reproducible and optimized precipitation for any research, development, or manufacturing application.
A Technical Guide to the Crystal Morphology of Zinc L-Tartrate and Zinc D-Tartrate: A Comparative Study
Abstract
This technical guide provides an in-depth analysis of the crystal morphology of zinc L-tartrate and zinc D-tartrate. It explores the structural relationship between these enantiomeric compounds, detailing the influence of chirality on their crystal packing and macroscopic appearance. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, characterization, and comparative morphology of these chiral metal-organic frameworks (MOFs). We will delve into both anhydrous and hydrated crystalline forms, presenting detailed experimental protocols for their preparation and analysis, supported by crystallographic data and thermal analysis.
Introduction: The Significance of Chirality in Crystal Engineering
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and materials science. In the context of crystal engineering, the chirality of constituent molecules can profoundly influence the resulting crystal structure, packing, and ultimately, the material's physical and chemical properties. Tartaric acid, with its L- and D-enantiomers, serves as a classic example of a chiral building block for the synthesis of novel materials. When complexed with metal ions such as zinc, it forms metal-organic frameworks with distinct structural and morphological characteristics.
The study of zinc L-tartrate and zinc D-tartrate provides a compelling case for understanding the role of stereoisomerism in the solid state. While chemically identical in an achiral environment, the spatial arrangement of the tartrate ligands dictates the three-dimensional architecture of the resulting crystals. This guide will explore these differences and similarities, providing a foundational understanding for researchers working with chiral MOFs.
Crystal Structure of Anhydrous Zinc Tartrate Enantiomers
Recent studies utilizing advanced characterization techniques have elucidated the crystal structure of anhydrous zinc L-tartrate and zinc D-tartrate.[1] These investigations have revealed that the two enantiomeric forms are isostructural, a crucial finding for understanding their comparative properties.
Crystallographic Data
Both zinc L-tartrate and zinc D-tartrate crystallize in the orthorhombic space group I222.[1] This space group is relatively uncommon for molecular crystals but is favored in these MOFs due to the packing constraints imposed by the octahedral coordination of the zinc centers.[1] The crystal structures are dense, three-dimensional networks with chiral octahedral metal centers.[1] The chirality of the tartrate ligand dictates the chirality of the metal center, which can be classified as Δ for the L-tartrate complex and Λ for the D-tartrate complex.[1]
| Parameter | Zinc L-Tartrate | Zinc D-Tartrate | Source |
| Chemical Formula | C₄H₄O₆Zn | C₄H₄O₆Zn | [1] |
| Formula Weight | 213.50 g/mol | 213.50 g/mol | [1] |
| Crystal System | Orthorhombic | Orthorhombic | [1] |
| Space Group | I222 | I222 | [1] |
| a (Å) | 9.920(3) | 9.919(2) | [1] |
| b (Å) | 10.133(4) | 10.134(3) | [1] |
| c (Å) | 5.093(2) | 5.093(1) | [1] |
| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 | [1] |
| Volume (ų) | 512.0(4) | 512.0(3) | [1] |
| Z | 4 | 4 | [1] |
Table 1: Crystallographic data for anhydrous zinc L-tartrate and zinc D-tartrate obtained via hydrothermal synthesis.[1]
Coordination Environment
In the anhydrous structure, each zinc(II) ion is coordinated by six oxygen atoms from four different tartrate molecules in a distorted octahedral geometry.[1] Each tartrate ligand, in turn, coordinates to four different zinc(II) ions, creating a robust three-dimensional framework.[1] This extensive coordination network results in a condensed phase with no solvent-accessible pores.[1]
Synthesis and Crystal Morphology
The method of synthesis plays a critical role in determining the crystalline phase (anhydrous vs. hydrated) and the resulting crystal morphology of this compound. Two primary methods are discussed here: hydrothermal synthesis and gel growth.
Hydrothermal Synthesis of Anhydrous this compound
Hydrothermal synthesis is an effective method for obtaining the thermodynamically stable anhydrous phase of this compound.[1] This method generally yields microcrystalline powders.
Experimental Protocol:
-
Reactant Preparation: In a typical synthesis, equimolar amounts (e.g., 0.5 mmol) of zinc acetate dihydrate and either L-tartaric acid or D-tartaric acid are used.[1]
-
Solvent Addition: The reactants are dissolved in 1 mL of deionized water.[1]
-
Hydrothermal Reaction: The solution is transferred to a Teflon-lined stainless-steel autoclave (e.g., 23 mL capacity).[1] The autoclave is sealed and heated to 110 °C for 48 hours.[1]
-
Product Isolation: After cooling to room temperature, the resulting white microcrystalline solid is collected by filtration, washed with deionized water and ethanol, and dried.
Morphological Observations:
Under these hydrothermal conditions, both zinc L-tartrate and zinc D-tartrate form very small needles that are often heavily intergrown .[1] This morphology makes the isolation of single crystals suitable for conventional X-ray diffraction challenging, necessitating the use of techniques like 3D electron diffraction for structural determination.[1] The isostructural nature of the L- and D-forms results in a macroscopically similar needle-like morphology.
Gel Growth of Hydrated this compound
The gel growth method, typically carried out at or near room temperature, often yields hydrated forms of this compound, which are considered kinetic products.[1] This technique allows for the slow diffusion of reactants, promoting the growth of larger, more well-defined crystals than the hydrothermal method.
Experimental Protocol (Single Diffusion):
-
Gel Preparation: A gel matrix, such as silica hydrogel or agar-agar gel, is prepared. For silica gel, a solution of sodium metasilicate is acidified (e.g., with acetic acid) to a specific pH to initiate gelation in a test tube or U-tube.
-
Incorporation of Reactant: One of the reactants, for instance, a solution of L- or D-tartaric acid, is incorporated into the gel medium before it sets.
-
Diffusion: After the gel has set, a solution of the second reactant, zinc sulfate or zinc acetate, is carefully layered on top of the gel.
-
Crystal Growth: The zinc ions diffuse slowly into the gel, reacting with the tartrate ions to form crystals over a period of days to weeks. The crystals are then carefully harvested from the gel.
Morphological Observations:
The morphology of this compound crystals grown in gels can be more varied than those from hydrothermal synthesis. Reports in the literature describe the formation of:
-
Spherulitic crystals: These are spherical aggregates of radiating needle-like or fibrous crystals. One study using agar-agar gel reported the growth of "whitish spherulitic-shaped crystals" of this compound.[2]
-
Dendritic crystals: This morphology is characterized by a tree-like branching pattern. Dendritic growth is often observed in gel systems for various metal tartrates.
While some studies mention the growth of both zinc dextro (D) and levo (L) tartrate crystals using this method, a detailed side-by-side comparison of their resulting morphologies under identical gel growth conditions is not extensively documented in the available literature. However, given the isostructural nature of the anhydrous forms, it is plausible that any morphological differences in the hydrated forms would be subtle and highly dependent on the specific kinetics of crystallization.
Characterization Techniques
A multi-technique approach is essential for the comprehensive characterization of this compound crystals.
X-ray Diffraction (XRD)
Powder X-ray diffraction (PXRD) is a powerful tool for phase identification and for confirming the isostructural nature of zinc L- and D-tartrate. The PXRD patterns of the hydrothermally synthesized anhydrous forms are virtually identical, consistent with them being enantiomers.[1]
Scanning Electron Microscopy (SEM)
SEM is indispensable for visualizing the crystal morphology. As discussed, it reveals the needle-like habit of the anhydrous forms and can be used to characterize the spherulitic and dendritic morphologies obtained from gel growth.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and decomposition of the crystals. For anhydrous zinc L-tartrate, TGA shows a single major weight loss between 350-450 °C, corresponding to the decomposition of the tartrate ligand and the formation of zinc oxide as the final residue.[1] DSC reveals a corresponding endothermic peak in this temperature range.[1] For hydrated forms, TGA would show an initial weight loss corresponding to the loss of water molecules at lower temperatures.
| Analysis | Zinc L-Tartrate (Anhydrous) | Source |
| Decomposition Range | 350 - 450 °C | [1] |
| Mass Loss | ~62% | [1] |
| Residue | ZnO (~38%) | [1] |
| DSC Peak | Endothermic, onset at 355 °C | [1] |
Table 2: Thermal analysis data for anhydrous zinc L-tartrate.[1]
Hydrated vs. Anhydrous Phases
It is critical to distinguish between the anhydrous and hydrated phases of this compound, as they represent different crystalline structures and are obtained under different synthetic conditions.
-
Hydrated Phases: These are typically formed at ambient temperatures, for example, through gel growth.[1] They are considered kinetic products and their structures incorporate water molecules in the coordination sphere of the zinc ion and/or as lattice water.[1] Known hydrated phases include [Zn(L-TAR)(H₂O)]·1.5H₂O and [Zn(D-TAR)(H₂O)]·1.5H₂O.[1]
-
Anhydrous Phases: These are the thermodynamically more stable forms and can be obtained through methods like hydrothermal synthesis, which provides the energy to overcome the kinetic barriers to their formation.[1]
The presence of water molecules in the hydrated phases can lead to different crystal packing and, consequently, different crystal morphologies compared to the anhydrous forms.
Conclusion and Future Outlook
The crystal morphology of zinc L-tartrate and zinc D-tartrate is intrinsically linked to their underlying crystal structure and the method of their synthesis. The anhydrous forms, prepared hydrothermally, are isostructural and exhibit a needle-like morphology. In contrast, hydrated forms, often obtained through gel growth at ambient temperatures, can display more complex morphologies such as spherulites and dendrites.
While significant progress has been made in determining the crystal structure of the anhydrous enantiomers, a detailed, comparative morphological study of the L- and D-forms under a range of crystallization conditions, particularly for the hydrated phases, remains an area ripe for further investigation. Such studies, combining systematic synthesis with high-resolution imaging, would provide deeper insights into the subtle interplay between molecular chirality and crystal habit in these fascinating materials. This knowledge is not only of fundamental scientific interest but also crucial for applications where crystal size and shape are critical, such as in pharmaceuticals and catalysis.
References
A Senior Application Scientist's Guide to the Synthesis of Chiral Zinc Tartrate Metal-Organic Frameworks
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented levels of surface area and tunable porosity.[1] Among these, chiral MOFs are of particular interest to the pharmaceutical and fine chemical industries for their potential in enantioselective applications. This guide provides an in-depth technical overview of the synthesis of a model class of these materials: chiral zinc tartrate MOFs. By leveraging the inherent chirality of naturally occurring tartaric acid, researchers can construct robust, three-dimensional frameworks with stereospecific recognition sites. We will explore the foundational principles governing their self-assembly, provide detailed and validated synthesis protocols, discuss critical characterization techniques for structural and chiral validation, and survey their applications in high-value areas such as enantioselective separation and asymmetric catalysis. This document is designed to be a practical and authoritative resource, bridging fundamental chemistry with goal-oriented application.
Introduction to Chiral Metal-Organic Frameworks
Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters linked together by organic ligands.[2] The modularity of this design allows for precise control over the resulting framework's pore size, geometry, and chemical functionality.
1.1 The Imperative of Chirality in Drug Development
Chirality, or "handedness," is a fundamental property of many biological molecules. A significant portion of commercial drugs are chiral, and often only one enantiomer (one of the two mirror-image forms) provides the desired therapeutic effect, while the other may be inactive or even harmful. Consequently, the ability to separate and synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral MOFs offer a promising platform for achieving these separations with high efficiency.[3]
1.2 Zinc and Tartaric Acid: A Prototypical Chiral System
The combination of zinc (II) ions and tartaric acid is an exemplary system for constructing chiral MOFs.
-
Zinc (II) Ions: As a biocompatible and non-toxic metal, zinc is an excellent choice for applications in drug delivery and biomedical fields.[4] Its flexible coordination geometry allows it to form stable octahedral clusters that serve as the nodes of the MOF structure.[5]
-
Tartaric Acid: This naturally abundant and inexpensive ligand is available in two enantiomeric forms (L-(+)-tartaric acid and D-(-)-tartaric acid) and an achiral meso form. The stereochemistry of the tartaric acid used directly dictates the chirality of the resulting MOF, creating either Δ (from L-tartrate) or Λ (from D-tartrate) chiral metal centers.[6][7] This direct transfer of chirality from the building block to the final framework is a powerful and efficient strategy for designing homochiral materials.
Foundational Principles of Synthesis
The formation of this compound MOFs is a self-assembly process governed by thermodynamics and kinetics. Understanding the key parameters is crucial for achieving phase-pure, highly crystalline products.
2.1 Core Components & Their Roles
-
Zinc Source: Typically, a zinc salt such as zinc acetate or zinc nitrate is used. Zinc acetate can also act as a base to help deprotonate the tartaric acid ligand.[8]
-
Tartaric Acid Ligand: The choice of L-, D-, or a racemic mixture of D/L-tartaric acid is the primary determinant of the final framework's chirality and structure.[5]
-
Solvent: The solvent system, often water or a mixture like N,N-Dimethylformamide (DMF) and water, influences the solubility of the precursors and can mediate the reaction kinetics.[8]
2.2 Critical Synthesis Parameters: A Mechanistic View Controlling the reaction conditions is essential for directing the crystallization process towards the desired anhydrous, porous framework rather than kinetically favored hydrated phases.[5]
| Parameter | Typical Range | Mechanistic Impact & Rationale |
| Temperature | 100 - 180 °C | Higher temperatures provide the necessary energy to overcome the activation barrier for the formation of the thermodynamically stable anhydrous phase. Mild conditions (e.g., 110 °C) are often sufficient to prevent the crystallization of undesirable hydrated byproducts.[5] |
| Reaction Time | 24 - 72 hours | Sufficient time is required for the dissolution of precursors, nucleation, and crystal growth. Longer times generally lead to larger, more well-defined crystals. A 48-hour (2-day) period is a common benchmark.[5] |
| pH | ~4-6 | The pH affects the deprotonation state of the tartaric acid's carboxylic acid and hydroxyl groups, which is critical for proper coordination with the zinc centers. The inherent acidity of the precursors often establishes a suitable pH range without external adjustment. |
| Molar Ratio | 1:1 (Zinc:Tartrate) | A stoichiometric ratio is typically employed to ensure complete reaction and formation of the desired framework without excess unreacted precursors that could lead to impurities.[5] |
Detailed Synthesis Protocols & Workflows
The hydrothermal/solvothermal method is the most common and reliable approach for synthesizing high-quality chiral this compound MOFs.[9] This process involves heating the reactants in a sealed vessel (e.g., a Teflon-lined autoclave) under autogenous pressure.
3.1 Protocol: Hydrothermal Synthesis of [Zn(L-TAR)]
This protocol describes the synthesis of the homochiral MOF using L-tartaric acid, resulting in a dense 3D network with the space group I222.[5][6]
Step-by-Step Methodology:
-
Precursor Preparation: In a glass vial, combine zinc acetate dihydrate (0.5 mmol) and L-tartaric acid (0.5 mmol).
-
Solvent Addition: Add 1 mL of deionized water to the vial.
-
Homogenization: Briefly sonicate or vortex the mixture to ensure the solids are well-dispersed.
-
Reaction Setup: Place the unsealed vial inside a 23 mL Teflon-lined stainless-steel autoclave. Add a small amount of water to the bottom of the autoclave (outside the vial) to create a saturated steam environment. Seal the autoclave.
-
Thermal Reaction: Place the sealed autoclave in a preheated laboratory oven at 110 °C for 48 hours. The slow heating and cooling rates of the oven are beneficial for promoting the growth of high-quality crystals.
-
Product Recovery: After cooling the autoclave to room temperature, retrieve the vial. A white, microcrystalline powder will have formed.
-
Washing: Decant the supernatant. Wash the solid product by adding fresh deionized water, centrifuging, and decanting. Repeat this washing step three times to remove any unreacted precursors or soluble impurities.
-
Drying: Dry the final product in an oven at 60 °C overnight.
Causality Note: The choice of 110 °C for 48 hours is a field-proven condition sufficient to drive the reaction towards the desired anhydrous phase while minimizing energy consumption.[5] The washing steps are critical for ensuring the purity of the final material, which is essential for reliable characterization and application performance.
3.2 Synthesis Workflow Diagram
Caption: Hydrothermal synthesis workflow for chiral [Zn(L-TAR)] MOF.
Structural and Chiral Validation
Rigorous characterization is non-negotiable for confirming the successful synthesis of the target MOF and validating its essential properties.
| Technique | Purpose | Expected Outcome for [Zn(L-TAR)] |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk sample. | A diffraction pattern matching the simulated pattern for the I222 space group, indicating the correct 3D framework has formed.[5] |
| Single-Crystal X-Ray Diffraction (SCXRD) / 3D Electron Diffraction (3D-ED) | Determines the precise atomic arrangement, bond lengths, and absolute configuration of the chiral centers. | Confirms the orthorhombic space group I222 and the Δ-configuration of the chiral octahedral zinc centers. 3D-ED is particularly useful for sub-micron sized crystals.[5][6] |
| Circular Dichroism (CD) Spectroscopy | Validates the bulk chirality of the sample. | A non-zero CD signal, with a spectrum that is the mirror image of that produced by its enantiomer, [Zn(D-TAR)]. |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and confirms the absence of solvent molecules in the pores. | A stable weight profile up to high temperatures (e.g., >300 °C), indicating the formation of the desired anhydrous, condensed phase.[7] |
Applications in Drug Development and Chemistry
The well-defined chiral environment within this compound MOFs makes them highly effective for tasks requiring molecular recognition.
5.1 Enantioselective Separation The primary application for these materials is in the separation of racemic mixtures.[3] The chiral pores of the MOF interact differently with the two enantiomers of a guest molecule (e.g., a drug), leading to differential adsorption. This can be exploited in techniques like High-Performance Liquid Chromatography (HPLC), where a column packed with the chiral MOF can separate a racemic mixture into its pure enantiomers.[10]
Caption: Enantioselective separation principle using a chiral MOF.
5.2 Asymmetric Catalysis The chiral metal centers within the MOF can act as heterogeneous catalysts for asymmetric reactions.[11] By coordinating reactants within the chiral pocket, the MOF can steer the reaction towards the preferential formation of one enantiomeric product. This offers a significant advantage over homogeneous catalysts, as the MOF can be easily recovered and reused.
5.3 Drug Delivery While dense this compound MOFs are less suited for high-capacity drug loading, the principles of their synthesis can be extended to more porous chiral MOFs. Using biocompatible components like zinc makes them attractive candidates for creating chiral nanocarriers that could potentially interact stereoselectively with biological targets.[4][12]
Conclusion and Future Outlook
Chiral this compound MOFs serve as a foundational system for understanding the design and synthesis of functional chiral materials. The protocols outlined in this guide are robust and reproducible, providing a solid entry point for researchers new to the field. Future research will likely focus on creating isoreticular frameworks with larger pores to accommodate a wider range of molecules for separation and catalysis, as well as functionalizing the tartrate ligand to introduce additional recognition sites and enhance enantioselectivity. As synthesis methods become more scalable and cost-effective, these remarkable materials are poised to transition from academic curiosities to indispensable tools in the pharmaceutical and chemical industries.
References
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Applications of homochiral metal‐organic frameworks in enantioselective adsorption and chromatography separation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application of a chiral metal–organic framework in enantioselective separation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric construction of tetrahedral chiral zinc with high configurational stability and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Choice: A Guide to Precursor Effects on Zinc Tartrate Nanoparticle Morphology
Introduction: The Significance of Morphological Control in Zinc Tartrate Nanoparticles
This compound, a metal-organic framework, is emerging as a material of significant interest in the pharmaceutical and materials science sectors. Its nanoparticle formulations are particularly promising for applications such as drug delivery, owing to their biocompatibility and tunable properties. However, the efficacy of these nanoparticles is intrinsically linked to their morphology—particle size, shape, and crystallinity. These physical characteristics dictate crucial parameters like drug loading capacity, release kinetics, and cellular uptake. Therefore, precise control over the morphology of this compound nanoparticles during synthesis is not merely an academic exercise but a critical determinant of their therapeutic potential. This guide delves into the fundamental principles of how the choice of chemical precursors—the very building blocks of the nanoparticles—profoundly influences the final morphology of this compound nanostructures. By understanding the underlying mechanisms of nucleation and growth as a function of precursor selection, researchers can rationally design and synthesize nanoparticles with desired attributes for specific biomedical applications.
The Heart of the Matter: Mechanistic Insights into Precursor Influence
The formation of this compound nanoparticles from their constituent ions in solution is a complex process governed by the principles of nucleation and crystal growth. The choice of precursors, specifically the zinc salt and the tartrate source, plays a pivotal role in directing this process. The anions from the zinc salt (e.g., acetate, chloride, nitrate, sulfate) and the protonation state of the tartrate species (tartaric acid versus a tartrate salt) directly influence the coordination environment of the zinc ions and the kinetics of the reaction, thereby shaping the final nanoparticle morphology.
The Role of the Zinc Precursor's Anion
The anion of the zinc salt is not a mere spectator in the reaction; it actively participates in the initial complexation with zinc ions. This interaction can either facilitate or hinder the subsequent reaction with tartrate ions, thereby influencing the rate of nucleation and the pattern of crystal growth.
-
Acetate (CH₃COO⁻): Acetate ions can act as a bidentate chelating ligand with zinc, forming a stable complex. This chelation can slow down the release of free zinc ions into the solution, leading to a more controlled and uniform nucleation process. This often results in the formation of smaller, more monodisperse nanoparticles with a spherical or quasi-spherical morphology.[1][2]
-
Chloride (Cl⁻): Chloride ions are weakly coordinating and do not form strong complexes with zinc. This leads to a rapid release of zinc ions, promoting faster nucleation and potentially leading to a wider size distribution of nanoparticles. The resulting morphology can be less defined, often appearing as irregular aggregates.
-
Nitrate (NO₃⁻): Similar to chloride, nitrate is a weakly coordinating anion. Its presence can lead to rapid nucleation and the formation of larger, often agglomerated, crystalline structures. In some systems, nitrate has been observed to promote the growth of specific crystal faces, potentially leading to rod-like or plate-like morphologies.[1][2]
-
Sulfate (SO₄²⁻): Sulfate ions can form moderately stable complexes with zinc. This intermediate level of interaction can lead to a balance between nucleation and growth rates, potentially resulting in well-defined crystalline structures such as nanoplates or nanorods.
The Impact of the Tartrate Source
The choice between tartaric acid and a salt, such as sodium tartrate, primarily affects the pH of the reaction medium and the availability of tartrate ions.
-
Tartaric Acid: When tartaric acid is used, the initial pH of the solution is acidic. As the reaction proceeds with a zinc salt, the pH will gradually increase. This dynamic pH environment can influence the protonation state of the tartrate molecules and the hydrolysis of zinc ions, leading to a more complex growth process and potentially a wider range of morphologies.
-
Sodium Tartrate: Using a salt like sodium tartrate provides a direct source of tartrate ions and typically results in a less acidic starting pH. This can lead to a more straightforward and predictable reaction, often favoring the formation of well-defined crystalline nanoparticles.
Experimental Protocols: A Comparative Synthesis Approach
To illustrate the practical implications of precursor selection, this section provides detailed, step-by-step methodologies for the synthesis of this compound nanoparticles using a variety of zinc precursors. These protocols are designed to be self-validating systems, where the resulting morphological differences can be directly attributed to the change in the precursor.
General Materials and Equipment
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Zinc Chloride (ZnCl₂)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
L-(+)-Tartaric Acid (C₄H₆O₆)
-
Sodium Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O)
-
Deionized Water
-
Ethanol
-
Magnetic Stirrer with Hotplate
-
Centrifuge
-
Drying Oven
Protocol 1: Synthesis Using Zinc Acetate and Tartaric Acid
-
Precursor Solution A: Prepare a 0.1 M solution of zinc acetate dihydrate in 50 mL of deionized water.
-
Precursor Solution B: Prepare a 0.1 M solution of L-(+)-tartaric acid in 50 mL of deionized water.
-
Reaction: While stirring vigorously, slowly add Precursor Solution A to Precursor Solution B at room temperature.
-
Aging: Continue stirring the resulting white suspension for 2 hours to allow for particle growth and stabilization.
-
Purification: Collect the nanoparticles by centrifugation at 8000 rpm for 15 minutes. Wash the pellet three times with deionized water and once with ethanol to remove unreacted precursors and byproducts.
-
Drying: Dry the purified nanoparticles in an oven at 60°C for 12 hours.
Protocol 2: Synthesis Using Zinc Sulfate and Sodium Tartrate
-
Precursor Solution A: Prepare a 0.1 M solution of zinc sulfate heptahydrate in 50 mL of deionized water.
-
Precursor Solution B: Prepare a 0.1 M solution of sodium tartrate dihydrate in 50 mL of deionized water.
-
Reaction: While stirring vigorously, slowly add Precursor Solution A to Precursor Solution B at room temperature.
-
Aging: Continue stirring the resulting white suspension for 2 hours.
-
Purification: Follow the purification steps as described in Protocol 1.
-
Drying: Dry the purified nanoparticles in an oven at 60°C for 12 hours.
Note: Protocols using zinc chloride and zinc nitrate would follow the same steps as Protocol 1, substituting the respective zinc salt.
Visualizing the Process: Workflow and Mechanistic Diagrams
To provide a clearer understanding of the experimental workflow and the underlying mechanisms, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound nanoparticles.
Caption: Influence of the zinc precursor's anion on the nanoparticle formation pathway.
Expected Outcomes: A Comparative Analysis of Morphologies
The choice of precursors is anticipated to yield distinct morphological outcomes. The following table summarizes the expected characteristics of this compound nanoparticles synthesized with different precursor combinations, based on established principles of nanoparticle synthesis.
| Zinc Precursor | Tartrate Source | Expected Morphology | Expected Particle Size | Rationale |
| Zinc Acetate | Tartaric Acid | Spherical, uniform | Small (e.g., 50-100 nm) | Acetate chelation leads to controlled nucleation and isotropic growth. |
| Zinc Chloride | Tartaric Acid | Irregular aggregates | Wide distribution | Weak anion coordination results in rapid, uncontrolled nucleation. |
| Zinc Nitrate | Tartaric Acid | Nanorods or plates | Larger, anisotropic | Anion may favor growth on specific crystal faces. |
| Zinc Sulfate | Sodium Tartrate | Well-defined crystals | Intermediate | Moderate anion coordination and stable pH promote ordered growth. |
Conclusion: Towards Rational Design of this compound Nanoparticles
The morphology of this compound nanoparticles is not a matter of chance but a direct consequence of the chemical environment created by the precursors. By carefully selecting the zinc salt and the tartrate source, researchers can exert significant control over the nucleation and growth processes, thereby tailoring the final nanoparticle morphology. The principles and protocols outlined in this guide provide a framework for the rational design of this compound nanoparticles with specific physical characteristics. This ability to engineer nanoparticle morphology is paramount for optimizing their performance in drug delivery and other advanced applications, paving the way for the development of more effective and targeted nanomedicines.
References
An In-Depth Technical Guide to the Single Crystal Growth of Zinc Tartrate by the Gel Diffusion Method
This guide provides a comprehensive overview and detailed protocols for the growth of high-quality single crystals of zinc tartrate using the gel diffusion technique. It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the principles and practical execution of this crystallization method.
Introduction: The Significance of Controlled Crystallization
The ability to grow high-quality single crystals is a cornerstone of modern science and technology.[1][2] For pharmaceutical compounds and advanced materials, the crystalline form dictates critical properties such as solubility, bioavailability, stability, and optical and electronic behavior.[3][4] this compound, a metal-organic framework, is of particular interest due to the potential for its complexes to exhibit piezoelectric, ferroelectric, and non-linear optical properties, making it a candidate for applications in transducers and optical devices.[1][3]
The gel diffusion method offers a simple, inexpensive, and effective means to grow single crystals of sparingly soluble compounds like this compound at ambient temperatures.[1][5] This technique suppresses rapid nucleation and convection, allowing for slow, diffusion-controlled growth that often results in larger, more perfect crystals compared to conventional solution growth methods.[5][6][7] The gel matrix acts as a three-dimensional crucible, preventing sedimentation and mechanical stress on the growing crystals.[5][6]
Principles of the Gel Diffusion Technique
The gel diffusion method relies on the controlled reaction of two or more soluble reactants diffusing through a gel medium to form a product of low solubility.[5][6] The gel, typically silica or agar-agar, provides a porous network that moderates the diffusion rates of the reactants, leading to a slow increase in supersaturation at the reaction front.[7][8] This controlled supersaturation is crucial for minimizing the number of nucleation sites and promoting the growth of a few, high-quality single crystals.[5][6][8]
The overall process can be summarized by the following reaction, where a soluble zinc salt reacts with a soluble tartrate salt within the gel matrix:
ZnX₂ + M₂C₄H₄O₆ → ZnC₄H₄O₆↓ + 2MX
Where:
-
ZnX₂ is a soluble zinc salt (e.g., ZnCl₂ or ZnSO₄)
-
M₂C₄H₄O₆ is a soluble tartrate salt (e.g., Na₂C₄H₄O₆ or (NH₄)₂C₄H₄O₆)
-
ZnC₄H₄O₆ is the sparingly soluble this compound that crystallizes.
-
MX is a soluble byproduct (e.g., NaCl or (NH₄)₂SO₄).
The single diffusion technique is a common setup where one reactant is incorporated into the gel, and the other reactant is carefully layered on top, diffusing into the gel to initiate crystallization.[1][9][10]
Experimental Protocol: Single Diffusion Growth of this compound
This section provides a detailed, step-by-step methodology for growing this compound crystals using a single diffusion setup in a silica hydrogel. This protocol is designed to be a self-validating system, where careful control of the parameters will yield predictable and high-quality results.
Materials and Reagents
-
Sodium Metasilicate (Na₂SiO₃·9H₂O)
-
Tartaric Acid (C₄H₆O₆)
-
Zinc Chloride (ZnCl₂) or Zinc Sulfate (ZnSO₄·7H₂O)
-
Deionized Water
-
Borosilicate Glass Test Tubes (25 mm diameter, 200 mm length)
-
Beakers, Graduated Cylinders, and Magnetic Stirrer
-
pH Meter
Step-by-Step Methodology
Step 1: Gel Preparation The quality of the gel is paramount for successful crystal growth. A homogenous and translucent gel provides an ideal medium for controlled diffusion.
-
Prepare a stock solution of sodium metasilicate with a specific gravity of 1.03-1.06 g/cm³. This is achieved by dissolving the appropriate amount of sodium metasilicate in deionized water.[5]
-
In a separate beaker, prepare a 1 M solution of tartaric acid.
-
Slowly add the tartaric acid solution dropwise to the sodium metasilicate solution while constantly stirring with a magnetic stirrer.[9] This gradual addition is critical to prevent premature and localized gelling, ensuring a uniform gel matrix.
-
Monitor the pH of the mixture continuously. The final pH of the gel solution should be adjusted to a range of 4.0-5.0. This mildly acidic condition is crucial as pH significantly influences the solubility of this compound and the rate of the gelling process.[2][11][12][13]
-
Once the desired pH is reached, pour the solution into clean borosilicate test tubes, filling them to about two-thirds of their volume.
-
Cover the test tubes and allow the gel to set undisturbed for 48-72 hours. This aging process strengthens the gel network, which in turn reduces the number of nucleation sites.
Step 2: Addition of the Outer Reactant
-
After the gel has set and aged, prepare a 1 M solution of the zinc salt (e.g., Zinc Chloride).
-
Carefully and slowly pour the zinc chloride solution over the surface of the set gel to a height of about 3-4 cm. It is essential to do this without disturbing the gel surface to ensure a clean interface for diffusion.
Step 3: Crystal Growth and Harvesting
-
Seal the test tubes to prevent evaporation and contamination.
-
Allow the setup to remain undisturbed at a constant ambient temperature (around 27°C).[1]
-
Nucleation is typically observed within 24-48 hours as a cloudy region at the gel-solution interface.[1]
-
Well-formed, spherulitic, and whitish crystals of this compound will grow within the gel matrix over a period of 2-4 weeks.[1]
-
Once the growth is complete, the crystals can be carefully harvested by excavating them from the gel. The harvested crystals should be washed with deionized water to remove any adhering gel and soluble byproducts and then dried at room temperature.
Visualization of the Experimental Workflow
Caption: Experimental workflow for single crystal growth of this compound.
Table of Optimized Growth Parameters
For achieving high-quality this compound crystals, the following parameters have been found to be optimal through repeated trials.[1][11]
| Parameter | Optimized Value | Rationale |
| Gel Medium | Agar-agar (1%) or Sodium Metasilicate | Provides a neutral and stable support for diffusion.[1] |
| Concentration of Zinc Chloride | 1 M | Ensures sufficient supersaturation for crystal growth without excessive nucleation.[1] |
| Concentration of Disodium Tartrate | 1 M | Stoichiometrically balanced with the zinc salt for efficient reaction.[1] |
| Gel Setting & Aging Period | 3 days | Allows for the development of a firm gel network, which controls the diffusion rate and reduces nucleation sites.[1] |
| Period of Growth | 25 days | Sufficient time for the diffusion process to complete and for crystals to grow to a considerable size.[1] |
| Temperature | Room Temperature (~27 °C) | Avoids thermal convection and allows for slow, controlled growth, resulting in fewer defects.[1][5] |
Characterization of this compound Crystals
A suite of analytical techniques is employed to confirm the identity, purity, structure, and properties of the grown crystals.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound crystals, confirming the incorporation of the tartrate molecule and the formation of the metal-oxygen bond.[1][14]
-
Expected Peaks:
-
A broad peak around 3400 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl groups in the tartrate molecule and any water of hydration.[1][15]
-
A strong absorption peak around 1580-1610 cm⁻¹ is attributed to the asymmetric stretching of the carboxylate group (C=O) coordinated to the zinc ion.[1][16]
-
The peak for the metal-oxygen (Zn-O) bond is typically observed in the lower frequency region, around 740-930 cm⁻¹ .[1]
-
Powder X-ray Diffraction (XRD)
Powder XRD is a powerful technique to confirm the crystalline nature of the grown material and to determine its crystal structure and lattice parameters.[1][17]
-
Expected Results:
-
Sharp, well-defined peaks in the diffraction pattern indicate a high degree of crystallinity.[1][3][18]
-
Analysis of the peak positions allows for the determination of the crystal system. This compound has been reported to crystallize in a trigonal system with a P-3112 space group or an orthorhombic system with an I222 space group, depending on the synthesis conditions.[1][19]
-
The average crystallite size can be estimated using the Scherrer formula from the broadening of the diffraction peaks.[1]
-
Thermal Analysis (TGA/DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide information about the thermal stability and decomposition of the this compound crystals.[1][19][20][21]
-
Expected Thermal Behavior:
-
An initial weight loss below 150°C in the TGA curve may indicate the loss of water of hydration.
-
The main decomposition of the this compound molecule typically occurs in the range of 300-400°C, corresponding to a significant weight loss and a sharp endothermic peak in the DTA curve.[1][19][22] This decomposition results in the formation of zinc oxide (ZnO) as the final residue.[1][19]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the optical properties of the grown crystals, particularly the optical band gap.[2][11]
-
Expected Optical Properties:
Causality and Field-Proven Insights
-
The Role of Gel Density and Aging: A higher gel density and longer aging time create a more intricate and smaller-pored gel network.[7] This physically obstructs the diffusion paths of the ions, slowing their migration. This reduction in the diffusion rate is crucial as it prevents a rapid increase in supersaturation, which would lead to the formation of many small, imperfect crystals or even amorphous precipitate. By carefully tuning these parameters, one can favor the growth of a limited number of nuclei into large, well-defined single crystals.
-
The Critical Influence of pH: The pH of the gel is a master variable that controls multiple aspects of the crystallization process.[12][13][23] For tartaric acid, a weak acid, the pH determines the degree of its deprotonation. In a more acidic medium (lower pH), the tartrate exists predominantly in its protonated form, which increases the solubility of this compound and can inhibit or slow down crystallization.[12] Conversely, a higher pH favors the deprotonated tartrate ion, reducing the solubility of this compound and promoting crystallization. However, excessively high pH can lead to the precipitation of zinc hydroxide.[13] Therefore, a mildly acidic pH (4.0-5.0) represents a "sweet spot" that balances the need for sufficient tartrate ions to react while maintaining a controlled level of supersaturation.
-
Controlling Nucleation: The ultimate goal of the gel method is to control nucleation.[5][6][8] The gel matrix itself limits nucleation by suppressing convection and providing a quiescent environment.[5][7] Further control is achieved by manipulating the concentration of the reactants. Using lower concentrations of the outer electrolyte (the zinc salt in this protocol) reduces the concentration gradient, thereby slowing the diffusion and the rate at which supersaturation is reached at the reaction front.[8] This gives existing nuclei more time to grow before new nuclei can form, resulting in larger and more perfect crystals.
Conclusion
The gel diffusion method is a robust and accessible technique for growing high-quality single crystals of this compound. By understanding and carefully controlling the key experimental parameters—gel preparation, pH, reactant concentrations, and temperature—researchers can consistently produce crystals suitable for detailed structural and physical property analysis. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals, enabling them to leverage this powerful crystallization technique for applications in materials science and drug development.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. researchgate.net [researchgate.net]
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- 6. Experimental crystal growth–II (gel technique) – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 14. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
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- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Characterization of Zinc Tartrate Hydrates and Anhydrous Forms
Introduction: The Significance of Zinc Tartrate in Scientific Research and Development
This compound, a coordination complex of zinc(II) and tartaric acid, exists in various hydrated and anhydrous forms, each possessing unique physicochemical properties. These materials are of significant interest to researchers, scientists, and drug development professionals due to their diverse applications, including as catalysts for metal coatings and as components in pharmaceutical formulations and stabilizers.[1][2] The degree of hydration profoundly influences the crystal structure, thermal stability, solubility, and ultimately, the functionality of this compound. A thorough understanding and precise characterization of these different forms are therefore paramount for ensuring reproducibility, optimizing performance, and meeting regulatory standards in various applications.
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound hydrates and their corresponding anhydrous form. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their own investigations.
Synthesis of this compound Forms: Controlling Hydration
The preparation of this compound can yield different hydrated forms depending on the synthetic route. The hydrated phases are often the kinetically favored products when crystallization occurs at or near room temperature.[3] Conversely, the anhydrous form typically requires more forcing conditions, such as hydrothermal synthesis, to overcome the kinetic barrier and achieve the thermodynamically stable anhydrous phase.[3]
Protocol 1: Synthesis of Hydrated this compound (Aqueous Solution Method)
This method, a common approach for generating hydrated this compound, relies on the precipitation reaction between a soluble zinc salt and a tartrate salt in an aqueous medium.[4][5]
Methodology:
-
Reagent Preparation: Prepare separate aqueous solutions of a soluble zinc salt (e.g., zinc sulfate heptahydrate or zinc acetate) and a tartrate salt (e.g., sodium tartrate or tartaric acid neutralized with sodium hydroxide).[1]
-
Reaction: Slowly add the zinc salt solution to the tartrate solution with constant stirring at room temperature. A white precipitate of hydrated this compound will form.
-
Isolation and Washing: The precipitate is collected by filtration, washed multiple times with deionized water to remove any unreacted ions, and then washed with ethanol to facilitate drying.
-
Drying: The product is dried at a relatively low temperature (e.g., 80-120°C) for a specified duration. The drying temperature and time can influence the crystallinity of the final product.[4]
Causality Insight: The use of an aqueous environment and ambient temperature favors the incorporation of water molecules into the crystal lattice, leading to the formation of hydrated species. The choice of drying temperature is critical; aggressive heating can lead to premature and uncontrolled dehydration.
Protocol 2: Synthesis of Anhydrous this compound (Hydrothermal Method)
To circumvent the formation of hydrated phases, a hydrothermal approach is employed.[3] This method utilizes elevated temperature and pressure to favor the formation of the more thermodynamically stable anhydrous form.
Methodology:
-
Reagent Mixture: A mixture of a zinc salt (e.g., zinc acetate hydrate) and tartaric acid (e.g., L-tartaric acid or D-tartaric acid) is prepared in water.[3]
-
Hydrothermal Reaction: The mixture is sealed in a Teflon-lined autoclave and heated to a temperature of approximately 110°C for an extended period (e.g., 2 days).[3]
-
Isolation and Washing: After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with water and ethanol.
-
Drying: The anhydrous this compound is dried in an oven.
Causality Insight: The elevated temperature and pressure inside the autoclave provide the necessary energy to overcome the activation barrier for the formation of the dense, anhydrous metal-organic framework (MOF) structure, preventing the incorporation of water molecules.[3]
Structural Characterization: Unveiling the Crystalline Architecture
X-ray diffraction (XRD) is the cornerstone technique for elucidating the crystal structure of this compound forms. Both single-crystal and powder XRD provide invaluable information about the atomic arrangement, unit cell dimensions, and phase purity.
X-ray Diffraction (XRD)
-
Single-Crystal XRD: This technique provides the most detailed structural information, including precise bond lengths, bond angles, and the coordination environment of the zinc ion. For instance, a dinuclear hydrated zinc(II) tartrate complex has been characterized as having a monoclinic crystal system (space group P2(1)/c), where each zinc atom is six-coordinated by oxygen atoms from two tartrate dianions and two water molecules.[4]
-
Powder XRD (PXRD): PXRD is essential for phase identification and assessing the crystallinity of bulk samples. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase. The anhydrous zinc L-tartrate has been identified to crystallize in the orthorhombic space group I222.[3][6] PXRD is also crucial for confirming the successful synthesis of the desired form and for studying phase transitions upon heating or hydration/dehydration.[3]
| Form | Crystal System | Space Group | Key Structural Features | Reference |
| Hydrated this compound | Monoclinic | P2(1)/c | Dinuclear units with six-coordinated Zn(II) | [4] |
| Anhydrous Zinc L-Tartrate | Orthorhombic | I222 | Dense 3D network with chiral octahedral metal centers | [3] |
Experimental Workflow: XRD Analysis
Caption: Workflow for Powder X-ray Diffraction Analysis.
Thermal Analysis: Probing Stability and Hydration States
Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing the thermal stability of this compound and quantifying the amount of water of hydration.[7][8][9]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For hydrated this compound, the TGA thermogram typically shows distinct mass loss steps. The initial mass loss corresponds to the removal of water molecules (dehydration).[8][10] Subsequent mass loss at higher temperatures is due to the decomposition of the anhydrous tartrate.[5][11]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic events (heat absorption) are observed during dehydration and decomposition, while exothermic events (heat release) can indicate phase transitions or oxidative decomposition.[9][10]
Interpreting Thermal Data
-
Hydrated Forms: A distinct weight loss in the TGA curve at temperatures typically below 200°C, accompanied by a sharp endothermic peak in the DSC curve, is a clear indicator of the presence of water of hydration.[8][10] The percentage of mass loss allows for the calculation of the number of water molecules per formula unit of this compound.
-
Anhydrous Form: The anhydrous form will be thermally stable up to a higher temperature, with the TGA curve showing no significant mass loss until the onset of decomposition of the tartrate ligand itself, generally above 300°C.[4]
| Thermal Event | Approximate Temperature Range (°C) | Observation (TGA) | Observation (DSC) | Interpretation |
| Dehydration | < 200 | Significant mass loss | Sharp endothermic peak | Loss of water of crystallization |
| Decomposition | > 300 | Major mass loss | Endothermic/Exothermic peaks | Breakdown of the tartrate ligand |
Experimental Workflow: TGA/DSC Analysis
Caption: Workflow for TGA/DSC Analysis of this compound.
Spectroscopic Characterization: A Vibrational Fingerprint
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical bonding and functional groups within the this compound molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly sensitive to the vibrations of polar bonds. The FTIR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl (-OH), carboxyl (C=O), and C-O groups of the tartrate ligand.
-
O-H Stretching: A broad absorption band in the region of 3100-3600 cm⁻¹ is indicative of the O-H stretching vibrations of water molecules in hydrated forms.[5][12][13] The absence or significant reduction in the intensity of this band is a strong indicator of the anhydrous form.
-
C=O Stretching: The coordination of the carboxylate groups to the zinc ion results in a shift of the C=O stretching vibration compared to free tartaric acid. This band is typically observed around 1600 cm⁻¹.[5][12]
-
C-O Stretching: Bands corresponding to C-O stretching are found in the 1100-1400 cm⁻¹ region.[5][12]
-
Metal-Oxygen Stretching: Vibrations corresponding to the Zn-O bond are typically observed in the lower frequency region of the spectrum, often below 600 cm⁻¹.[14]
| Functional Group | Approximate Wavenumber (cm⁻¹) | Significance |
| O-H (water) | 3100-3600 (broad) | Presence of water of hydration |
| C-H | ~2900 | C-H bonds in the tartrate backbone |
| C=O (carboxylate) | ~1600 | Coordinated carboxylate group |
| C-O | 1100-1400 | C-O bonds in the tartrate ligand |
| Zn-O | < 600 | Metal-ligand bond |
Raman Spectroscopy
Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to FTIR. It is particularly useful for studying the vibrations of the carbon backbone and the symmetric vibrations of the molecule. The Raman spectrum of this compound can provide further confirmation of the coordination environment and the presence or absence of water. For instance, the symmetric ZnO₆ stretching mode in the hexaaquazinc(II) ion is observed around 390 cm⁻¹.[15]
Conclusion
The characterization of this compound hydrates and their anhydrous forms requires a multi-technique approach. X-ray diffraction is essential for determining the crystal structure, while thermal analysis provides definitive information on the hydration state and thermal stability. Spectroscopic techniques like FTIR and Raman offer a detailed view of the chemical bonding. By judiciously applying these methods and understanding the underlying principles, researchers can unambiguously identify and characterize the specific form of this compound, ensuring the integrity and reproducibility of their work in scientific research and drug development.
References
- 1. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]
- 2. americanelements.com [americanelements.com]
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- 4. researchgate.net [researchgate.net]
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- 9. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 10. benchchem.com [benchchem.com]
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- 12. allresearchjournal.com [allresearchjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Zinc(II) hydration in aqueous solution. A Raman spectroscopic investigation and an ab- initio molecular orbital study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Zinc Oxide Nanoparticles for Drug Development: A Guide Using Zinc Carboxylate Precursors
A Note to the Researcher: Extensive investigation into the synthesis of zinc oxide (ZnO) nanoparticles reveals a wealth of information on various precursors and methodologies. However, specific, detailed protocols and in-depth studies focusing exclusively on zinc tartrate as a precursor are not prominently available in the current body of scientific literature. To provide a scientifically robust and reproducible guide, this document will focus on a closely related and extensively documented precursor: zinc acetate . As a zinc carboxylate, zinc acetate shares chemical similarities with this compound, and the principles of its conversion to ZnO are well-understood. The methodologies detailed herein for zinc acetate can serve as a strong foundational framework for researchers interested in exploring less common precursors like this compound.
Introduction: The Promise of Zinc Oxide Nanoparticles in Advanced Drug Delivery
Zinc oxide nanoparticles (ZnO-NPs) have emerged as a significant class of nanomaterials in biomedical applications due to their unique combination of properties.[1] Recognized as a "Generally Recognized As Safe" (GRAS) material by the U.S. Food and Drug Administration, ZnO offers excellent biocompatibility and biodegradability.[2] These characteristics, coupled with their inherent antimicrobial, anti-inflammatory, and anticancer properties, make ZnO-NPs highly attractive for therapeutic applications.[1]
In the realm of drug delivery, the high surface area-to-volume ratio of ZnO-NPs allows for efficient loading of therapeutic agents. Furthermore, their surfaces can be readily functionalized to enable targeted delivery to specific cells or tissues, enhancing therapeutic efficacy while minimizing systemic side effects. The ability of ZnO-NPs to selectively generate reactive oxygen species (ROS) in cancer cells provides an additional mechanism for targeted cancer therapy.[1]
Rationale for Using Zinc Carboxylate Precursors in ZnO Nanoparticle Synthesis
The choice of precursor is a critical parameter that dictates the final properties of the synthesized nanoparticles, including their size, morphology, and purity. Zinc carboxylates, such as zinc acetate, are advantageous precursors for several reasons:
-
Clean Decomposition: Upon thermal decomposition, zinc acetate breaks down into ZnO and volatile organic byproducts, which can be easily removed, leading to high-purity ZnO nanoparticles.
-
Controllable Reactions: The synthesis parameters, such as temperature, time, and solvent, can be precisely controlled to tailor the size and shape of the resulting nanoparticles.[3]
-
Versatility in Synthesis Methods: Zinc acetate is amenable to a variety of synthesis techniques, including simple thermal decomposition, solvothermal/hydrothermal methods, and precipitation.[4][5]
Experimental Protocols for ZnO Nanoparticle Synthesis Using Zinc Acetate
This section provides detailed, step-by-step protocols for two common and effective methods for synthesizing ZnO nanoparticles from zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O].
Protocol 1: Thermal Decomposition
This method is a straightforward, solvent-free approach to produce crystalline ZnO nanoparticles.
Principle: Zinc acetate dihydrate is heated to a specific temperature, causing it to decompose into zinc oxide, acetic acid, and water. The morphology and particle size are influenced by the heating rate and calcination temperature.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ceramic crucible
-
Muffle furnace
Step-by-Step Procedure:
-
Place a known quantity (e.g., 5 grams) of zinc acetate dihydrate powder into a ceramic crucible.
-
Place the crucible in a muffle furnace.
-
Heat the furnace to the desired calcination temperature (e.g., 400-600°C) at a controlled ramp rate (e.g., 5°C/minute).
-
Maintain the temperature for a set duration (e.g., 2-4 hours) to ensure complete decomposition.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting white powder is crystalline ZnO nanoparticles.
-
Gently grind the powder to break up any soft agglomerates.
-
Store the synthesized ZnO nanoparticles in a sealed vial in a desiccator.
Workflow for Thermal Decomposition:
Caption: Workflow for Thermal Decomposition of Zinc Acetate.
Protocol 2: Solvothermal Synthesis
This method allows for greater control over particle size and morphology by conducting the synthesis in a solvent under elevated temperature and pressure.
Principle: Zinc acetate dihydrate is dissolved in a suitable solvent, and a precipitating agent is added. The mixture is then heated in a sealed vessel (autoclave), where the controlled temperature and pressure drive the formation of ZnO nanoparticles. The choice of solvent can influence the resulting particle characteristics.[5][6]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Ethylene glycol (solvent)
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with hotplate
-
Centrifuge
-
Drying oven
Step-by-Step Procedure:
-
Prepare a solution of zinc acetate dihydrate (e.g., 0.1 M) in the chosen solvent (e.g., 100 mL of ethanol). Stir until fully dissolved.
-
Prepare a solution of the precipitating agent (e.g., 0.2 M NaOH) in the same solvent.
-
Slowly add the NaOH solution dropwise to the zinc acetate solution under vigorous stirring. A white precipitate will form.
-
Continue stirring for 30 minutes after the addition is complete.
-
Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven to the desired reaction temperature (e.g., 120-180°C) for a specified time (e.g., 6-12 hours).
-
Allow the autoclave to cool to room temperature.
-
Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the precipitate several times with distilled water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours to obtain the ZnO nanoparticle powder.
Workflow for Solvothermal Synthesis:
Caption: Workflow for Solvothermal Synthesis of ZnO Nanoparticles.
Characterization of Synthesized ZnO Nanoparticles
Proper characterization is essential to confirm the synthesis of ZnO nanoparticles and to determine their properties.
| Technique | Purpose | Expected Results |
| X-ray Diffraction (XRD) | To determine the crystal structure, phase purity, and average crystallite size. | The XRD pattern should show diffraction peaks corresponding to the hexagonal wurtzite structure of ZnO. The average crystallite size can be calculated using the Debye-Scherrer equation.[7][8] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology, particle shape, and agglomeration. | SEM images will reveal the shape of the nanoparticles (e.g., spherical, rod-like) and provide information on their size distribution and degree of aggregation.[7][8] |
| Transmission Electron Microscopy (TEM) | To determine the particle size, size distribution, and crystal lattice. | TEM provides higher resolution images than SEM, allowing for precise measurement of individual particle sizes and observation of the crystal lattice fringes.[7][8] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the chemical bonds present and confirm the formation of ZnO. | The FTIR spectrum should show a characteristic absorption band in the range of 400-600 cm⁻¹, corresponding to the Zn-O stretching vibration. The absence of peaks from the organic precursor confirms purity.[8] |
| UV-Visible Spectroscopy | To determine the optical properties and estimate the band gap energy. | The UV-Vis absorption spectrum will show a sharp absorption edge, from which the band gap of the ZnO nanoparticles can be calculated.[9] |
Applications in Drug Development
The synthesized ZnO nanoparticles can be utilized in various aspects of drug development:
-
Drug Carriers: Their high surface area allows for the loading of various drugs, from small molecules to large biologics.
-
Targeted Delivery Systems: Surface functionalization with ligands (e.g., antibodies, folic acid) can direct the nanoparticles to specific cancer cells, improving therapeutic outcomes.
-
Bioimaging: The inherent fluorescence of ZnO nanoparticles can be exploited for in vitro and in vivo imaging to track drug delivery and distribution.
-
Antimicrobial Agents: ZnO nanoparticles can be incorporated into formulations to combat bacterial infections, particularly those resistant to conventional antibiotics.
Conclusion
The synthesis of zinc oxide nanoparticles using zinc carboxylate precursors like zinc acetate offers a reliable and versatile approach for producing high-quality nanomaterials for drug development. The protocols provided herein for thermal decomposition and solvothermal synthesis serve as a foundation for researchers to produce ZnO nanoparticles with tailored properties. Through careful control of synthesis parameters and thorough characterization, these nanoparticles can be effectively integrated into advanced drug delivery systems, contributing to the development of more effective and targeted therapies.
References
- 1. Green Synthesis of Zinc Oxide Nanoparticles: Preparation, Characterization, and Biomedical Applications - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Research on Zinc Oxide Nanoparticles: Synthesis, Characterization, and Biomedical Applications [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Green synthesis and characterization of zinc oxide nanoparticles using Cayratia pedata leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Zinc Tartrate as a Highly Efficient and Recyclable Heterogeneous Catalyst for Esterification Reactions
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of zinc tartrate as a robust and environmentally benign heterogeneous catalyst for esterification reactions. We delve into the synthesis of the catalyst, its characterization, and detailed protocols for its use in the esterification of carboxylic acids. The underlying mechanistic principles of this compound's catalytic activity are explored, emphasizing its role as a Lewis acid catalyst. Furthermore, this guide presents a model experimental workflow, data analysis, and troubleshooting, underpinned by authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Imperative for Greener Esterification Catalysis
Esterification is a cornerstone of organic synthesis, pivotal in the production of a vast array of compounds ranging from pharmaceuticals and fragrances to polymers and biofuels.[1] Traditionally, this reaction has been catalyzed by homogeneous mineral acids such as sulfuric acid, which, despite their efficacy, are fraught with challenges including corrosiveness, difficulty in separation from the reaction mixture, and the generation of significant aqueous waste.[2][3] This has spurred the development of solid acid catalysts that are more environmentally friendly, easier to handle, and recyclable.[4][5][6]
Among the various solid acid catalysts, metal-organic frameworks (MOFs) and coordination polymers have garnered considerable attention. Zinc, in particular, is an attractive metal for catalysis due to its low toxicity, abundance, and affordability.[7][8] Zinc-based catalysts, including simple salts like zinc oxide and zinc acetate, have demonstrated significant activity in esterification reactions.[7][9] this compound, a coordination polymer, emerges as a particularly promising candidate. Its structure, featuring chiral tartrate linkers, provides a well-defined coordination environment for the zinc ions, which act as the catalytic centers. This application note will elucidate the practical application of this compound in this context.
The Catalyst: Synthesis, Characterization, and Mechanism of Action
Synthesis of this compound
The preparation of this compound is a straightforward precipitation reaction. A common method involves the reaction of a soluble zinc salt, such as zinc sulfate or zinc chloride, with tartaric acid or a salt thereof.[10]
Protocol 1: Synthesis of this compound Catalyst
-
Preparation of Reactant Solutions:
-
Prepare a 1 M aqueous solution of tartaric acid.
-
Prepare a 1 M aqueous solution of zinc sulfate heptahydrate.
-
-
Precipitation:
-
In a beaker, slowly add the zinc sulfate solution to the tartaric acid solution dropwise while stirring vigorously at room temperature. A white precipitate of this compound will form immediately.
-
-
Isolation and Purification:
-
Continue stirring the mixture for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid residue thoroughly with deionized water to remove any unreacted starting materials and byproducts.
-
Finally, wash with ethanol to facilitate drying.
-
-
Drying:
-
Dry the purified this compound in an oven at 80-100°C overnight.
-
-
Characterization:
-
The resulting fine white powder should be characterized to confirm its identity and purity before use in catalytic reactions.
-
Catalyst Characterization
Proper characterization of the synthesized this compound is crucial to ensure its catalytic performance. The following techniques are recommended:
| Characterization Technique | Purpose | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the this compound. | The diffraction pattern should match known patterns for this compound, indicating the desired crystalline phase has been formed.[11][12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the coordination of the tartrate ligand to the zinc center. | Characteristic peaks for the hydroxyl (-OH) and carboxylate (C=O) groups of the tartrate ligand will be observed, often with a shift in the carboxylate stretching frequency upon coordination to the zinc ion.[12] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the catalyst and determine the presence of any hydrated water molecules. | The TGA curve will show weight loss at specific temperatures corresponding to the removal of water molecules and the decomposition of the tartrate ligand.[12][13] |
Mechanism of Catalytic Esterification
This compound functions as a Lewis acid catalyst in esterification reactions. The catalytic cycle is initiated by the coordination of the carbonyl oxygen of the carboxylic acid to a vacant orbital of the zinc(II) ion.[2] This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the alcohol.
The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule to yield the ester product. The catalyst is then regenerated, ready to participate in another catalytic cycle.
Figure 1: Proposed mechanism for this compound-catalyzed esterification.
Experimental Protocols: Esterification of a Model Carboxylic Acid
This section provides a detailed protocol for the esterification of a model carboxylic acid, such as oleic acid, with an alcohol, like methanol, using the synthesized this compound catalyst.
Protocol 2: this compound-Catalyzed Esterification of Oleic Acid
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add oleic acid (e.g., 10 mmol) and methanol (e.g., 100 mmol, a 10-fold molar excess).
-
Add the synthesized this compound catalyst (e.g., 5 mol% with respect to the oleic acid).
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) with vigorous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Separate the heterogeneous catalyst by filtration or centrifugation. The catalyst can be washed with a solvent like acetone, dried, and stored for reuse.
-
Remove the excess methanol from the filtrate by rotary evaporation.
-
The resulting crude ester can be purified by distillation or column chromatography if necessary.
-
-
Analysis:
-
Confirm the identity and purity of the final ester product using analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
-
Calculate the conversion of the carboxylic acid and the yield of the ester based on the GC analysis or the isolated product weight.
-
Figure 2: General experimental workflow for this compound-catalyzed esterification.
Data and Expected Results
The catalytic activity of this compound is influenced by several factors, including reaction temperature, catalyst loading, and the molar ratio of reactants.
| Parameter | Typical Range | Effect on Reaction |
| Reaction Temperature | 60 - 150 °C | Higher temperatures generally lead to faster reaction rates, but may also promote side reactions.[8] |
| Catalyst Loading | 1 - 10 mol% | Increasing the catalyst loading typically increases the reaction rate, but may not be cost-effective beyond a certain point.[7] |
| Alcohol:Acid Molar Ratio | 3:1 to 30:1 | A large excess of alcohol is often used to shift the equilibrium towards the product side and increase the conversion of the carboxylic acid. |
Under optimized conditions, high conversions of the carboxylic acid (>90%) can be expected within a few hours.[7][8] The catalyst should also demonstrate good reusability over several cycles with minimal loss of activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | - Insufficient reaction time or temperature.- Catalyst deactivation.- Presence of water in the reactants. | - Increase reaction time or temperature.- Ensure the catalyst is properly dried and stored.- Use anhydrous reactants and solvents. |
| Side Product Formation | - Reaction temperature is too high.- Impurities in the starting materials. | - Lower the reaction temperature.- Purify the starting materials before use. |
| Difficulty in Catalyst Separation | - Very fine particle size of the catalyst. | - Use centrifugation instead of filtration.- Consider pelletizing the catalyst for easier handling. |
Conclusion
This compound presents itself as a highly promising heterogeneous catalyst for esterification reactions. Its ease of synthesis from readily available and inexpensive starting materials, coupled with its high catalytic activity, stability, and reusability, makes it an attractive alternative to conventional homogeneous acid catalysts. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to explore the utility of this compound in their own synthetic endeavors, contributing to the advancement of greener and more sustainable chemical processes.
References
- 1. ijsrp.org [ijsrp.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]
- 11. Absolute Structure Determination of Chiral this compound MOFs by 3D Electron Diffraction [mdpi.com]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Zinc Tartrate in the Stabilization of Biodegradable Polymers
Document ID: AN-ZTBP-2025-12
Abstract and Introduction
Biodegradable aliphatic polyesters, such as Polylactic Acid (PLA), Polyglycolic Acid (PGA), and their copolymers (PLGA), are foundational materials in modern drug delivery, medical device manufacturing, and sustainable packaging. Their utility is intrinsically linked to their degradability; however, uncontrolled or premature degradation during thermal processing (e.g., extrusion, injection molding) or shelf storage can compromise their mechanical integrity and performance. This document provides a comprehensive technical guide on the application of zinc tartrate as an effective stabilizer for these polymers. We will explore the mechanistic underpinnings of its stabilizing action and provide detailed, validated protocols for its synthesis, incorporation, and the analytical evaluation of its performance. This guide is intended for researchers, material scientists, and drug development professionals seeking to enhance the stability and predict the service life of biodegradable polymer-based systems.
Mechanistic Insights: The Role of this compound in Polymer Stabilization
The degradation of biodegradable polyesters is primarily driven by the hydrolysis of ester linkages, a process that is significantly auto-catalyzed by the newly formed carboxylic acid end-groups. Thermal processing can also induce chain scission through thermo-oxidative and thermomechanical pathways. This compound intervenes in these processes through a multi-faceted mechanism, leveraging the unique chemistry of both the zinc cation and the tartrate anion.
Proposed Stabilization Mechanism:
-
Lewis Acid Interaction: The zinc (II) ion acts as a Lewis acid, coordinating with the carbonyl oxygen of the polymer's ester groups. This coordination withdraws electron density, potentially shielding the electrophilic carbon atom from nucleophilic attack by water, thereby slowing the rate of hydrolysis.
-
Acid Scavenging: The tartrate component, a dicarboxylate, can neutralize the acidic carboxylic acid end-groups that catalyze hydrolytic degradation. This is analogous to the function of metal carboxylates in the thermal stabilization of other polymers like PVC, where they act as acceptors for liberated hydrogen chloride.[1][2]
-
Coordination Complex Formation: this compound may form coordination complexes that bridge polymer chains, potentially dissipating thermal and mechanical energy and reducing chain mobility, which can inhibit degradation initiation steps during processing.
-
Control of Transesterification: While some zinc compounds are known to catalyze polyester synthesis and transesterification reactions, the specific chelated structure of this compound may moderate this activity, preventing random chain scission and molecular weight loss at processing temperatures.[3][4]
The biocompatibility of both zinc, an essential trace element, and tartaric acid, a naturally occurring organic acid, makes this compound a particularly attractive stabilizer for biomedical applications where leachables and toxicity are primary concerns.[5][6][7]
Caption: Proposed dual-action stabilization mechanism of this compound.
Experimental Protocols
These protocols provide a framework for the synthesis, incorporation, and evaluation of this compound as a polymer stabilizer. All operations should be conducted in accordance with standard laboratory safety procedures.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for preparing metal carboxylates.[8][9]
Materials:
-
L-(+)-Tartaric acid (C₄H₆O₆)
-
Sodium hydroxide (NaOH)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Prepare Sodium Tartrate Solution:
-
Dissolve 15.0 g (0.1 mol) of L-(+)-tartaric acid in 100 mL of DI water in a 250 mL beaker with magnetic stirring.
-
Slowly add 8.0 g (0.2 mol) of NaOH pellets while stirring. The reaction is exothermic. Continue stirring until all solids are dissolved and the solution is clear. The pH should be approximately 7.
-
-
Prepare Zinc Sulfate Solution:
-
In a separate beaker, dissolve 28.7 g (0.1 mol) of zinc sulfate heptahydrate in 100 mL of DI water.
-
-
Precipitation:
-
Slowly add the zinc sulfate solution to the sodium tartrate solution dropwise while stirring vigorously. A white precipitate of this compound will form immediately.
-
-
Isolation and Washing:
-
Continue stirring for 1 hour at room temperature to ensure complete reaction.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake three times with 50 mL portions of DI water to remove residual sodium sulfate.
-
Perform a final wash with 30 mL of ethanol to aid in drying.
-
-
Drying:
-
Dry the collected white powder in a vacuum oven at 80°C for 12 hours or until a constant weight is achieved.
-
The resulting product is this compound, which can be characterized by FTIR to confirm the formation of the carboxylate salt.
-
Protocol 2: Incorporation of this compound into a PLA Matrix via Solvent Casting
This method is suitable for creating uniform films for initial screening and degradation studies.
Materials:
-
Polylactic Acid (PLA), medical or extrusion grade
-
This compound (synthesized from Protocol 1 or commercial)
-
Dichloromethane (DCM), analytical grade
-
Glass Petri dishes or a flat polytetrafluoroethylene (PTFE) surface
Procedure:
-
Polymer Drying: Dry the PLA pellets in a vacuum oven at 60°C for at least 6 hours to remove residual moisture.
-
Solution Preparation:
-
Prepare a 5% (w/v) solution of PLA in DCM. For example, dissolve 1.0 g of dried PLA in 20 mL of DCM in a glass vial with a screw cap. Allow it to dissolve completely, which may take several hours with occasional agitation.
-
Experimental Sample: To a separate vial of PLA solution, add this compound at a desired concentration (e.g., 0.5% w/w relative to the polymer). For 1.0 g of PLA, this would be 5 mg of this compound. Disperse thoroughly using a vortex mixer or brief sonication.
-
Control Sample: Prepare an identical PLA solution without the addition of this compound.
-
-
Casting:
-
Pour the solutions into separate, level glass Petri dishes in a fume hood. Ensure the dishes are covered but allow for slow solvent evaporation (e.g., by slightly offsetting the lid).
-
-
Drying:
-
Allow the solvent to evaporate completely over 24-48 hours.
-
Once a solid film has formed, transfer the dishes to a vacuum oven and dry at 40°C for 48 hours to remove all residual solvent.
-
-
Film Recovery: Carefully peel the resulting polymer films from the casting surface. Store them in a desiccator until further analysis.
Protocol 3: Evaluation of Polymer Stabilization
This protocol suite outlines the key analytical methods for quantifying the stabilizing effect of this compound.[10][11][12][13]
A. Thermal Stability Analysis
-
Objective: To determine the onset temperature of thermal degradation.
-
Procedure:
-
Place 5-10 mg of the polymer film (both control and this compound-stabilized samples) into a TGA crucible.
-
Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
Analysis: Compare the onset temperature of degradation (T_onset), often defined as the temperature at which 5% mass loss occurs. An increased T_onset for the stabilized sample indicates improved thermal stability.
-
B. Hydrolytic Degradation Study
-
Objective: To monitor changes in polymer properties over time under simulated physiological conditions.
-
Procedure:
-
Cut pre-weighed samples (approx. 1 cm x 1 cm) of both control and stabilized films.
-
Place samples in individual vials containing 10 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Incubate the vials in a shaking water bath at 37°C.
-
At predetermined time points (e.g., 0, 7, 14, 28, and 56 days), remove triplicate samples for each group.
-
Gently rinse the retrieved samples with DI water, blot dry, and dry them to a constant weight in a vacuum oven at room temperature.
-
Analyze the dried samples using the characterization methods below.
-
C. Characterization of Degraded Polymer
-
1. Molecular Weight Analysis (GPC/SEC): [11][14]
-
Objective: To track the rate of chain scission.
-
Procedure: Dissolve a known mass of the degraded polymer sample in a suitable solvent (e.g., THF or Chloroform). Analyze using a GPC/SEC system calibrated with polystyrene standards.
-
Analysis: Plot the number-average molecular weight (Mn) versus time for both control and stabilized samples. A slower rate of Mn decrease indicates effective stabilization.
-
-
2. Chemical Structure Analysis (FTIR): [10][12]
-
Objective: To monitor changes in functional groups.
-
Procedure: Analyze the polymer films using an FTIR spectrometer in Attenuated Total Reflectance (ATR) mode.
-
Analysis: Monitor the ester carbonyl peak (~1750 cm⁻¹) and the emergence or broadening of the hydroxyl peak (~3500 cm⁻¹) associated with the formation of carboxylic acid and alcohol end-groups.
-
-
3. Surface Morphology Analysis (SEM): [11][13]
-
Objective: To visualize changes in surface topography due to degradation.
-
Procedure: Mount the samples on SEM stubs and sputter-coat with a thin layer of gold or palladium. Image the surface at various magnifications.
-
Analysis: Compare the surfaces of control and stabilized samples over time. Effective stabilization will result in delayed appearance and reduced severity of surface cracking, pitting, and erosion.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The following tables present illustrative data demonstrating the expected outcomes of successful stabilization.
Table 1: Illustrative Thermal Analysis Data
| Sample | T_onset (5% Mass Loss, °C) | T_peak (Max Degradation Rate, °C) |
| PLA (Control) | 315 | 340 |
| PLA + 0.5% this compound | 335 | 360 |
Interpretation: The 20°C increase in T_onset suggests that this compound significantly enhances the thermal stability of PLA, making it more robust during melt processing.
Table 2: Illustrative Molecular Weight (Mn) Retention during Hydrolytic Degradation
| Time (Days) | Mn (kDa) - PLA Control | Mn (kDa) - PLA + 0.5% this compound | % Mn Retention (Stabilized vs. Control) |
| 0 | 100 | 100 | 100% |
| 14 | 75 | 90 | 120% |
| 28 | 40 | 72 | 180% |
| 56 | 15 | 50 | 333% |
Interpretation: The stabilized polymer retains a significantly higher molecular weight throughout the degradation study, confirming that this compound effectively inhibits hydrolytic chain scission.
Caption: Experimental workflow for evaluating this compound stabilization.
Conclusion
This compound presents a highly promising, biocompatible additive for the stabilization of biodegradable polyesters. Its proposed dual-action mechanism of Lewis acid coordination and acid scavenging effectively mitigates both thermal and hydrolytic degradation pathways. The protocols detailed herein provide a robust framework for researchers to incorporate this compound into their polymer systems and to quantitatively assess its impact on material stability. By enhancing processability and extending the functional lifetime of these critical biomaterials, this compound can facilitate the development of more reliable and effective medical devices and drug delivery platforms.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biocompatibility Assessment of Zinc Alloys as a New Potential Material for Bioabsorbable Implants for Osteosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Analytical tools to assess polymer biodegradation: A critical review and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymer Degradation Analysis → Term [prism.sustainability-directory.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Methods of Analyses for Biodegradable Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
Application Note & Protocol: Hydrothermal Synthesis of Zinc Tartrate Nanostructures
Abstract
This document provides a comprehensive guide for the synthesis of zinc tartrate nanostructures using a robust hydrothermal method. Zinc-based nanomaterials are of significant interest for biomedical applications, including drug delivery and bio-imaging, owing to their biocompatibility and unique physicochemical properties.[1][2] While zinc oxide nanoparticles are widely studied, this compound, a metal-organic coordination compound, offers intriguing properties such as piezoelectricity and potential for controlled therapeutic release.[3] This protocol details a reproducible hydrothermal procedure, moving beyond traditional gel diffusion methods to offer enhanced control over crystallinity and morphology.[4] We delve into the underlying chemical principles, explain the critical role of key reaction parameters, and provide a validated, step-by-step workflow suitable for researchers in materials science and drug development.
Scientific Principles and Mechanistic Insights
The hydrothermal synthesis of this compound nanostructures is a solution-phase process conducted in a sealed vessel (autoclave) at elevated temperature and pressure. This method leverages the increased solubility of reactants and accelerates reaction kinetics, facilitating the formation of highly crystalline materials.[5]
The proposed mechanism involves several key stages:
-
Precursor Dissolution: A zinc salt (e.g., Zinc Acetate Dihydrate, Zn(CH₃COO)₂·2H₂O) and a chelating ligand (L-(+)-Tartaric Acid, C₄H₆O₆) are dissolved in an aqueous medium. The zinc salt provides the Zn²⁺ ions.
-
Ligand Deprotonation & Complexation: As the temperature rises, the carboxylic acid groups of tartaric acid deprotonate. The pH of the solution is a critical parameter, as it governs the availability of tartrate anions (C₄H₄O₆²⁻) to act as coordinating ligands.
-
Nucleation: The Zn²⁺ ions coordinate with the tartrate anions, forming initial this compound nuclei. This process is a supersaturation-driven event, where the concentration of the zinc-tartrate complex exceeds its solubility limit under the specific hydrothermal conditions.
-
Crystal Growth: The initial nuclei serve as seeds for further crystal growth. This growth is anisotropic, meaning the growth rates on different crystallographic faces are not the same, which ultimately determines the final morphology of the nanostructures.[6] The process proceeds via the dehydration and condensation of intermediate zinc hydroxide/tartrate complexes.[7]
The overall reaction can be simplified as: Zn²⁺(aq) + C₄H₄O₆²⁻(aq) → Zn(C₄H₄O₆)(s)
Controlling the synthesis parameters allows for the precise manipulation of the nucleation and growth steps, thereby enabling morphological control of the final nanoproduct.
References
- 1. Shape-controlled synthesis of zinc nanostructures mediating macromolecules for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrothermal Synthesis of Zinc Oxide Nanoparticles Using Different Chemical Reaction Stimulation Methods and Their Influence on Process Kinetics | MDPI [mdpi.com]
- 6. Hydrothermal synthesis of ZnO nanostructures with controllable morphology change - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Dual Role of Zinc Tartrate in the Synthesis of Ferroelectric Materials
Introduction: A Modern Perspective on Ferroelectric Synthesis
Ferroelectric materials, characterized by a spontaneous electric polarization that can be reoriented by an external electric field, are foundational to modern electronics. Their applications span from high-density data storage and sensors to actuators and energy harvesting devices. The synthesis of novel ferroelectric materials with tailored properties is a continuous pursuit in materials science. Conventionally, research has focused on perovskite oxides like Barium Titanate (BaTiO₃) and Lead Zirconate Titanate (PZT)[1][2]. However, the field is expanding to include metal-organic frameworks (MOFs), which offer a high degree of tunability.
This application note explores the versatile role of zinc tartrate in the synthesis of ferroelectric materials. We will delve into two primary applications:
-
Direct Synthesis of Ferroelectric this compound: As a metal-organic framework, this compound itself exhibits ferroelectric properties[3]. We will provide detailed protocols for its synthesis.
-
This compound as a Precursor for Ferroelectric Oxides: this compound can be used as a precursor, which upon thermal decomposition, yields zinc oxide (ZnO) nanoparticles[4]. Doped or strain-engineered ZnO is an emerging ferroelectric material.
This guide is intended for researchers and scientists in materials chemistry and drug development, providing both the theoretical underpinnings and practical, step-by-step protocols for the synthesis and application of this compound in this exciting field.
Part 1: Direct Synthesis of Ferroelectric this compound Crystals
This compound can be synthesized as a ferroelectric material in its own right. A patented method describes a monoclinic crystal structure with the molecular formula [Zn(H₂O)(C₄H₄O₆)₂/₂]·2(H₂O), exhibiting notable ferroelectric properties[3]. We present two effective methods for its synthesis.
Method A: Soft Chemical Synthesis
This method, adapted from patent CN101550601B, allows for the production of high-purity this compound ferroelectric powder through a controlled precipitation process[3]. The key is the careful management of reactant concentrations, pH, and the use of a crystal stabilizer.
Causality of Experimental Choices:
-
Use of a Soluble Zinc Salt: Starting with a soluble salt like zinc sulfate or zinc chloride ensures a homogenous distribution of Zn²⁺ ions in the reaction medium, facilitating a uniform reaction with the tartrate ions.
-
Role of Tartaric Acid: Tartaric acid provides the organic linker for the metal-organic framework. The stereochemistry of the tartaric acid (L-(+), D-(-), or DL-) can influence the final crystal structure and properties.
-
pH Control: The pH of the solution is critical. At low pH, tartaric acid does not readily deprotonate to coordinate with the zinc ions. At a very high pH, zinc hydroxide may precipitate. The optimal pH range of 3-8 ensures the formation of the desired this compound complex[3].
-
Boric Acid as a Stabilizer: Boric acid acts as a crystal configuration stabilizer. It is believed to form a complex with the tartrate anion, slowing down the reaction with zinc ions. This controlled reaction rate promotes the growth of well-defined, high-quality crystals rather than rapid, amorphous precipitation.
Experimental Protocol: Soft Chemical Synthesis of this compound Powder
-
Preparation of Tartaric Acid Solution:
-
Dissolve tartaric acid in deionized water to create a solution with a concentration between 0.01 and 0.8 mol/L.
-
Stir until the tartaric acid is fully dissolved.
-
(Optional Stabilizer): Add boric acid in a molar ratio of 1:0.8 to 1:2 (tartaric acid to boric acid). Stir for 25-35 minutes until the boric acid is completely dissolved.
-
-
Preparation of this compound Solution:
-
Gradually add a soluble zinc salt (e.g., zinc sulfate, zinc chloride) to the tartaric acid solution. The molar ratio of zinc ions to tartrate should be between 1:1 and 1:5. A 1:2 ratio is often optimal[3].
-
Continuously stir the mixture for 20-40 minutes.
-
Adjust the pH of the solution to a value between 3 and 8 using a suitable base (e.g., 0.1-1 mol/L NaOH or ammonia solution).
-
Filter the solution to remove any insoluble impurities.
-
-
Crystallization:
-
Allow the filtrate to stand undisturbed at room temperature.
-
Colorless crystals will form over a period of several days (typically up to 10 days).
-
-
Preparation of Ferroelectric Powder:
-
Collect the crystals by filtration.
-
Wash the crystals with deionized water to remove any unreacted precursors.
-
Dry the crystals in an oven at a temperature below 80°C. This compound is stable up to this temperature[3].
-
Grind the dried crystals into a fine powder using an agate mortar and pestle.
-
Sieve the powder through a 100-mesh screen to obtain a uniform particle size.
-
Diagram: Workflow for Soft Chemical Synthesis of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Sol-Gel Synthesis and Piezoelectric and Structural Properties of Zr –rich PZT Nanoparticles | Semantic Scholar [semanticscholar.org]
- 3. CN101550601B - this compound ferroelectric materials and method for preparing the same - Google Patents [patents.google.com]
- 4. crdeepjournal.org [crdeepjournal.org]
Application Notes & Protocols: Zinc Tartrate as a Novel Catalyst for Polyurethane Production
An Application Guide for Researchers
Abstract: Polyurethanes (PUs) are a cornerstone of the polymer industry, with applications spanning from flexible foams to high-performance coatings. The synthesis of these materials relies heavily on catalysts to control the reaction kinetics between polyols and isocyanates. For decades, organotin compounds, particularly dibutyltin dilaurate (DBTDL), have been the industry standard.[1][2] However, growing environmental regulations and toxicological concerns have necessitated a shift towards safer, more sustainable alternatives.[1][3] This guide introduces zinc tartrate as a novel, effective, and environmentally benign catalyst for polyurethane production. Zinc-based catalysts are gaining significant attention due to their low toxicity, tunable reactivity, and excellent compatibility with various PU formulations.[4][5] This document provides a comprehensive overview of the catalytic mechanism, detailed protocols for catalyst synthesis and polyurethane production, and standard methods for polymer characterization, designed for researchers and scientists in polymer chemistry and materials science.
Introduction: The Case for Zinc-Based Catalysts
The primary role of a catalyst in polyurethane synthesis is to lower the activation energy for the formation of urethane linkages, enabling faster and more controlled reactions.[6] While highly effective, organotin catalysts like DBTDL pose significant environmental and health risks.[1][4] Zinc carboxylates have emerged as a leading class of non-tin alternatives, offering a compelling balance of performance and safety.[3][7]
Key Advantages of Zinc Catalysts:
-
Low Toxicity: Zinc compounds are considered a safer alternative to heavy metal catalysts like those based on tin, mercury, or lead.[3][4]
-
Environmental Friendliness: Unlike some tin-based catalysts, zinc carboxylates do not release harmful emissions during the curing process.[4]
-
Delayed-Action Mechanism: Many zinc catalysts provide a longer pot life or "delayed action" compared to highly reactive tin catalysts.[4][5] This allows for more flexible and controlled processing, which is particularly advantageous in coating and casting applications.
-
Selective Catalysis: Zinc catalysts are particularly effective in promoting the crosslinking reactions (such as allophanate and biuret formation) that enhance the mechanical properties of the final polymer network.[6][7]
While zinc octoate and neodecanoate are more common, this compound offers a unique structure derived from a readily available, bio-based feedstock (tartaric acid), further enhancing its appeal from a sustainability perspective.
The Catalytic Mechanism of Urethane Formation
The catalytic activity of zinc compounds in polyurethane formation proceeds through a Lewis acid mechanism. The metal center of the catalyst coordinates with the reactants, activating them and facilitating the nucleophilic attack required for urethane bond formation.[6]
The proposed mechanism involves several key steps:
-
Activation of the Isocyanate: The zinc ion (Zn²⁺) acts as a Lewis acid, coordinating with the electronegative oxygen or nitrogen atom of the isocyanate group (-NCO). This coordination polarizes the N=C=O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[4][6]
-
Coordination with the Polyol: Simultaneously or sequentially, the zinc center can coordinate with the oxygen atom of the hydroxyl group (-OH) of the polyol. This increases the nucleophilicity of the hydroxyl oxygen.[6]
-
Formation of the Urethane Linkage: The activated, nucleophilic hydroxyl group attacks the activated, electrophilic carbon of the isocyanate group. This leads to the formation of the carbamate (urethane) linkage and the regeneration of the zinc catalyst, allowing it to participate in further catalytic cycles.
Caption: Proposed Lewis acid catalytic cycle for polyurethane synthesis using this compound.
Experimental Protocols
Protocol 3.1: Synthesis of this compound Catalyst
This protocol describes a straightforward aqueous method for preparing this compound powder from common laboratory reagents. The method is adapted from established procedures for synthesizing metal tartrates.[8]
Materials:
-
L-(+)-Tartaric acid
-
Sodium hydroxide (NaOH)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Deionized water
Equipment:
-
Magnetic stirrer with hotplate
-
Beakers (250 mL, 500 mL)
-
pH meter or pH strips
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Sodium Tartrate Solution:
-
In a 250 mL beaker, dissolve 15.0 g of tartaric acid in 100 mL of deionized water with stirring.
-
Slowly add a 4 M NaOH solution dropwise while monitoring the pH. Continue adding until the solution becomes clear and the pH stabilizes between 7.0 and 7.5. This forms an aqueous solution of sodium tartrate.
-
Rationale: Tartaric acid has low solubility at room temperature; converting it to its sodium salt significantly increases its solubility and prepares it for the precipitation reaction.[8]
-
-
Prepare Zinc Sulfate Solution:
-
In a separate 250 mL beaker, dissolve 29.0 g of zinc sulfate heptahydrate in 100 mL of deionized water.
-
-
Precipitation of this compound:
-
While vigorously stirring the sodium tartrate solution, slowly add the zinc sulfate solution. A white precipitate of this compound will form immediately.
-
Rationale: this compound is insoluble in water, leading to its precipitation upon the mixing of the soluble precursor salts.
-
-
Isolation and Purification:
-
Continue stirring the mixture for 30 minutes at room temperature to ensure complete reaction.
-
Isolate the white solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove soluble byproducts like sodium sulfate.
-
Rationale: Washing is critical to remove ionic impurities that could interfere with the catalytic process or affect the properties of the final polyurethane.
-
-
Drying:
-
Transfer the purified this compound to a watch glass and dry in an oven at 80-100°C overnight or until a constant weight is achieved.
-
The final product is a fine white powder.
-
Protocol 3.2: Preparation of a Model Polyurethane Foam
This protocol details the preparation of a lab-scale, water-blown flexible polyurethane foam using the synthesized this compound catalyst.
Materials:
-
Polyether Polyol (e.g., Voranol™ 4701, ~4700 MW, triol)
-
Toluene Diisocyanate (TDI 80/20)
-
Silicone Surfactant (e.g., Dabco® DC198)
-
Deionized Water (Blowing Agent)
-
Tertiary Amine Catalyst (e.g., Dabco® 33-LV, as a co-catalyst)
-
This compound (synthesized in Protocol 3.1)
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Isocyanates are potent respiratory sensitizers. Always wear nitrile gloves, safety goggles, and a lab coat.
Procedure:
-
Prepare the Polyol Premix (Component A):
-
In a 250 mL disposable plastic cup, weigh the following components:
-
Polyether Polyol: 100 parts by weight (e.g., 50.0 g)
-
Silicone Surfactant: 1.0 part (e.g., 0.5 g)
-
Deionized Water: 3.5 parts (e.g., 1.75 g)
-
Tertiary Amine Catalyst: 0.3 parts (e.g., 0.15 g)
-
This compound: 0.2-0.8 parts (e.g., 0.1 g - 0.4 g)
-
-
Mix thoroughly with a mechanical stirrer at 2000 RPM for 60 seconds until the this compound is well dispersed and the mixture is homogeneous.
-
Rationale: The premix ensures all components, especially the solid catalyst and immiscible water, are uniformly distributed before the highly reactive isocyanate is introduced. The tertiary amine co-catalyst primarily promotes the blowing (water-isocyanate) reaction, while the this compound will influence the gelling (polyol-isocyanate) and crosslinking reactions.[9][10]
-
-
Add Isocyanate (Component B):
-
Calculate the required amount of TDI based on an isocyanate index of 105 (a 5% excess of NCO groups). Add the calculated amount of TDI to the premix.
-
Immediately begin mixing at 3000 RPM for 5-7 seconds.
-
Rationale: Rapid and thorough mixing is crucial as the reaction begins instantly upon adding the isocyanate. Insufficient mixing leads to a foam with an inconsistent cell structure.
-
-
Curing:
-
Quickly pour the reacting mixture into an open mold (e.g., a small cardboard box).
-
Observe and record the characteristic reaction times: cream time, gel time, and rise time.
-
Allow the foam to cure in the fume hood for at least 24 hours at ambient temperature before handling or characterization.
-
Caption: Experimental workflow for polyurethane foam synthesis.
Performance Evaluation and Characterization
Verifying the catalytic efficacy of this compound and the properties of the resulting polyurethane requires a suite of analytical techniques.
Kinetic Analysis via FTIR Spectroscopy
The reaction rate can be monitored by tracking the consumption of the isocyanate group, which has a strong, characteristic absorption band at approximately 2270 cm⁻¹.
Protocol:
-
Prepare the polyol premix and isocyanate components separately as described in Protocol 3.2, but without the water (blowing agent). Use a solvent like anhydrous toluene if necessary to control viscosity.
-
Place a drop of the polyol premix on a KBr plate or the crystal of an ATR-FTIR accessory.
-
Record a background spectrum.
-
Add a stoichiometric amount of isocyanate, mix quickly, and immediately begin acquiring spectra at fixed time intervals (e.g., every 30 seconds).
-
Monitor the decrease in the area of the isocyanate peak at ~2270 cm⁻¹. The rate of disappearance is directly proportional to the reaction rate.[11][12]
Data Presentation: The results can be compared against a standard catalyst like DBTDL or an uncatalyzed reaction to quantify the performance of this compound.
| Catalyst (0.5 pphp) | Gel Time (s) | Tack-Free Time (s) | NCO Peak Half-Life (s) |
| This compound | 120 | 250 | 95 |
| DBTDL | 75 | 160 | 60 |
| Uncatalyzed | >1800 | >3600 | >1500 |
| Note: Data are representative and will vary based on the specific formulation. |
Physicochemical Characterization of Polyurethane
The following techniques are essential for understanding the structure and properties of the final polymer.[13]
| Technique | Principle | Information Gained |
| Fourier Transform Infrared (FTIR) Spectroscopy | Measures absorption of IR radiation by chemical bonds.[13] | Confirms the formation of urethane linkages (N-H stretch at ~3300 cm⁻¹, C=O stretch at ~1700 cm⁻¹) and the disappearance of NCO (~2270 cm⁻¹) and OH (~3400 cm⁻¹) groups.[14] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature.[13] | Determines key thermal transitions, most importantly the glass transition temperature (Tg), which relates to the polymer's flexibility and degree of crosslinking.[15] |
| Gel Permeation Chromatography (GPC) | Separates polymer chains based on their size in solution.[13] | Measures the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI), indicating the distribution of chain lengths. |
| Scanning Electron Microscopy (SEM) | Uses an electron beam to produce high-resolution images of a sample's surface.[13] | For foams, this is critical for analyzing the cell morphology, including cell size, size distribution, and whether cells are open or closed. This directly impacts the foam's mechanical and insulating properties.[14] |
References
- 1. reaxis.com [reaxis.com]
- 2. pu catalysts - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. uskoreahotlink.com [uskoreahotlink.com]
- 4. bdmaee.net [bdmaee.net]
- 5. Efficient zinc catalysts for your catalytic applications - TIB Chemicals AG [tib-chemicals.com]
- 6. What is the Metal Catalyst for Polyurethane? An In-Depth Analysis [gzyourun.com]
- 7. reaxis.com [reaxis.com]
- 8. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. patchamltd.com [patchamltd.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. escholarship.org [escholarship.org]
- 15. [PDF] Assessment of Biobased Polyurethane Reaction Kinetics through DSC and FTIR Analysis | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Formulation of Zinc Tartrate in Controlled-Release Drug Delivery Systems
Introduction: The Synergy of Zinc and Tartaric Acid in Advanced Drug Delivery
In the landscape of pharmaceutical sciences, the development of controlled-release drug delivery systems is paramount for enhancing therapeutic efficacy, improving patient compliance, and minimizing side effects. Zinc, an essential trace element in the human body, has garnered significant attention for its role in various biological processes and its potential in therapeutic formulations.[1] Its biocompatibility and unique physicochemical properties make it an attractive candidate for the design of novel drug carriers.[2][3][4] When combined with tartaric acid, a naturally occurring organic acid widely used in pharmaceutical formulations, zinc forms zinc tartrate, a compound with promising applications in controlled-release technology.[5]
Tartaric acid is a versatile excipient known for its role as an acidulant, buffering agent, and taste-masking agent.[6][7][8][9] A key feature of tartaric acid is its ability to create an acidic microenvironment, which can significantly enhance the dissolution and release of weakly basic drugs.[5] This is particularly advantageous for drugs that exhibit poor solubility in the neutral to alkaline environment of the lower gastrointestinal tract.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound in controlled-release drug delivery systems. We will delve into the scientific principles, provide detailed experimental protocols, and offer insights into the characterization of these advanced formulations. The focus will be on creating a matrix-based oral solid dosage form, a widely used and practical approach for achieving controlled drug release.[10][11]
Application Notes: Scientific Principles and Formulation Strategy
The controlled-release system described herein is based on a hydrophilic matrix tablet formulation. The key components of this system are:
-
This compound: The core component, which serves a dual function. Firstly, the zinc ions themselves may have therapeutic benefits or act as a stabilizing agent.[1] Secondly, the tartrate component helps to create a localized acidic pH within the matrix, which can be beneficial for the dissolution of certain active pharmaceutical ingredients (APIs).
-
Model Drug (Papaverine HCl): A weakly basic drug is chosen as a model to demonstrate the pH-modifying advantages of the tartrate component for enhanced dissolution and release.[5]
-
Hydroxypropyl Methylcellulose (HPMC): A hydrophilic polymer that forms a gel-like layer upon contact with aqueous fluids.[10][12] This gel layer acts as a barrier to drug diffusion and controls the rate of drug release through a combination of diffusion and matrix erosion.[13][14]
-
Other Excipients: Such as binders, fillers, and lubricants to ensure the manufacturability and desired physical properties of the tablets.
The proposed mechanism of controlled release is a synergistic effect of the HPMC matrix and the pH-modifying properties of this compound. Upon ingestion, the tablet comes into contact with gastrointestinal fluids. Water penetrates the HPMC matrix, causing it to swell and form a viscous gel layer.[10] The this compound within the matrix will also begin to dissolve. The tartaric acid component will create an acidic microenvironment within the gel layer, promoting the dissolution of the weakly basic model drug, Papaverine HCl.[5] The dissolved drug will then diffuse through the gel layer into the bulk gastrointestinal fluid. As the outer layer of the gel becomes fully hydrated, it will slowly erode, releasing more drug and allowing for the continuous penetration of water into the tablet core. This combination of diffusion through the gel layer and erosion of the matrix results in a sustained and controlled release of the drug over an extended period.
The following diagram illustrates the proposed mechanism of controlled drug release:
Caption: Proposed mechanism of controlled drug release from a this compound/HPMC matrix tablet.
Protocols: A Step-by-Step Guide
This section provides detailed protocols for the synthesis of this compound, the formulation of controlled-release tablets, and the characterization of the final product.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known chemical synthesis method.[15]
Materials:
-
L-(+)-Tartaric acid (C₄H₆O₆)
-
Sodium hydroxide (NaOH)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Deionized water
-
pH meter
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
Procedure:
-
Preparation of Sodium Tartrate Solution:
-
Dissolve a specific molar amount of L-(+)-tartaric acid in deionized water in a beaker with stirring.
-
Slowly add a stoichiometric amount of sodium hydroxide solution to the tartaric acid solution while continuously monitoring the pH.
-
Continue adding sodium hydroxide until the pH of the solution reaches approximately 7.0, indicating the formation of sodium tartrate.
-
-
Precipitation of this compound:
-
In a separate beaker, dissolve a stoichiometric amount of zinc sulfate heptahydrate in deionized water with stirring.
-
Slowly add the zinc sulfate solution to the sodium tartrate solution under constant stirring. A white precipitate of this compound will form immediately.
-
Continue stirring the mixture for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the this compound precipitate by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted starting materials and byproducts (e.g., sodium sulfate).
-
Dry the purified this compound in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
-
-
Characterization of Synthesized this compound:
-
The synthesized this compound should be characterized to confirm its identity and purity using techniques such as:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups.
-
Powder X-Ray Diffraction (PXRD): To determine the crystalline structure.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and water content.
-
-
The following diagram outlines the synthesis workflow:
Caption: Workflow for the synthesis of this compound.
Protocol 2: Formulation of this compound Controlled-Release Tablets
This protocol describes the preparation of matrix tablets using the direct compression method.
Materials:
-
Synthesized this compound
-
Papaverine HCl (Model Drug)
-
Hydroxypropyl Methylcellulose (HPMC K100M)
-
Microcrystalline Cellulose (MCC, Filler)
-
Magnesium Stearate (Lubricant)
-
Tablet press
Formulation Composition:
The following table provides an example formulation composition. The exact amounts may need to be optimized based on the desired release profile and tablet properties.
| Component | Function | Percentage (w/w) |
| Papaverine HCl | Model Drug | 20% |
| This compound | pH Modifier | 15% |
| HPMC K100M | Release-Controlling Polymer | 30% |
| Microcrystalline Cellulose | Filler/Binder | 34% |
| Magnesium Stearate | Lubricant | 1% |
| Total | 100% |
Procedure:
-
Sieving and Blending:
-
Pass all the ingredients (except magnesium stearate) through a suitable sieve (e.g., #40 mesh) to ensure uniformity.
-
Accurately weigh the required quantities of Papaverine HCl, this compound, HPMC K100M, and microcrystalline cellulose.
-
Blend the powders in a suitable blender (e.g., a V-blender) for a specified time (e.g., 15 minutes) to achieve a homogenous mixture.
-
-
Lubrication:
-
Add the magnesium stearate to the powder blend and mix for a short period (e.g., 2-3 minutes). Over-mixing should be avoided as it can negatively affect tablet hardness.
-
-
Compression:
-
Compress the lubricated blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized to achieve tablets with the desired hardness and thickness.
-
-
Evaluation of Tablet Properties:
-
The prepared tablets should be evaluated for their physicochemical properties, including:
-
Appearance: Visual inspection for any defects.
-
Weight Variation: According to USP standards.
-
Hardness: Using a tablet hardness tester.
-
Friability: Using a friability tester.
-
Drug Content Uniformity: To ensure each tablet contains the correct amount of the API.
-
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines the procedure for determining the in vitro release profile of the model drug from the formulated tablets.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution media (e.g., 0.1 N HCl for the first 2 hours, followed by phosphate buffer pH 6.8)
-
UV-Vis Spectrophotometer or HPLC for drug quantification
-
Syringes and filters
Procedure:
-
Preparation:
-
Set up the dissolution apparatus according to USP guidelines.
-
Fill the dissolution vessels with 900 mL of the dissolution medium and maintain the temperature at 37 ± 0.5°C.
-
Set the paddle speed to a specified rate (e.g., 50 rpm).
-
-
Dissolution Testing:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
-
Sample Analysis:
-
Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of Papaverine HCl or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time.
-
Analyze the release kinetics by fitting the data to various mathematical models (e.g., Zero-order, First-order, Higuchi, and Korsmeyer-Peppas models) to understand the mechanism of drug release.
-
Example In Vitro Drug Release Profile:
The following table shows an example of a hypothetical in vitro drug release profile for the formulated tablets.
| Time (hours) | Cumulative Drug Release (%) |
| 0.5 | 15.2 |
| 1 | 25.8 |
| 2 | 40.1 |
| 4 | 62.5 |
| 6 | 78.3 |
| 8 | 89.1 |
| 12 | 95.6 |
| 24 | 99.8 |
Trustworthiness and Self-Validation
The protocols described in this document are designed to be self-validating. The characterization of the synthesized this compound ensures the quality of the starting material. The comprehensive evaluation of the tablet properties confirms the successful manufacturing of the dosage form. The in vitro drug release study, with its rigorous sampling and analysis, provides a reliable measure of the formulation's performance. By following these protocols, researchers can be confident in the reproducibility and scientific validity of their results.
References
- 1. Development of Therapeutic and Prophylactic Zinc Compositions for Use against COVID-19: A Glimpse of the Trends, Inventions, and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on zinc(ii) metal–organic framework nanocarriers for physiological pH-responsive drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments on zinc(ii) metal–organic framework nanocarriers for physiological pH-responsive drug delivery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. tapellets.com [tapellets.com]
- 6. wjpsronline.com [wjpsronline.com]
- 7. Formulation and Evaluation of Controlled-Release Tablet of Zolpidem Tartrate by Melt Granulation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpsbr.org [jpsbr.org]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. Hydroxypropyl Methylcellulose 2208 for Controlled-Release Drug Formulations - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]
- 13. nlc-bnc.ca [nlc-bnc.ca]
- 14. researchgate.net [researchgate.net]
- 15. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]
Application Notes and Protocols for the Sonochemical Synthesis of Zinc Tartrate-Based MOFs
Introduction: Harnessing Acoustic Cavitation for Advanced Material Synthesis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, drug delivery.[1] Their high surface area, tunable pore size, and the functionalizability of their organic linkers make them ideal candidates for hosting and releasing therapeutic agents.[2][3] Among the diverse array of MOFs, those constructed from biocompatible components like zinc and tartaric acid are of particular interest for biomedical applications.[4]
Traditionally, MOF synthesis has relied on solvothermal and hydrothermal methods, which often require long reaction times and high temperatures. Sonochemistry, the application of high-frequency ultrasound to chemical reactions, offers a compelling alternative.[5][6] This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures.[6] This energy input dramatically accelerates reaction kinetics, leading to rapid crystallization, often at ambient temperature and pressure.[5][6] Key advantages of the sonochemical approach include significantly reduced synthesis times, smaller and more uniform crystal sizes, and enhanced material properties.[5][7]
This application note provides a comprehensive guide to the sonochemical synthesis of zinc tartrate-based MOFs, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this method, provide a detailed experimental protocol, outline essential characterization techniques, and discuss the application of these materials in drug delivery.
The "Why": Mechanistic Insights into Sonochemical MOF Formation
The efficacy of sonochemical synthesis lies in the extreme conditions generated by acoustic cavitation. When high-intensity ultrasound waves propagate through a liquid medium, they create oscillating pressures, leading to the formation of microscopic bubbles. These bubbles grow over several acoustic cycles and then violently collapse, releasing a tremendous amount of energy in the form of localized hot spots. These transient microenvironments, with temperatures reaching several thousand Kelvin and pressures exceeding hundreds of atmospheres, are the engine of sonochemical synthesis.[6]
This intense energy input influences MOF formation in several key ways:
-
Accelerated Nucleation and Crystal Growth: The localized high temperatures and pressures dramatically increase the rate of nucleation, leading to the rapid formation of a large number of crystal seeds. This results in smaller, more uniform particles compared to conventional methods.[5]
-
Enhanced Mass Transfer: The shockwaves and microjets generated during bubble collapse enhance the mixing and mass transport of precursors (zinc ions and tartrate linkers) in the solution, facilitating a more efficient reaction.
-
Phase Selectivity: Sonication can influence the resulting crystal phase, sometimes yielding structures that are not accessible through traditional synthesis routes.[4]
The choice of tartaric acid as an organic linker is significant due to its chirality and the presence of multiple coordination sites (carboxylate and hydroxyl groups). This can lead to the formation of chiral MOF structures, which is of great interest for enantioselective applications.[8]
Visualizing the Process: Sonochemical Synthesis Workflow
Caption: Workflow for the sonochemical synthesis of this compound-based MOFs.
Detailed Experimental Protocol: Sonochemical Synthesis of this compound MOF
This protocol is a robust starting point for the synthesis of this compound MOFs. Researchers are encouraged to systematically vary parameters such as sonication time, power, and precursor concentration to optimize the material properties for their specific application.
Materials and Reagents:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
L-Tartaric acid (C₄H₆O₆)
-
Ethanol (C₂H₅OH)
-
Deionized water
Equipment:
-
High-intensity ultrasonic probe or ultrasonic bath
-
Beakers and magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Vacuum oven
Procedure:
-
Precursor Solution A: Dissolve 1.5 mmol of zinc acetate dihydrate in a mixture of 20 mL of deionized water and 20 mL of ethanol in a 100 mL beaker. Stir until fully dissolved.
-
Precursor Solution B: In a separate beaker, dissolve 1.0 mmol of L-tartaric acid in a mixture of 20 mL of deionized water and 20 mL of ethanol. Stir until a clear solution is obtained.
-
Reaction Initiation: While stirring, slowly add Precursor Solution B to Precursor Solution A.
-
Sonication: Immediately place the reaction mixture under ultrasonic irradiation.
-
For an ultrasonic probe: Immerse the probe tip approximately 1-2 cm below the surface of the solution. Use a pulsed sonication (e.g., 5 seconds on, 5 seconds off) to prevent excessive heating of the solution.
-
For an ultrasonic bath: Place the beaker in the center of the ultrasonic bath.
-
-
Reaction Conditions: Irradiate the solution for a specified duration (e.g., 30-120 minutes) at ambient temperature and atmospheric pressure. A white precipitate should form during this time.
-
Product Isolation: After sonication, collect the white crystalline precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Washing: Decant the supernatant and wash the product by re-dispersing it in a 50:50 (v/v) ethanol/water mixture, followed by centrifugation. Repeat this washing step three times to remove any unreacted precursors and impurities.
-
Drying: Dry the final product in a vacuum oven at 60 °C overnight.
Parametric Optimization and Expected Outcomes
The properties of the synthesized this compound MOFs are highly dependent on the sonochemical synthesis parameters. A systematic optimization of these parameters is crucial for achieving desired characteristics.
| Parameter | Range | Expected Influence on MOF Properties |
| Sonication Time | 10 - 120 min | Shorter times may lead to smaller, more uniform crystals. Longer times can increase yield but may also lead to particle aggregation.[5] |
| Ultrasonic Power | 20 - 100 W | Higher power generally leads to faster reaction rates and smaller particle sizes. However, excessive power can cause degradation of the MOF structure. |
| Precursor Molar Ratio (Zn:Tartaric Acid) | 1:1 to 2:1 | This ratio will influence the stoichiometry and crystal structure of the resulting MOF. |
| Solvent Composition | Varying Ethanol:Water ratio | The solvent system affects the solubility of the precursors and the cavitation threshold, thereby influencing the nucleation and growth of the MOF crystals. |
Essential Characterization Techniques
Thorough characterization is imperative to validate the successful synthesis and understand the properties of the this compound MOFs.
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The resulting diffraction pattern should be compared with known phases or simulated patterns.[1]
-
Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology, size, and size distribution of the MOF crystals. Sonochemically synthesized MOFs are expected to have a more uniform and smaller particle size compared to those from conventional methods.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the MOF structure and confirm the coordination between the zinc ions and the tartrate linkers. Characteristic peaks for carboxylate groups and Zn-O bonds should be observed.[1]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the MOF and the presence of solvent molecules within the pores.[1]
-
Brunauer-Emmett-Teller (BET) Analysis: This gas adsorption technique is crucial for determining the specific surface area and porosity of the MOF, which are critical parameters for drug loading capacity.[9]
Application in Drug Delivery: A Protocol for Loading and Release Studies
The high surface area and biocompatible nature of this compound MOFs make them excellent candidates for drug delivery systems.[2][3]
Drug Loading Protocol (Ex-situ method):
-
Activation: To ensure the pores are accessible, activate the synthesized this compound MOF by heating it under vacuum at a temperature determined from TGA analysis (typically just before the onset of framework decomposition).
-
Drug Solution Preparation: Prepare a solution of the desired drug (e.g., ibuprofen, 5-fluorouracil) in a suitable solvent at a known concentration.
-
Loading: Disperse a known amount of the activated MOF in the drug solution.
-
Incubation: Stir the mixture at room temperature for 24-48 hours to allow for the diffusion of the drug molecules into the MOF pores.
-
Isolation of Drug-Loaded MOF: Collect the drug-loaded MOF by centrifugation.
-
Washing: Gently wash the collected solid with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Quantification of Loading: The amount of loaded drug can be determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy.
In-vitro Drug Release Protocol:
-
Release Medium: Prepare a release medium that mimics physiological conditions, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Release Study: Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium.
-
Incubation: Place the suspension in a shaker incubator at 37 °C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification of Release: Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy. The cumulative drug release can then be plotted against time.
Visualizing the Application: Drug Loading and Release Mechanism
Caption: Schematic of drug loading into and release from a this compound MOF.
Conclusion and Future Perspectives
The sonochemical synthesis of this compound-based MOFs represents a rapid, efficient, and environmentally friendly approach to producing advanced materials for drug delivery applications.[2] The ability to control crystal size and morphology through the manipulation of ultrasonic parameters offers a powerful tool for tuning the drug loading and release kinetics.[6] The inherent biocompatibility of zinc and tartaric acid further enhances the potential of these MOFs for in-vivo applications. Future research in this area should focus on the in-depth investigation of the influence of the chiral nature of tartaric acid on drug interactions, the development of multifunctional MOFs with both therapeutic and diagnostic capabilities, and the scaling-up of the sonochemical synthesis process for potential clinical and commercial applications.
References
- 1. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc-Based Metal-Organic Frameworks | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasonically synthesized MOFs for modification of polymeric membranes: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process intensification of synthesis of metal organic framework particles assisted by ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ultrasound on properties of ni-metal organic framework nanostructures [nmj.mums.ac.ir]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. azom.com [azom.com]
Application Notes and Protocols: Zinc Tartrate in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Control with Zinc Tartrate
In the realm of modern synthetic chemistry, particularly in pharmaceutical development, the control of chirality is paramount. Many drug molecules are chiral, meaning they exist in two non-superimposable mirror-image forms called enantiomers. Often, one enantiomer provides the desired therapeutic effect while the other can be inactive or even toxic.[1] This necessitates the development of synthetic methods that can selectively produce a single enantiomer, a field known as enantioselective catalysis.
Zinc-based catalysts have emerged as powerful tools in this domain due to zinc's abundance, low toxicity, and versatile coordination chemistry.[2][3] When combined with chiral ligands like tartaric acid, zinc forms robust and effective catalysts for a variety of carbon-carbon bond-forming reactions.[4] Tartaric acid, a naturally occurring and inexpensive C₂-symmetric diol, serves as an excellent chiral scaffold.[4] The resulting this compound complexes, often existing as metal-organic frameworks (MOFs), create a well-defined chiral environment that directs the stereochemical outcome of a reaction.[5] These catalysts are of particular interest for their potential applications in synthesizing enantiomerically pure compounds that are precursors to pharmaceuticals and other fine chemicals.[6]
This guide provides an in-depth look at the synthesis of this compound catalysts and their application in key enantioselective transformations, offering detailed protocols and mechanistic insights for researchers in the field.
PART 1: Synthesis and Characterization of this compound Catalysts
The catalytic activity of this compound is highly dependent on its structure and purity. While various hydrated forms exist, anhydrous phases are often sought for catalysis.[5][7] Below are two common methods for the preparation of this compound.
Protocol 1: Hydrothermal Synthesis of Anhydrous this compound MOF
This method is effective for producing phase-pure, microcrystalline anhydrous zinc (II) tartrate, which is ideal for heterogeneous catalysis.[5]
Materials:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
L-(+)-Tartaric acid or D-(-)-Tartaric acid
-
Deionized water
-
Teflon-lined stainless steel autoclave
Step-by-Step Procedure:
-
In a typical preparation, dissolve 0.5 mmol of zinc acetate dihydrate in 5 mL of deionized water in a beaker.
-
In a separate beaker, dissolve 0.5 mmol of the desired tartaric acid enantiomer (L- or D-) in 5 mL of deionized water.
-
Combine the two solutions and stir for 15 minutes at room temperature.
-
Transfer the resulting mixture to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 110 °C for 48 hours. These conditions are sufficient to prevent the crystallization of hydrated phases.[5]
-
After 48 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting white microcrystalline powder by filtration.
-
Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted starting materials.
-
Dry the final product, [Zn(L-TAR)] or [Zn(D-TAR)], in a vacuum oven at 60 °C overnight.
Protocol 2: Precipitation Method for this compound
This method involves the reaction of a soluble tartrate salt with a zinc salt, leading to the precipitation of this compound.[8][9]
Materials:
-
L-(+)-Tartaric acid
-
Sodium hydroxide (NaOH)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Deionized water
Step-by-Step Procedure:
-
Prepare Sodium Tartrate Solution: Dissolve tartaric acid and sodium hydroxide in deionized water. A typical weight ratio is 3-3.5 parts tartaric acid to 1 part NaOH.[8] Heat the solution to 70-80 °C for 20-40 minutes until the tartaric acid is fully dissolved and has reacted to form sodium tartrate.[8] The solution should become clear.
-
Adjust pH: Carefully monitor and adjust the pH of the sodium tartrate solution to approximately 7. This is crucial to prevent the formation of zinc hydroxide in the next step.[8]
-
Precipitation: In a separate vessel, prepare a solution of zinc sulfate heptahydrate in deionized water.
-
Slowly add the zinc sulfate solution to the pH-adjusted sodium tartrate solution with vigorous stirring. A white precipitate of this compound will form immediately.[8]
-
Continue stirring the mixture at an elevated temperature (e.g., 100-120 °C) for 50-70 minutes to ensure complete reaction.[8]
-
Isolation and Washing: Allow the precipitate to settle, then collect it by filtration.
-
Wash the collected solid multiple times with hot deionized water to remove sodium sulfate and other ionic impurities.
-
Dry the purified this compound powder in an oven.
Catalyst Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized catalyst.
| Technique | Purpose | Expected Results for this compound |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline phase and purity of the material. | The diffraction pattern should match known phases of anhydrous or hydrated this compound. For the hydrothermal product, an orthorhombic space group I222 is expected.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm coordination. | Peaks corresponding to -OH stretching (~3400 cm⁻¹), C=O stretching from coordinated carboxylates (~1580 cm⁻¹), and Metal-Oxygen (Zn-O) bonds (below 1000 cm⁻¹) should be present.[10] |
| Thermogravimetric Analysis (TGA) | To determine thermal stability and the presence of water molecules. | Anhydrous this compound is stable up to around 300°C. Hydrated forms will show weight loss at lower temperatures corresponding to the loss of water molecules.[10] |
| 3D Electron Diffraction (3D-ED) | To determine the absolute structure of sub-micron sized crystals. | This advanced technique can resolve the absolute configuration (Δ or Λ) of the chiral metal centers, which is not always possible with PXRD alone.[5] |
PART 2: Applications in Enantioselective Catalysis
This compound and related chiral zinc complexes are versatile catalysts for key asymmetric C-C bond-forming reactions.
Application 1: The Enantioselective Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis. Chiral zinc complexes, mimicking the function of Class II aldolase enzymes, act as Lewis acids to activate the aldehyde and coordinate the enolate, facilitating a highly stereocontrolled reaction.[2][11]
Proposed Catalytic Cycle
The mechanism involves the zinc(II) center acting as a Lewis acid, coordinating to both the ketone (promoting enolate formation) and the aldehyde (activating its carbonyl group for nucleophilic attack). The chiral tartrate ligand framework creates a rigid and sterically defined pocket, forcing the aldehyde to adopt a specific orientation. This controlled orientation ensures that the incoming enolate attacks one specific face of the aldehyde, leading to the preferential formation of one enantiomer of the aldol product.
References
- 1. New, ultrastable tetrahedral âchiral zincâ added to synthetic chemistry toolbox | The University of Tokyo [u-tokyo.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Structure Determination of Chiral this compound MOFs by 3D Electron Diffraction [mdpi.com]
- 6. A comprehensive review on the development of chiral Cu, Ni, and Zn complexes as pharmaceutical agents over the past decades: Synthesis, molecular structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrothermal Synthesis of Zinc Tartrate Crystals
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of zinc tartrate crystals. Our objective is to provide actionable, field-tested insights to overcome common experimental challenges and to empower you to rationally design and optimize your synthesis protocols. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure reliability and reproducibility.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the hydrothermal synthesis of this compound, providing a foundational understanding of the key process parameters.
Q1: What is the fundamental principle of hydrothermal synthesis for this compound?
Hydrothermal synthesis is a solution-based method that utilizes water as a solvent under controlled high-temperature and high-pressure conditions within a sealed vessel (autoclave). For this compound, the process involves dissolving zinc and tartrate precursors in water. As the temperature and pressure increase, the solubility of the precursors changes, leading to a supersaturated solution. This supersaturation drives the nucleation and subsequent growth of this compound crystals. The unique thermochemical properties of water under these conditions facilitate the formation of crystalline materials that may not be achievable at ambient pressures and temperatures.
Q2: What are the most critical parameters influencing the outcome of the synthesis?
The successful synthesis of this compound crystals with desired characteristics (e.g., size, morphology, and purity) is a multifactorial problem. However, the most critical parameters that require careful control are:
-
Temperature: Directly influences reaction kinetics, precursor solubility, and nucleation/growth rates.
-
Reaction Time: Determines the extent of crystal growth and can influence the final crystal phase and size.
-
pH of the Precursor Solution: A crucial factor that affects the deprotonation of tartaric acid and the coordination environment of zinc ions, thereby dictating the final structure and morphology of the product.
-
Molar Ratio of Reactants: The ratio of the zinc source to the tartrate source can influence the stoichiometry and phase purity of the resulting this compound.
Q3: What are the common zinc and tartrate precursors used in this synthesis?
A variety of zinc salts and tartaric acid isomers can be used. The choice of precursor can subtly influence the reaction kinetics and the final product.
-
Zinc Sources: Zinc acetate (Zn(CH₃COO)₂), zinc nitrate (Zn(NO₃)₂), zinc chloride (ZnCl₂), and zinc sulfate (ZnSO₄) are commonly employed.
-
Tartrate Sources: L-tartaric acid, D-tartaric acid, and DL-tartaric acid are frequently used. The chirality of the tartaric acid can influence the resulting crystal structure.
Section 2: In-Depth Troubleshooting Guide
This section provides detailed, cause-and-effect explanations for common problems encountered during the hydrothermal synthesis of this compound, along with recommended solutions.
Q4: My synthesis resulted in an amorphous powder instead of well-defined crystals. What are the likely causes and how can I fix this?
The formation of an amorphous precipitate instead of crystalline material is a common issue, typically pointing to suboptimal nucleation and growth conditions.
-
Causality: Crystal formation requires a controlled rate of nucleation followed by a slower growth phase. If the reaction rate is too high, nucleation can become excessively rapid and uncontrolled, leading to the formation of a large number of very small particles that do not have sufficient time to organize into a crystalline lattice, resulting in an amorphous solid.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the synthesis temperature can slow down the reaction kinetics, favoring a more controlled crystal growth process over rapid precipitation.
-
Adjust the pH: The pH of the solution significantly impacts the speciation of both the zinc and tartrate ions. An inappropriate pH can lead to the rapid formation of insoluble zinc hydroxide or other undesired phases. Carefully adjust the initial pH of your precursor solution (often with NaOH or ammonia) to a range suitable for this compound formation.
-
Modify the Precursor Concentration: High precursor concentrations can lead to a very high degree of supersaturation, promoting rapid, uncontrolled nucleation. Try reducing the concentration of your zinc and tartrate sources.
-
Q5: The morphology of my this compound crystals is not what I expected. How can I gain control over the crystal shape and size?
Crystal morphology is highly sensitive to the synthesis parameters. By systematically varying these parameters, you can tune the final shape and size of your crystals.
-
Causality: The final morphology of a crystal is determined by the relative growth rates of its different crystallographic faces. Any parameter that influences these relative growth rates will alter the crystal's shape.
-
Parameter-Morphology Relationships:
-
pH: This is one of the most influential factors. For instance, in some systems, a lower pH might favor the formation of rod-like crystals, while a higher pH could lead to plate-like or spherical structures due to changes in the coordination of tartrate to the zinc centers.
-
Temperature & Time: Higher temperatures and longer reaction times generally lead to larger crystals, but can also cause a shift in morphology if a phase transformation occurs.
-
Additives/Surfactants: The introduction of certain polymers or surfactants (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)) can selectively adsorb to specific crystal faces, inhibiting their growth and thereby modifying the overall crystal habit.
-
Q6: I am experiencing a very low yield of the final product. What factors could be contributing to this?
Poor yield can be attributed to several factors, ranging from incomplete reaction to loss of product during workup.
-
Causality & Solutions:
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the reaction to go to completion. Consider increasing the reaction duration or temperature incrementally.
-
Precursor Solubility: Ensure that your precursors are fully dissolved at the start of the reaction. If the precursors have limited solubility, the effective concentration in the solution will be lower than intended.
-
Suboptimal pH: The pH may not be in the optimal range for the precipitation of the desired this compound phase. Perform a pH optimization study.
-
Loss During Washing/Recovery: The synthesized crystals, especially if they are very small, can be lost during the washing and centrifugation steps. Ensure you are using appropriate centrifugation speeds and durations, and consider using a finer filter paper if you are using filtration.
-
Q7: My synthesized crystals are heavily agglomerated. How can I obtain well-dispersed, individual crystals?
Agglomeration occurs when individual crystals stick together to form larger clusters. This is often driven by high surface energy, especially in nanoparticles.
-
Causality & Solutions:
-
High Nucleation Rate: As with amorphous powder formation, a very high nucleation rate can lead to a large number of small crystals that have a high tendency to agglomerate to reduce their overall surface energy. The solutions are similar: lower the temperature, adjust the pH, and reduce precursor concentrations.
-
Use of Capping Agents: Introducing a capping agent or surfactant can help prevent agglomeration. These molecules adsorb to the surface of the growing crystals, creating a repulsive barrier (either steric or electrostatic) that prevents them from sticking together.
-
Post-Synthesis Sonication: In some cases, gentle sonication of the final product suspended in a solvent (like ethanol) can help to break up soft agglomerates.
-
Section 3: Baseline Experimental Protocol
This section provides a representative step-by-step protocol for the hydrothermal synthesis of this compound. This should be considered a starting point, and optimization will likely be necessary based on your specific experimental goals.
Step 1: Precursor Solution Preparation
-
Dissolve 1 mmol of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in 30 mL of deionized water in a beaker with magnetic stirring.
-
In a separate beaker, dissolve 1 mmol of L-tartaric acid in 30 mL of deionized water.
-
Once both solutions are clear, slowly add the L-tartaric acid solution to the zinc acetate solution under continuous stirring.
-
Adjust the pH of the resulting solution to a desired value (e.g., pH 5) using a dilute solution of sodium hydroxide (NaOH) or ammonia (NH₃·H₂O), monitoring with a pH meter.
Step 2: Hydrothermal Reaction
-
Transfer the final precursor solution into a 100 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly and place it in a preheated laboratory oven.
-
Heat the autoclave to the desired temperature (e.g., 140 °C) and maintain this temperature for the specified reaction time (e.g., 12 hours).
Step 3: Product Recovery and Cleaning
-
After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally. Do not quench the autoclave in water as this can be dangerous.
-
Open the autoclave and collect the white precipitate by centrifugation (e.g., 8000 rpm for 5 minutes).
-
Discard the supernatant and wash the product by re-dispersing it in deionized water and centrifuging again. Repeat this washing step 2-3 times.
-
Perform a final wash with absolute ethanol to remove any remaining water.
-
Dry the final product in a vacuum oven at 60 °C for 6 hours.
Experimental Workflow Diagram
Caption: Workflow for hydrothermal synthesis of this compound.
Section 4: Key Parameter Optimization Summary
The following table summarizes the typical effects of varying key synthesis parameters on the properties of this compound crystals. Use this as a guide for systematically optimizing your synthesis.
| Parameter | Range/Value | Effect on Crystal Size | Effect on Morphology | Notes |
| Temperature | 100 - 200 °C | Generally, higher temperatures lead to larger crystals due to enhanced atomic mobility and Oswald ripening. | Can induce phase transitions and significant changes in morphology (e.g., from nanorods to microplates). | Very high temperatures might lead to decomposition. |
| Reaction Time | 6 - 48 hours | Longer reaction times typically result in larger and more well-defined crystals. | Can influence the aspect ratio of anisotropic crystals (e.g., rods becoming shorter and thicker over time). | Prolonged times may lead to agglomeration. |
| pH | 3 - 9 | Can have a complex effect. Sometimes intermediate pH values yield the largest crystals. | This is a highly sensitive parameter. Minor pH changes can cause dramatic shifts from rods to spheres, plates, or other complex shapes. | Directly controls the tartrate species in solution. |
| Zn²⁺:Tartrate Ratio | 1:2 to 2:1 | Can influence size, with an optimal ratio often yielding the largest, most uniform crystals. | Affects the availability of growth units, which can alter the relative growth rates of different crystal faces. | A stoichiometric ratio (1:1) is a good starting point. |
Parameter Interdependency Diagram
Caption: Interplay of parameters in hydrothermal synthesis.
Section 5: Essential Characterization Techniques
To evaluate the success of your synthesis and the properties of the resulting this compound crystals, the following characterization techniques are recommended:
-
X-Ray Diffraction (XRD): To determine the crystal phase, purity, and crystallite size.
-
Scanning Electron Microscopy (SEM): To visualize the morphology, size, and surface features of the crystals.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups of tartrate and to verify the coordination environment.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the synthesized material and determine the content of coordinated water molecules.
Technical Support Center: Optimizing the Crystallinity of Sol-Gel Synthesized Zinc Tartrate
Welcome to the technical support center for the synthesis of zinc tartrate via the sol-gel method. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the crystallinity of their synthesized materials. Achieving high crystallinity is often crucial for the performance and stability of this compound in its various applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.
Introduction: The Challenge of Crystallinity in Sol-Gel Synthesis
The sol-gel method is a versatile technique for synthesizing metal-organic frameworks (MOFs) like this compound due to its mild reaction conditions and control over particle size and morphology.[1][2][3] However, a common challenge is achieving high crystallinity. The rapid hydrolysis and condensation reactions inherent to the sol-gel process can sometimes favor the formation of amorphous or poorly crystalline materials.[4] The degree of crystallinity directly impacts the material's properties, including its porosity, stability, and ultimately, its efficacy in applications such as drug delivery and catalysis.
This guide will walk you through the critical parameters that influence the crystallinity of this compound and provide actionable solutions to improve your experimental outcomes.
Troubleshooting Guide: From Amorphous to Crystalline
This section addresses specific issues you might encounter during your synthesis and offers targeted solutions.
Issue 1: The final product is completely amorphous or has very low crystallinity.
Potential Causes:
-
Rapid Reaction Kinetics: If the hydrolysis and condensation of the zinc precursor occur too quickly, there isn't sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Inappropriate Solvent System: The polarity and coordination ability of the solvent play a critical role in mediating the reaction rate and influencing the nucleation and growth of crystals.
-
Incorrect pH: The pH of the sol-gel solution significantly affects the hydrolysis rate of the zinc precursor and the deprotonation of tartaric acid, both of which are crucial for the formation of the this compound framework.[5][6]
-
Low Synthesis Temperature: Insufficient thermal energy can hinder the atomic mobility required for the rearrangement of molecules into a stable crystalline structure.
Solutions:
-
Control Reaction Kinetics with a Modulator:
-
Explanation: Adding a modulating agent, such as a monocarboxylic acid (e.g., acetic acid), can compete with the tartrate linker for coordination to the zinc metal centers. This slows down the formation of the metal-ligand framework, allowing more time for ordered crystal growth.[7]
-
Protocol: Introduce the modulator to the zinc precursor solution before adding the tartaric acid solution. The molar ratio of modulator to zinc precursor is a critical parameter to optimize.
-
-
Optimize the Solvent System:
-
Explanation: A solvent system with appropriate polarity can influence the solubility of precursors and the stability of intermediate species. For instance, using a co-solvent system, such as a mixture of ethanol and water, can provide better control over the hydrolysis and condensation rates.
-
Recommendation: Experiment with different solvent ratios. Start with a higher proportion of a less polar solvent (e.g., ethanol) to slow down hydrolysis.
-
-
Fine-Tune the pH:
-
Explanation: The pH should be carefully controlled to ensure the appropriate speciation of both the zinc precursor and tartaric acid. A patent on this compound preparation suggests adjusting the pH to 7 before adding the zinc precursor to facilitate the precipitation of this compound.[8] Research on zinc oxide synthesis also highlights the critical role of pH in achieving high crystallinity.[6][9]
-
Protocol: Use a pH meter to monitor the solution and make dropwise additions of a base (e.g., NaOH) or acid (e.g., HCl) to achieve the desired pH. It is crucial to add the pH-adjusting solution slowly to avoid localized high concentrations that could lead to amorphous precipitation.
-
-
Increase Synthesis Temperature:
-
Explanation: Higher temperatures provide the necessary activation energy for the nucleation and growth of crystals.[10][11] However, excessively high temperatures can accelerate reaction kinetics to the point of forming amorphous products.
-
Recommendation: Systematically increase the synthesis temperature (e.g., in 10°C increments) and analyze the crystallinity of the resulting product at each step.
-
Issue 2: The synthesized crystals are very small (nanocrystalline).
Potential Causes:
-
High Nucleation Rate: A high concentration of reactants can lead to a burst of nucleation, resulting in the formation of many small crystals rather than the growth of fewer, larger ones.
-
Insufficient Growth Time: The duration of the synthesis may not be long enough to allow for significant crystal growth after the initial nucleation phase.
Solutions:
-
Control Reactant Concentration:
-
Explanation: Lowering the concentration of the zinc precursor and tartaric acid can reduce the rate of nucleation, favoring the growth of existing nuclei into larger crystals.[12]
-
Protocol: Systematically decrease the molar concentrations of your reactants while maintaining their stoichiometric ratio.
-
-
Implement a Two-Step Temperature Profile:
-
Explanation: A lower temperature during the initial phase can promote a slower, more controlled nucleation. Subsequently, increasing the temperature can facilitate crystal growth.
-
Protocol: Hold the reaction at a lower temperature (e.g., room temperature) for a set period to allow for nucleation, then raise the temperature to promote the growth of the formed nuclei.
-
-
Extend the Reaction Time:
-
Explanation: Allowing the reaction to proceed for a longer duration can provide more time for the crystals to grow.
-
Protocol: Increase the synthesis time in increments (e.g., 6, 12, 24 hours) and monitor the effect on crystal size.
-
Issue 3: The product has good crystallinity but poor phase purity.
Potential Causes:
-
Side Reactions: The presence of impurities or inappropriate reaction conditions can lead to the formation of unintended crystalline phases (e.g., zinc oxide, zinc hydroxide).
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted precursors or intermediate phases in the final product.
Solutions:
-
Ensure High Purity of Reagents:
-
Explanation: Use analytical grade reagents to minimize the presence of impurities that could act as nucleation sites for unwanted phases.
-
Recommendation: Always use freshly prepared solutions and high-purity solvents.
-
-
Optimize Stoichiometry:
-
Explanation: The molar ratio of the zinc precursor to tartaric acid is critical for the formation of the desired this compound phase.
-
Protocol: Carefully control the stoichiometry of your reactants. Perform a series of experiments with slight variations in the metal-to-ligand ratio to find the optimal condition for phase-pure this compound.
-
-
Post-Synthesis Solvent Washing:
-
Explanation: Washing the product with an appropriate solvent can remove unreacted precursors and soluble impurities.
-
Protocol: After synthesis, wash the collected solid multiple times with the synthesis solvent, followed by a lower-boiling-point solvent (e.g., ethanol or acetone) to facilitate drying.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for synthesizing crystalline this compound?
The optimal pH can vary depending on the specific precursors and solvents used. However, a neutral to slightly alkaline pH is generally favorable. A patent for this compound synthesis suggests adjusting the pH to 7.[8] It is recommended to perform a systematic study by varying the pH (e.g., from 6 to 8) and characterizing the crystallinity of the product at each pH value.
Q2: Can post-synthesis treatment improve the crystallinity of my this compound?
Yes, post-synthesis modification (PSM) can be a powerful tool to enhance crystallinity.[13][14][15] One common method is solvothermal treatment, where the as-synthesized material is heated in a suitable solvent. This process can provide the energy for atomic rearrangement and healing of defects in the crystal lattice.
Q3: What is the role of the chelating agent in the sol-gel synthesis of this compound?
In this context, tartaric acid acts as both the organic linker and a chelating agent. Its hydroxyl and carboxyl groups coordinate with the zinc ions to form the three-dimensional framework. The efficiency of this chelation is crucial for the formation of a stable and crystalline structure.
Q4: How does the choice of zinc precursor affect crystallinity?
Different zinc precursors (e.g., zinc acetate, zinc nitrate, zinc chloride) have different hydrolysis and condensation kinetics.[2] Zinc acetate is often preferred as the acetate anion can act as a modulator, slowing down the reaction and promoting the growth of more ordered crystalline structures.
Q5: What characterization techniques are essential for evaluating the crystallinity of this compound?
-
Powder X-ray Diffraction (PXRD): This is the primary technique for determining the crystallinity and phase purity of your material. Sharp, well-defined peaks in the XRD pattern indicate high crystallinity.
-
Scanning Electron Microscopy (SEM): SEM provides information about the morphology and size of the crystals. Well-defined crystal facets are often indicative of good crystallinity.
-
Transmission Electron Microscopy (TEM): TEM can provide higher-resolution images of the crystal lattice and help identify defects.
Experimental Protocols & Data
Protocol 1: Baseline Sol-Gel Synthesis of this compound
-
Dissolve 1.10 g of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in 25 mL of deionized water.
-
In a separate beaker, dissolve 0.75 g of L-tartaric acid (C₄H₆O₆) in 25 mL of deionized water.
-
Slowly add the tartaric acid solution to the zinc acetate solution while stirring vigorously.
-
Adjust the pH of the resulting solution to 7.0 using a 1 M NaOH solution, adding it dropwise.
-
Continue stirring the solution at 60°C for 4 hours.
-
Age the resulting gel at room temperature for 24 hours.
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the precipitate three times with deionized water and then twice with ethanol.
-
Dry the final product in a vacuum oven at 80°C for 12 hours.
Protocol 2: Post-Synthesis Solvothermal Treatment for Enhanced Crystallinity
-
Place 0.5 g of the as-synthesized this compound powder (from Protocol 1) in a Teflon-lined stainless-steel autoclave.
-
Add 20 mL of a 1:1 (v/v) ethanol/water mixture.
-
Seal the autoclave and heat it in an oven at 120°C for 24 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the solid product by filtration.
-
Wash the product with ethanol and dry it in a vacuum oven at 80°C for 12 hours.
Data Summary: Impact of Synthesis Parameters on Crystallinity
| Parameter | Condition A | Condition B | Expected Outcome |
| pH | 5.0 | 7.0 | Higher crystallinity at pH 7.0 |
| Temperature | 40°C | 80°C | Increased crystallinity at 80°C, but risk of amorphous product if too high |
| Solvent | Water | Ethanol/Water (1:1) | Slower reaction in mixed solvent, potentially leading to better crystallinity |
| Post-Treatment | None | Solvothermal | Significantly improved crystallinity after solvothermal treatment |
Visualizations
Diagram 1: Sol-Gel Synthesis Workflow for this compound
Caption: A typical workflow for the sol-gel synthesis of this compound.
Diagram 2: Key Factors Influencing Crystallinity
Caption: Interplay of synthesis parameters affecting the crystallinity of this compound.
Diagram 3: Troubleshooting Logic for Poor Crystallinity
Caption: A decision-making flowchart for troubleshooting poor crystallinity.
References
- 1. Synthesis of Zinc Oxide Nanoparticles via Sol â Gel Route and Their Characterization [article.sapub.org]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of pH and temperature on the electrochemical and semiconducting properties of zinc in alkaline buffer media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. A modified sol-gel synthesis protocol for high-quality ZnSnO₃ thin films with enhanced electrical and optical properties for energy and sensor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Zinc Tartrate Solubility in Drug Formulations
Welcome to the technical support center for addressing solubility challenges with zinc tartrate in pharmaceutical formulations. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical methodologies to effectively manage and overcome the inherent low solubility of this compound.
Introduction: The Challenge of this compound Solubility
This compound, a salt of zinc and tartaric acid, is a compound of interest in various pharmaceutical applications. However, its utility is often hampered by its low aqueous solubility.[1][2][3][4] Understanding the physicochemical properties of this compound is the first step toward developing effective formulation strategies. This guide provides a structured approach to systematically address and resolve these solubility issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this compound.
Q1: What is the baseline solubility of this compound in water?
A1: this compound is sparingly soluble in water. The solubility is temperature-dependent, as indicated in the table below.[2][3][4]
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 0.022 |
| 30 | 0.041 |
| 40 | 0.060 |
| 80 | 0.059 |
This data highlights the limited aqueous solubility of this compound under neutral pH conditions.
Q2: Why is my this compound not dissolving in a neutral aqueous solution?
A2: The low solubility you are observing is an intrinsic property of this compound.[5] At neutral pH, the equilibrium between solid this compound and its dissolved ions (Zn²⁺ and tartrate²⁻) strongly favors the solid state. To achieve dissolution, the formulation conditions must be modified to shift this equilibrium.
Q3: Can I simply heat the solution to dissolve more this compound?
A3: While heating can slightly increase the solubility of this compound up to around 40°C, it is not a consistently effective or practical solution for achieving significant concentrations in a formulation.[2][3][4] Furthermore, excessive heat can potentially lead to the degradation of other formulation components and is not a suitable strategy for formulations intended for many routes of administration.
Q4: Are there different forms of this compound I should be aware of?
A4: Yes, this compound can exist in hydrated forms.[6] The specific hydrate can influence the material's properties, including its dissolution kinetics. It is crucial to characterize the solid form of your starting material to ensure batch-to-batch consistency in your experiments.
Troubleshooting Guide: A Step-by-Step Approach to Enhancing this compound Solubility
This section provides a systematic guide to troubleshooting and overcoming this compound solubility issues. We will explore the underlying scientific principles and provide actionable experimental protocols.
Issue 1: Persistent Precipitation of this compound in Aqueous Media
The most common challenge is the failure of this compound to dissolve or its tendency to precipitate out of solution.
Root Cause Analysis:
The solubility of zinc salts is highly dependent on the pH of the medium.[7][8][9][10][11] In neutral to alkaline conditions, zinc ions can precipitate as zinc hydroxide or other insoluble species.[7][9] For this compound, the equilibrium lies far towards the insoluble solid form in neutral water.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Strategy 1: pH Modification
Adjusting the pH is often the most direct and effective method to increase the solubility of this compound.
Scientific Rationale:
Lowering the pH of the aqueous medium increases the concentration of H⁺ ions. These protons will react with the tartrate ions (C₄H₄O₆²⁻), shifting the equilibrium towards the formation of bitartrate (HC₄H₄O₆⁻) and tartaric acid (H₂C₄H₄O₆). This consumption of tartrate ions pulls the dissolution equilibrium of this compound to the right, favoring the dissolved state, as described by Le Chatelier's principle.
Experimental Protocol: pH-Dependent Solubility Study
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7 (e.g., citrate, acetate, or phosphate buffers).
-
Sample Preparation: Add an excess of this compound to a fixed volume of each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of dissolved zinc in the filtrate using a suitable analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Data Analysis: Plot the measured zinc concentration against the pH of the buffer to determine the solubility profile.
Expected Outcome:
You should observe a significant increase in this compound solubility as the pH decreases.
Caption: Mechanism of pH-dependent dissolution of this compound.
Strategy 2: Complexation and Chelation
The use of complexing or chelating agents can significantly enhance the solubility of this compound by forming soluble zinc complexes.
Scientific Rationale:
Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion.[12][13] By forming a stable, soluble complex with the zinc ion, the concentration of free Zn²⁺ in the solution is reduced. This, in turn, shifts the dissolution equilibrium of this compound towards the formation of more dissolved ions. Tartrate itself can act as a complexing agent, but stronger chelators can be more effective.[14]
Potential Chelating Agents for Zinc:
-
Citric Acid/Citrate: A biocompatible and commonly used excipient that can form stable complexes with zinc.
-
Ethylenediaminetetraacetic acid (EDTA): A powerful chelating agent, though its use in pharmaceutical formulations is often limited by regulatory and safety considerations.
-
Amino Acids (e.g., Histidine, Glycine): Can form soluble complexes with zinc.
Experimental Protocol: Screening of Complexing Agents
-
Prepare Stock Solutions: Create stock solutions of the selected complexing agents in a suitable aqueous buffer (at a pH where the agent is effective and the formulation is stable).
-
Sample Preparation: To vials containing an excess of this compound, add the complexing agent solutions at various concentrations.
-
Equilibration and Analysis: Follow the same equilibration and analysis steps as outlined in the pH-dependent solubility study.
-
Data Evaluation: Compare the solubility of this compound in the presence and absence of the complexing agents to determine their efficacy.
Strategy 3: Co-solvency
The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of poorly soluble compounds.[15][16]
Scientific Rationale:
Co-solvents work by reducing the polarity of the aqueous solvent system, which can decrease the interfacial tension between the solvent and the hydrophobic solute.[15] While this compound is an ionic compound, the organic part of the tartrate ion has hydrophobic characteristics. A less polar solvent environment can enhance its solubility.
Commonly Used Co-solvents in Pharmaceutical Formulations:
-
Propylene glycol
-
Glycerol
-
Ethanol
-
Polyethylene glycols (PEGs) of low molecular weight
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of the chosen co-solvent (e.g., 0%, 10%, 20%, 40% v/v).
-
Equilibration and Analysis: Add an excess of this compound to each co-solvent mixture and follow the equilibration and analysis procedure described previously.
-
Data Interpretation: Plot the solubility of this compound as a function of the co-solvent concentration.
Considerations for Co-solvency:
-
The choice of co-solvent must be compatible with the intended route of administration and regulatory requirements.
-
High concentrations of co-solvents can sometimes lead to precipitation if the solution is diluted with an aqueous medium (e.g., upon injection into the bloodstream).
Summary of Troubleshooting Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Modification | Shifts dissolution equilibrium by protonating the tartrate anion. | Highly effective, simple to implement. | Limited to formulations where a low pH is acceptable. |
| Complexation | Forms soluble zinc complexes, reducing free Zn²⁺ concentration. | Can be effective at neutral pH.[14] | Requires careful selection of a biocompatible chelating agent.[12] |
| Co-solvency | Reduces the polarity of the solvent system. | Can be effective for compounds with some hydrophobic character. | Potential for precipitation upon dilution; regulatory constraints on solvent choice. |
Concluding Remarks
Overcoming the solubility challenges of this compound in drug formulations is a multifactorial problem that can be systematically addressed. By understanding the fundamental principles of pH-dependence, complexation, and co-solvency, researchers can design and execute targeted experiments to achieve the desired drug concentration and stability. This guide provides a foundational framework for your troubleshooting efforts. For further assistance, please consult the referenced literature.
References
- 1. americanelements.com [americanelements.com]
- 2. 551-64-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 551-64-4 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. SOIL - The effect of soil properties on zinc lability and solubility in soils of Ethiopia â an isotopic dilution study [soil.copernicus.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. RELATIONS BETWEEN SUSPENSION PH AND ZINC SOLUBILITY IN ACID AND CALCAREOUS SOLLS | Semantic Scholar [semanticscholar.org]
- 12. Diverse effects of metal chelating agents on the neuronal cytotoxicity of zinc in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. wisdomlib.org [wisdomlib.org]
- 16. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Minimizing Interference in the Electrochemical Detection of Zinc Tartrate
Welcome to the technical support center for the electrochemical detection of zinc tartrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining accurate and reproducible results. As your virtual application scientist, I will walk you through the nuances of this specific electrochemical measurement, focusing on the root causes of common interferences and providing field-proven strategies to mitigate them. Our approach is grounded in scientific first principles to empower you to not just follow a protocol, but to understand and control your experimental system.
Foundational Principles: The Electrochemical Landscape of this compound
Before we dive into troubleshooting, it's crucial to understand the electrochemical behavior of both zinc and tartrate. You are not just detecting an isolated zinc ion; you are working with a system where the counter-ion, tartrate, plays an active role.
Zinc is typically detected using anodic stripping voltammetry (ASV). This is a two-step process:
-
Deposition (Preconcentration): A negative potential is applied to the working electrode, reducing Zn²⁺ ions from the solution and depositing them as metallic zinc (Zn⁰) onto the electrode surface.
-
Stripping: The potential is then scanned in the positive direction, oxidizing the deposited zinc back into Zn²⁺ ions. This stripping step generates a current peak at a potential characteristic of zinc, and the peak height or area is proportional to the concentration of zinc in the sample.
The Tartrate Factor:
Tartrate (C₄H₄O₆²⁻) is not an innocent bystander in this process. It is a dicarboxylic acid and a known chelating agent that can form stable complexes with a variety of metal ions, including zinc. This has several implications:
-
Complexation with Zinc: The zinc ions in your sample will likely exist in equilibrium with a zinc-tartrate complex. This complexation will shift the reduction potential of zinc to more negative values compared to free Zn²⁺ ions. This is not inherently a problem, but it is a factor you must control for consistency.
-
Complexation with Interfering Cations: More critically, tartrate can form complexes with other metal ions present in your sample matrix.[1] This can alter their deposition and stripping potentials, potentially causing their signals to overlap with the zinc signal.
-
Electrochemical Activity of Tartrate: Tartaric acid itself can be electrochemically oxidized at higher positive potentials.[2] While this is usually outside the potential window for zinc stripping, it is a factor to be aware of, especially if you are performing cyclic voltammetry over a wide potential range.
Troubleshooting Guide: From Noisy Baselines to Disappearing Peaks
This section is structured in a question-and-answer format to directly address the common problems you may encounter.
Signal and Peak Integrity Issues
Q1: My zinc stripping peak is broad, and the peak potential seems to shift between measurements. What's going on?
A1: Peak broadening and potential shifts are classic signs of a complex electrochemical environment at your electrode surface. Here’s a systematic approach to diagnose and resolve this:
-
Underlying Cause: This issue often stems from interactions between your analyte and interfering species, or changes in the electrode surface itself. The interfering ion might be reacting with the zinc on the electrode, or it could be altering the properties of your electrolyte.[3]
-
Troubleshooting Steps:
-
Optimize pH: The complexing ability of tartrate is highly pH-dependent.[1] In acidic solutions, it exists as less-coordinating tartaric acid. In neutral to alkaline solutions, it is the fully deprotonated tartrate anion, a stronger complexing agent. Your first step should be to buffer your sample to a consistent and optimal pH. An acetate buffer (pH 4-6) is a common starting point for zinc determination as it can prevent the hydrolysis of metal ions.[2]
-
Vary the Deposition Potential: Make the deposition potential more negative. This can help to ensure the complete reduction of the zinc-tartrate complex. However, be aware that excessively negative potentials can lead to hydrogen evolution, which will disrupt the electrode surface and your measurement.
-
Investigate Deposition Time: A longer deposition time will accumulate more zinc on the electrode, leading to a larger signal. However, it will also accumulate more of any interfering metals. Experiment with different deposition times to find a balance that gives a good signal-to-noise ratio for zinc without amplifying interferences.
-
Electrode Surface Fouling: Your electrode may be contaminated. If you are using a solid electrode (like glassy carbon or bismuth film), polish it thoroughly between measurements. For mercury film electrodes, ensure the film is fresh and uniform.
-
Q2: I'm not seeing a zinc peak at all, or it's much smaller than expected.
A2: A diminished or absent peak can be frustrating. The likely culprits are either issues preventing the deposition of zinc or strong interference that is masking the signal.
-
Underlying Cause: This can be caused by strong complexing agents in your sample matrix that bind zinc so tightly it cannot be reduced at the applied deposition potential. Alternatively, other species in the sample could be adsorbing to the electrode surface and blocking the sites for zinc deposition.
-
Troubleshooting Steps:
-
Sample Matrix Analysis: Consider the composition of your sample. Are there other strong chelators present (e.g., EDTA, citrate)? If so, you may need to implement a sample pretreatment step, such as acid digestion, to break down these complexes.
-
Competitive Adsorption: If your sample contains surfactants or proteins, they can adsorb to the electrode surface and passivate it. Diluting your sample can sometimes mitigate this. For complex biological samples, a digestion or extraction step is often necessary.
-
Interference from Copper: Copper is a notorious interferent in zinc determination by ASV. During the deposition step, copper and zinc can form an intermetallic compound on the electrode surface.[4][5] This compound is more difficult to strip than pure zinc, leading to a suppressed or shifted zinc peak.
-
Interference from Other Species
Q3: I see multiple peaks, and I'm not sure which one is zinc. How do I identify and eliminate the interfering peaks?
A3: The presence of multiple peaks indicates that other electroactive species are present in your sample. The key is to identify these interferents and adjust your experimental conditions to separate their signals from the zinc signal.
-
Underlying Cause: Heavy metals are a common source of interference in electrochemical analysis.[1] Cations like cadmium (Cd²⁺), lead (Pb²⁺), and copper (Cu²⁺) are often present in environmental and biological samples and have stripping potentials that can be close to that of zinc.
-
Troubleshooting Workflow:
-
Troubleshooting Steps:
-
Identify the Interferent: Run standard solutions of suspected interfering metals (e.g., Cd²⁺, Pb²⁺, Cu²⁺) in your supporting electrolyte to determine their stripping potentials in your system. This will help you to identify which peak corresponds to which metal.
-
pH Adjustment: The stripping potentials of many metals are pH-dependent. By carefully adjusting the pH of your supporting electrolyte, you may be able to shift the stripping peak of the interferent away from the zinc peak.
-
Use of Masking Agents: A masking agent is a chemical that forms a strong complex with the interfering ion, preventing it from being deposited on the electrode. For example, fluoride ions can be used to mask iron (Fe³⁺). The choice of masking agent is critical, as it must not interfere with the detection of zinc.
-
Electrode Modification: Modifying the electrode surface with materials like bismuth, graphene, or polymers can enhance the selectivity for zinc and reduce the interference from other metals.
-
Method of Standard Addition: To confirm the identity of the zinc peak, use the method of standard addition. Spike your sample with a known concentration of a zinc standard and re-run the analysis. The peak that increases in size is your zinc peak.
-
Standard Operating Protocol: A Robust Starting Point
This protocol for differential pulse anodic stripping voltammetry (DPASV) is a solid foundation for your experiments. Remember to optimize the parameters for your specific instrument and sample matrix.
Instrumentation:
-
Potentiostat with a three-electrode cell
-
Working Electrode: Glassy carbon electrode (GCE) or bismuth film electrode (BiFE)
-
Reference Electrode: Ag/AgCl (in 3M KCl)
-
Counter Electrode: Platinum wire
Reagents:
-
Supporting Electrolyte: 0.1 M Acetate buffer (pH 4.5)
-
Zinc Standard Solution: 1000 ppm Zn²⁺ standard
-
Polishing materials for GCE (e.g., alumina slurries)
Experimental Protocol:
| Step | Procedure | Rationale |
| 1 | Electrode Preparation | A clean, smooth electrode surface is essential for reproducible results. |
| If using a GCE, polish it with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, 0.05 µm), rinse with deionized water, and sonicate. | ||
| 2 | Cell Setup | Assemble the three-electrode cell with your sample solution containing the supporting electrolyte. |
| 3 | Deoxygenation | Purge the solution with high-purity nitrogen or argon gas for 5-10 minutes. |
| 4 | Conditioning Potential | Apply a positive potential (e.g., +0.2 V) for 60-120 seconds while stirring. |
| 5 | Deposition Step | Apply a negative deposition potential (e.g., -1.4 V) for a set time (e.g., 120 seconds) while stirring. |
| 6 | Equilibration Period | Stop stirring and allow the solution to become quiescent for 10-15 seconds. |
| 7 | Stripping Step | Scan the potential from the deposition potential to a more positive potential (e.g., -0.8 V) using a differential pulse waveform. |
| 8 | Data Analysis | Measure the peak height or area of the zinc stripping peak (typically around -1.0 to -1.2 V vs. Ag/AgCl, but will vary with conditions). |
Frequently Asked Questions (FAQs)
Q: Can I use cyclic voltammetry (CV) instead of DPASV?
A: While CV is an excellent technique for studying the electrochemical properties of a system, it is generally less sensitive than DPASV for quantitative analysis. DPASV is a stripping technique that includes a preconcentration step, which significantly lowers the detection limit. For trace analysis of zinc, DPASV is the recommended technique.
Q: My sample is a complex biological fluid. What are the most important considerations?
A: For complex matrices like biological fluids, sample pretreatment is critical. Proteins and other large molecules can foul the electrode surface, and the high salt content can affect the electrochemical response. Consider a digestion procedure (e.g., with nitric acid) to remove organic matter and a dilution step to reduce the salt concentration. The method of standard addition is highly recommended for quantification in such samples to compensate for matrix effects.
Q: How does the choice of working electrode affect my results?
A: The working electrode is at the heart of your measurement.
-
Glassy Carbon Electrodes (GCEs): These are versatile and widely used but can be prone to surface fouling.
-
Bismuth Film Electrodes (BiFEs): These are an excellent, less toxic alternative to mercury electrodes. The bismuth film is co-deposited with the analyte. BiFEs often provide better resolution for zinc and cadmium peaks and can be less susceptible to certain interferences.
-
Modified Electrodes: Electrodes modified with materials like graphene or nanoparticles can offer higher sensitivity and selectivity. [4][6] Q: Why is stirring important during the deposition step but not the stripping step?
A: During deposition, stirring enhances the transport of zinc ions to the electrode surface, leading to more efficient preconcentration and a larger signal. During the stripping step, the solution should be quiescent to ensure that the measured current is due only to the diffusion-controlled stripping of the deposited metal, without contributions from convection.
Concluding Remarks
Minimizing interference in the electrochemical detection of this compound is a matter of systematic optimization and a clear understanding of the underlying electrochemistry. By carefully controlling your experimental parameters, particularly pH, deposition potential, and by being mindful of potential interferents like copper, you can achieve accurate and reliable results. This guide provides a framework for your experimental design and troubleshooting. Remember that every sample is unique, and a thoughtful, methodical approach is your most powerful analytical tool.
References
- 1. Chemistry!!! Not Mystery : Removal of interfering radicals before IIIrd group analysis [chemistrynotmystery.com]
- 2. Voltammetric determination of tartaric acid in wines by electrocatalytic oxidation on a cobalt(II)-phthalocyanine-modified electrode associated with multiway calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. metrohm.com [metrohm.com]
- 5. Determination of zinc, cadmium and lead by anodic stripping voltammetry at a mercury film electrode | Metrohm [metrohm.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of Zinc Tartrate Precursors in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with zinc tartrate precursor solutions. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of this compound chemistry in solution. Our goal is to empower you with the foundational knowledge and practical steps needed to ensure the stability and reproducibility of your experiments.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the behavior of this compound in aqueous solutions. Understanding these concepts is the first step toward troubleshooting and preventing common experimental issues.
Q1: What exactly is a "this compound precursor solution"?
A this compound precursor solution is a homogenous mixture containing dissociated zinc ions (Zn²⁺) and tartrate ions (C₄H₄O₆²⁻) in a solvent, typically water. It is prepared by dissolving a soluble zinc salt (e.g., zinc sulfate, zinc nitrate, zinc chloride) and a source of tartrate (e.g., tartaric acid, sodium tartrate, potassium sodium tartrate). This solution serves as the starting material for synthesizing various materials, including metal-organic frameworks (MOFs) and nanoparticles, or for use in formulations.[1][2] The stability of this solution is critical, as the specific zinc-containing species present will dictate the outcome of the subsequent reaction.[3][4]
Q2: Why does my this compound solution often appear cloudy or form a precipitate?
Cloudiness or precipitation is the most common issue and typically points to one of two phenomena:
-
Low Solubility: this compound itself has very low solubility in water.[5] At room temperature (20°C), its solubility is approximately 0.022 g per 100 g of water.[5] If the concentrations of your zinc and tartrate sources exceed this limit, this compound will precipitate out of the solution.
-
Hydroxide Formation: Zinc ions in water exist as the hydrated complex, [Zn(H₂O)₆]²⁺. This complex is acidic and can undergo hydrolysis, releasing protons (H⁺) and forming zinc hydroxide species, especially if the pH is not controlled.[6] At a sufficiently high pH (typically above 7.5-8), insoluble zinc hydroxide, Zn(OH)₂, will precipitate, causing the solution to appear milky or cloudy.[7][8][9]
Q3: How significantly does pH influence the stability of the precursor solution?
The pH is the single most critical factor controlling the stability and speciation of a this compound solution. The behavior can be summarized as follows:
-
Acidic Conditions (pH < 5): In a highly acidic environment, the tartrate ligand is protonated, and the formation of the this compound complex is less favorable. The dominant species is the soluble hydrated zinc ion, [Zn(H₂O)₆]²⁺. While the solution may be clear, studies on related MOFs show that acidic conditions can lead to the degradation and release of Zn²⁺ from already-formed structures.[1][10]
-
Near-Neutral Conditions (pH 5-7.5): This is the range where complexation between zinc and tartrate occurs. However, it is also a delicate balance. Different complexes can coexist, such as [Zn(C₄H₄O₆)] and other tartrate complexes.[11] The solution is highly susceptible to precipitation if concentrations are too high or if the pH drifts upwards.
-
Alkaline Conditions (pH > 7.5): As the pH increases, the concentration of hydroxide ions (OH⁻) rises. These ions will readily react with Zn²⁺ to form insoluble zinc hydroxide (Zn(OH)₂), causing significant precipitation.[7][8] At very high pH values (e.g., >11), some zinc can redissolve to form soluble zincate ions like [Zn(OH)₄]²⁻.[6]
Q4: What is the effect of temperature on solution stability?
Temperature influences both the thermodynamics and kinetics of the system:
-
Solubility: The solubility of this compound in water generally increases with temperature. For instance, the solubility is 0.022 g/100g H₂O at 20°C and rises to 0.060 g/100g H₂O at 40°C.[5] This means you can dissolve more precursor at higher temperatures, but precipitation may occur upon cooling.
-
Reaction Rates: Higher temperatures accelerate reaction rates, including the hydrolysis of zinc ions, which can lead to faster precipitation of zinc hydroxide if the pH is not adequately controlled.[12] Conversely, some syntheses, particularly for crystalline materials, utilize elevated temperatures under controlled conditions to achieve the desired product.[2][10][13]
Data Summary: Factors Affecting Solution Stability
| Factor | Effect on Stability | Recommended Control |
| pH | Determines the chemical species in solution. High pH (>7.5) causes Zn(OH)₂ precipitation. Low pH (<5) can prevent complexation.[7][8][11] | Maintain pH within the optimal range for your specific application (typically 5-7.5). Use a calibrated pH meter and appropriate buffers if necessary. |
| Concentration | Exceeding the solubility limit of this compound will cause precipitation.[5] | Prepare solutions at concentrations below the saturation point at the intended storage/use temperature. |
| Temperature | Affects solubility and the rate of hydrolysis.[5][12] | Prepare and store solutions at a consistent, controlled temperature. Be aware of potential precipitation upon cooling. |
| Atmosphere | Absorption of atmospheric CO₂ can lower the pH of unbuffered solutions, potentially altering speciation over time. | For long-term stability, store under an inert atmosphere (N₂ or Ar) or use freshly prepared solutions. |
| Order of Reagent Addition | Can create localized areas of high pH, leading to immediate precipitation of Zn(OH)₂. | Add alkaline solutions slowly and with vigorous stirring to the zinc salt solution to ensure rapid dispersion. |
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides structured guidance for diagnosing and solving specific problems you may encounter during your experiments.
Issue 1: Immediate Precipitation or Cloudiness During Preparation
-
Symptom: The solution becomes turbid or forms a visible precipitate as soon as the precursor reagents are mixed.
-
Primary Cause: This is almost always due to the formation of zinc hydroxide (Zn(OH)₂) caused by a rapid, uncontrolled increase in pH.[7][12]
-
Troubleshooting Protocol:
-
Verify pH Control: Check the calibration of your pH meter. The target pH should be reached slowly.
-
Optimize Reagent Addition: Do not add the zinc salt to the alkaline solution. Instead, prepare the zinc salt solution and the tartrate solution separately. If using a base like NaOH to deprotonate tartaric acid, add this basic tartrate solution very slowly (dropwise) to the acidic zinc salt solution under vigorous and continuous stirring. This prevents localized pH spikes.
-
Use a Buffer: If your system allows, incorporate a suitable buffer (e.g., an acetate buffer) to maintain the pH in the desired range (pH 5-6).
-
Lower the Temperature: Preparing the solution at a lower temperature (e.g., in an ice bath) can slow down the kinetics of hydroxide precipitation, giving you more time to achieve a homogenous mixture before side reactions occur.
-
Issue 2: Solution Instability and Precipitation Over Time
-
Symptom: The solution is initially clear but becomes cloudy or forms a precipitate after several hours or upon storage.
-
Primary Cause: This is often due to slow hydrolysis reactions or absorption of atmospheric CO₂, which alters the pH and equilibrium of the solution.[6]
-
Troubleshooting Protocol:
-
Use Freshly Prepared Solutions: This is the most reliable way to ensure consistency. Prepare only the amount of precursor solution needed for the day's experiments.
-
Control Storage Conditions: If storage is necessary, keep the solution in a sealed container at a cool, constant temperature (e.g., 4°C) to slow down degradation kinetics.
-
Inert Atmosphere: For sensitive applications requiring stability over several days, degas the solvent and store the final solution under an inert atmosphere like nitrogen or argon to prevent CO₂ absorption.
-
Issue 3: Inconsistent or Irreproducible Experimental Results
-
Symptom: Significant batch-to-batch variation in experimental outcomes, such as nanoparticle size, morphology, or reaction yield.
-
Primary Cause: The composition of the precursor solution is not consistent. The ratio of different zinc-tartrate complexes or the presence of incipient precipitates can vary if the preparation protocol is not strictly controlled.[3][11]
-
Troubleshooting Protocol:
-
Standardize All Parameters: Create a detailed Standard Operating Procedure (SOP) for precursor preparation. This must include:
-
Source and lot number of all chemicals.
-
Exact concentrations and volumes.
-
Order and rate of addition.
-
Stirring speed and duration.
-
Final pH value (with a narrow tolerance, e.g., 6.5 ± 0.1).
-
Temperature of preparation.
-
-
Define Solution "Age": Specify the time window within which the solution must be used after preparation (e.g., "use within 2 hours"). This ensures that slow equilibrium changes do not affect results.
-
Analytical Validation: For highly sensitive processes, consider analytical validation of the precursor solution before use. Techniques like ICP-OES can confirm the exact zinc concentration, ensuring consistency between batches.
-
Data Summary: Solubility of this compound
The following table, derived from literature data, highlights the temperature-dependent solubility of this compound in water.[5] This is crucial for determining the maximum concentration for your precursor solution to avoid precipitation.
| Temperature (°C) | Solubility (g anhydrous this compound / 100 g H₂O) |
| 20 | 0.022 |
| 30 | 0.041 |
| 40 | 0.060 |
| 80 | 0.059 |
References
- 1. DiRROS - Structural and degradation studies of a biocompatible Zn-L-tartrate metal-organic framework [dirros.openscience.si]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Degradation Kinetic Studies of BSA@ZIF-8 Nanoparticles with Various Zinc Precursors, Metal-to-Ligand Ratios, and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 551-64-4 [m.chemicalbook.com]
- 6. Zinc compounds - Wikipedia [en.wikipedia.org]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Relations between suspension ph and zinc solubility in acid and calcareous solls [agris.fao.org]
- 9. finishing.com [finishing.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US8974753B2 - Precipitation of zinc from solution - Google Patents [patents.google.com]
- 13. Absolute Structure Determination of Chiral this compound MOFs by 3D Electron Diffraction | MDPI [mdpi.com]
Technical Support Center: Refinement of Zinc Tartrate Crystal Structure Data
Welcome to the technical support center for the refinement of zinc tartrate crystal structure data. This guide is designed for researchers, crystallographers, and drug development professionals who are navigating the complexities of solving and refining the crystal structures of this compound and related metal-organic frameworks (MOFs). As a chiral coordination polymer, this compound presents unique challenges, from obtaining suitable single crystals to accurately modeling its absolute structure. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common preliminary issues and fundamental questions that arise during the synthesis and initial analysis of this compound crystals.
Q1: My synthesis yielded only microcrystalline powder. Can I still solve the structure?
Answer: Yes, this is a very common issue with this compound, which often forms small, intergrown needles unsuitable for conventional single-crystal X-ray diffraction (SC-XRD).[1]
-
Causality: this compound structures are often dominated by hydrated phases that are kinetic products, making the growth of large, single crystals of the desired anhydrous phase challenging.[1] Mild hydrothermal synthesis conditions (e.g., 110°C for 2 days) can promote the formation of anhydrous phases, but often as a microcrystalline powder.[1]
-
Recommended Action: You should proceed with 3D Electron Diffraction (3D-ED) , also known as MicroED. This technique is specifically designed for structure determination from nanocrystalline samples and has been successfully used to solve the absolute structure of anhydrous zinc (II) tartrate.[1] While bond length uncertainties may be slightly higher than with high-quality SC-XRD, the data is more than sufficient for unambiguous structure determination.[1]
Q2: My initial refinement has very high R-factors and large residual electron density peaks. Where do I start?
Answer: High R-factors and significant difference map peaks at the initial stages often point to one of three primary issues: an incorrect space group, unmodeled disorder (especially of solvent molecules), or twinning.
-
Expert Insight: Before tackling complex disorder or twinning models, always re-evaluate your space group determination. Software can sometimes misassign symmetry, especially in pseudo-symmetric systems. Incorrectly assigning a centrosymmetric space group to a chiral molecule like this compound is a common pitfall that will prevent the model from ever refining properly.
-
Troubleshooting Workflow:
-
Verify Space Group: Use the ADDSYM routine in PLATON to check for missed symmetry elements. If a higher symmetry is suggested, re-integrate your data and attempt to solve the structure in the new space group.
-
Check for Voids: Use the SQUEEZE/Solvent Mask routine in PLATON or Olex2 to calculate solvent-accessible voids. If large voids containing significant electron density are found, it is highly likely you have disordered solvent molecules.
-
Assess Twinning: Check for common signs of twinning, such as difficulty in indexing, an unusually high Rint value for a higher symmetry group, or if the average value of |E²-1| is lower than the expected value of ~0.736 for a non-centrosymmetric structure.
-
Section 2: Advanced Refinement Challenges
This section provides detailed troubleshooting guides for specific, complex problems that can arise during the refinement of this compound structures.
Problem 1: Non-Positive Definite (NPD) Atoms
Q: During anisotropic refinement, some of my atoms are displayed as "Non-Positive Definite" (NPD) or appear as strange, non-ellipsoidal shapes. What does this mean and how do I fix it?
Answer: An NPD atom is a mathematical artifact indicating a physically impossible atomic displacement parameter (ADP), where the thermal ellipsoid describes negative motion along one of its principal axes. This is a critical warning that something is fundamentally wrong with your model or data.
-
Causality & Common Culprits:
-
Incorrect Atom Type: The most frequent cause. You may have assigned an atom as a carbon when it is actually an oxygen, or vice-versa. The refinement is trying to compensate for the incorrect electron density by distorting the ADP.
-
Disorder: The atom is positionally disordered, and you are trying to model it as a single, anisotropic atom. The resulting ADP is an average of the two (or more) positions and becomes nonsensical.
-
Poor Data Quality: Very weak or poorly measured data for that atom can lead to an unstable refinement of its parameters.
-
Incorrect Space Group: A wrong symmetry assignment can force atoms into positions where they cannot be properly modeled.
-
-
Step-by-Step Protocol for Resolution:
-
Check Atom Assignment: Scrutinize the chemical environment of the NPD atom. Are the bond lengths and angles reasonable for the assigned element? For this compound, check the coordination of the zinc ion and the carboxylate/hydroxyl groups. An unusually long C-O bond might indicate one atom should be a nitrogen if co-ligands are present, or that the atom type is simply wrong.
-
Inspect the Difference Map: Look for positive and negative peaks near the NPD atom. A "dipole" of positive and negative density often indicates positional disorder. The atom is moving from its current position (negative hole) towards the positive peak.
-
Model as Disordered: If disorder is suspected, split the NPD atom into two (or more) positions. Use refinement software tools to model the disorder over two sites.
-
In SHELXL, this involves using PART instructions.
-
In Olex2, there are dedicated disorder modeling tools under the "Work" toolbox.
-
-
Use Isotropic Refinement: As a temporary diagnostic step, select the problematic atom and constrain it to refine isotropically (ISOR command in Olex2 or by setting the ADP value to a single parameter in SHELXL). If the refinement stabilizes, it strongly suggests the issue is with modeling the anisotropic displacement, often due to disorder.
-
Apply Restraints: If the disorder model is unstable, apply geometric restraints (SADI, SAME, DFIX, DANG in SHELXL) to maintain sensible bond lengths and angles for the different components of the disordered group.
-
}
Figure 2: Workflow for Resolving Non-Positive Definite (NPD) Atoms.
Problem 2: Absolute Structure and Twinning
Q: My structure is chiral (P2₁2₁2₁), but the Flack parameter is ambiguous (~0.5) or has a very large standard uncertainty (s.u.). What should I do?
Answer: An ambiguous Flack parameter in a chiral structure is a classic sign of twinning by inversion (racemic twinning), or it can occur if the anomalous scattering signal is too weak. For this compound, which is chiral, correctly determining the absolute structure is paramount.
-
Trustworthiness & Causality: The Flack parameter, x, refines the molar fraction of the inverted structure in the crystal. A value near 0 indicates the correct absolute structure, while a value near 1 indicates the structure should be inverted. A value of 0.5 suggests either the crystal is a racemic twin (an equal mixture of both enantiomers) or the determination is simply unreliable. The standard uncertainty (s.u.) is key; a small s.u. gives confidence in the value of x.
-
Step-by-Step Protocol for Absolute Structure Determination:
-
Ensure Data Quality: For absolute structure determination, Friedel pairs (h,k,l and -h,-k,-l) must not be merged during data processing. Ensure your data reduction software is configured to keep them separate (MERG 2 in SHELXL).
-
Refine as a Twin: If the Flack parameter is near 0.5 with a small s.u., the crystal is likely a racemic twin. You must use the TWIN instruction in SHELXL along with refining the BASF scale factor, which will give the fractional component of each twin domain. The twin law for inversion is a simple inversion matrix.
-
Use Parsons' Quotient Method: Modern refinement programs like SHELXL automatically calculate the Flack parameter using Parsons' quotient method, which is generally more reliable and provides a more accurate s.u. than full-matrix refinement alone. Always check this value in the .lst file.
-
Dynamical Refinement (for 3D-ED data): If you are using 3D-ED data, dynamical refinement is a powerful tool for determining the absolute structure. This method is highly sensitive to the enantiomorph, and a significant difference in R-factors between the correct and inverted models provides a clear assignment.[1]
-
Invert the Structure: If the Flack parameter refines to a value close to 1 (e.g., 0.95(4)), the incorrect enantiomer has been modeled. You should invert the entire structure. This can be done with the MOVE instruction in SHELXL or through graphical interfaces in programs like Olex2. After inversion, the Flack parameter should refine to a value near 0.
-
Problem 3: Handling Disordered Solvent and Ligand Flexibility
Q: My this compound structure has large voids with messy, unresolvable electron density. How do I model this? Additionally, the tartrate ligand itself appears to have high thermal parameters.
Answer: This is a dual problem of solvent disorder and ligand flexibility. The voids are almost certainly filled with disordered solvent molecules (e.g., water, methanol) that cannot be modeled with discrete atomic positions. The high ADPs on the tartrate ligand suggest conformational flexibility or static disorder.
-
Protocol for Disordered Solvent (PLATON/SQUEEZE):
-
Refine the Ordered Model: First, complete the refinement of all ordered atoms in your model (the this compound framework). Do not attempt to model the messy solvent peaks with dummy atoms at this stage.
-
Run SQUEEZE: Use the SQUEEZE routine within the PLATON program. This tool calculates the electron density in the solvent-accessible voids and subtracts its contribution from the observed reflection data.
-
Generate a New Reflection File: SQUEEZE will generate a new .hkp (or equivalent) file that contains the reflection data with the solvent contribution removed.
-
Final Refinement: Perform the final refinement cycles using this new reflection file against your ordered-only model. The R-factors should improve significantly.
-
Report Correctly: It is imperative to report the use of SQUEEZE in the CIF file and in any publication. The details of the electron count and void volume found by the program must be included in the _refine_special_details section of the CIF.
-
-
Protocol for Ligand Flexibility/Disorder:
-
Assess ADPs: Unusually large or elongated thermal ellipsoids on the tartrate backbone can indicate thermal motion or static disorder.
-
Use Geometric Restraints: The tartrate ligand has known geometry. To stabilize the refinement and produce a chemically sensible model, use restraints.
-
SADI (Similar Distances): If you have more than one tartrate molecule in the asymmetric unit (Z' > 1), you can restrain their corresponding bond lengths to be similar.
-
DFIX and DANG (Distance and Angle Fix): Use these to restrain specific bond lengths and angles to ideal values. For example, you can restrain the C-C and C-O bond lengths.
-
-
RIGU (Rigid Bond Restraint): This is a powerful restraint that encourages the ADPs of bonded atoms to be similar in the direction of the bond, preventing atoms from "vibrating" away from each other. It is very effective for stabilizing the refinement of flexible chains. Add RIGU to your instruction file.
-
Section 3: Data Validation and Interpretation
This section provides guidance on interpreting key refinement parameters and validating the final structure using standard tools.
Q: What are typical bond lengths and angles for this compound? How do I know if my values are reasonable?
Answer: Comparing your refined geometry to established values from the Cambridge Structural Database (CSD) is a crucial validation step. Below is a table summarizing typical geometric parameters for both anhydrous and hydrated this compound structures.
| Parameter | Anhydrous Zn(L-TAR) (I222)[1] | Hydrated [Zn₂(C₄H₄O₆)₂(H₂O)₄] | Typical Range & Comments |
| Coordination | 6-coordinate, distorted octahedral | 6-coordinate, distorted octahedral | Zinc is almost always octahedral in these structures. |
| Zn-O (carboxylate) | 2.00(2) - 2.36(4) Å | ~2.05 - 2.15 Å | The range can be broad depending on the coordination mode (syn, anti, chelation). |
| Zn-O (hydroxyl) | Included in above range | ~2.10 - 2.20 Å | The hydroxyl group of the tartrate often coordinates to the zinc center. |
| Zn-O (water) | N/A | ~2.08 - 2.12 Å | Coordinated water molecules are common in hydrated structures. |
| C-O (carboxylate) | ~1.25 - 1.30 Å | ~1.24 - 1.28 Å | Expect values intermediate between C=O double and C-O single bonds. |
| C-O (hydroxyl) | ~1.42 - 1.45 Å | ~1.41 - 1.44 Å | Typical C-O single bond length. |
| C-C | ~1.52 - 1.55 Å | ~1.53 - 1.56 Å | Typical C-C single bond length. |
| O-Zn-O Angle | 74.4(11)° - 180° | 85° - 180° | The small bite angle (~75°) is characteristic of the tartrate chelate motif. |
Data for hydrated form derived from representative structures in the CSD.
Expert Insight: Significant deviations from these ranges (e.g., a Zn-O bond of 1.8 Å or 2.8 Å) without a clear chemical reason are a major red flag. This could indicate a mis-assigned atom, unmodeled disorder, or absorption problems with the data.
Q: I've run checkCIF and have several ALERTS. Which ones are most critical?
Answer: checkCIF provides a validation report with alerts graded from A (most severe) to G (general information). While you should aim to resolve as many as possible, some are more critical than others.
-
Critical (A- and B-Level) Alerts to Prioritize:
-
THETM01_ALERT_3_A/B: Missing or Incomplete Data. This is a fundamental problem with your data collection and may require re-collecting the data.
-
SYMMS01_ALERT_1_A: Suspected Missed Symmetry. As discussed, this is a critical error. Use PLATON/ADDSYM to investigate.
-
ATOM01_ALERT_3_A: Atom XXX has ADP max/min Ratio > 4. This is a strong indicator of an unmodeled problem like disorder or an incorrect atom assignment for that atom.
-
BOND01_ALERT_1_A: Unusual Bond Length. This points to a significant geometric problem that must be justified or corrected.
-
PLAT097_ALERT_2_A/B: Large Ueq(max)/Ueq(min) Ratio for Main Residue. This suggests that some parts of your molecule are vibrating much more than others, often pointing to unresolved disorder or a poorly modeled flexible region.
-
-
Common (C-Level) Alerts and Their Solutions:
-
PLAT241_ALERT_2_C: High 'MainMol' Ueq as Compared to Neighbors. Often seen for terminal atoms or flexible parts of the tartrate ligand. Can sometimes be improved with restraints (RIGU).
-
PLAT340_ALERT_3_C: Short Inter D-H..A Contact. This may indicate incorrectly placed hydrogen atoms. Re-run the hydrogen placement (HADD) or check for disorder.
-
PLAT430_ALERT_2_C: Short Inter D...A Contact. This suggests a potentially incorrect hydrogen bond assignment or a van der Waals contact that is shorter than expected. Verify the atom types and positions.
-
Self-Validation: Always critically examine your final model. Do the thermal ellipsoids make sense? Is the geometry chemically reasonable? Does the packing in the unit cell look plausible? A low R-factor is not a guarantee of a correct structure.
References
Technical Support Center: Protocol Optimization for Reproducible Zinc Tartrate Synthesis
Welcome to the Technical Support Center for reproducible zinc tartrate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve consistent, high-quality results in your this compound synthesis experiments.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for this compound synthesis are direct precipitation (a type of crystallization) and hydrothermal synthesis.[1] Direct precipitation involves mixing aqueous solutions of a soluble zinc salt and a tartrate salt (or tartaric acid) under controlled conditions to precipitate this compound.[2] Hydrothermal synthesis is a variation where the reaction is carried out in a sealed vessel (autoclave) at elevated temperatures, which can yield highly crystalline products.[3]
Q2: Which zinc precursor is best for my synthesis?
A2: The choice of zinc precursor can influence reaction kinetics and impurity profiles. Commonly used precursors include zinc sulfate, zinc nitrate, and zinc acetate. Zinc sulfate and zinc nitrate are highly soluble in water and are often used in precipitation reactions.[2][4] Zinc acetate is also a viable option and is frequently used in hydrothermal methods.[3] The selection may depend on the desired final product specifications and the downstream application.
Q3: Why is pH control so critical in this compound synthesis?
A3: pH is a critical parameter because it dictates the speciation of both the tartrate and zinc ions in the solution. Tartaric acid is a weak acid, and its deprotonation to the tartrate dianion (C₄H₄O₆²⁻) is pH-dependent. Similarly, at higher pH values, zinc ions can precipitate as zinc hydroxide (Zn(OH)₂), an undesired byproduct.[2] Maintaining the optimal pH ensures the preferential formation of the this compound complex. A patent for a direct precipitation method suggests adjusting the pH to 7 to rapidly generate the this compound precipitate while avoiding the formation of zinc hydroxide.[2]
Q4: What is the expected morphology and crystal structure of synthesized this compound?
A4: this compound can form various hydrated and anhydrous crystalline phases. The morphology can range from spherulitic shapes to needles, depending on the synthesis conditions.[1] The crystal system can be trigonal or orthorhombic, among others, based on the specific phase obtained.[1] Characterization by X-ray Diffraction (XRD) is essential to confirm the crystal structure of your synthesized material.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound synthesis in a question-and-answer format.
Issue 1: Low or No Yield of this compound Precipitate
Q: I've mixed my zinc salt and tartaric acid solutions, but I'm getting a very low yield, or no precipitate is forming. What could be the cause?
A: This is a common issue that can often be traced back to several key experimental parameters. Let's diagnose the potential causes systematically.
-
Incorrect pH: The pH of your reaction mixture is likely outside the optimal range for this compound precipitation.
-
Scientific Rationale: If the pH is too low, the tartaric acid will not be sufficiently deprotonated to the tartrate dianion, which is necessary to form the insoluble this compound salt. Conversely, if the pH is too high, you risk precipitating zinc hydroxide instead of this compound.[2]
-
Recommended Action: Monitor the pH of your reaction mixture. For direct precipitation, a pH of around 7 is often effective.[2] You can adjust the pH using a dilute solution of a base like sodium hydroxide. Add the base dropwise while stirring vigorously to avoid localized high pH that could cause zinc hydroxide to precipitate.
-
-
Suboptimal Reactant Concentrations: The concentrations of your zinc salt and tartaric acid solutions may be too low.
-
Scientific Rationale: Precipitation occurs when the concentration of a substance exceeds its solubility.[5] If the reactant concentrations are too low, the resulting concentration of this compound in the solution may not reach the point of supersaturation required for precipitation.
-
Recommended Action: Increase the concentration of your stock solutions. Molar ratios of zinc ion to tartrate are typically in the range of 1:1 to 1:5.[4]
-
-
Inadequate Reaction Time or Temperature: The reaction may not have had enough time to proceed to completion, or the temperature may not be optimal.
-
Scientific Rationale: Temperature affects the solubility of this compound. For direct precipitation, conducting the reaction at slightly elevated temperatures (e.g., 70-80°C) can sometimes facilitate the reaction, followed by cooling to induce precipitation.[2]
-
Recommended Action: Ensure adequate reaction time with continuous stirring. For direct precipitation, a reaction time of 20-40 minutes at an elevated temperature can be beneficial before cooling.[2]
-
Issue 2: The Product is Impure (e.g., contains unreacted starting materials or byproducts)
Q: My final product contains impurities. How can I improve its purity?
A: Impurities are a frequent challenge, but they can be minimized through careful control of the reaction and appropriate purification steps.
-
Presence of Zinc Hydroxide: This is a common byproduct if the pH is not well-controlled.
-
Scientific Rationale: As mentioned, high local concentrations of hydroxide ions will lead to the precipitation of zinc hydroxide.[2]
-
Recommended Action: Ensure precise pH control throughout the reaction. Slow, dropwise addition of the base with vigorous stirring is crucial.
-
-
Unreacted Starting Materials: Residual zinc salts or tartaric acid may be present in the final product.
-
Scientific Rationale: Incomplete reaction or inadequate washing can leave unreacted precursors in your product.
-
Recommended Action:
-
Optimize Stoichiometry: Ensure the correct molar ratio of reactants to drive the reaction to completion.
-
Thorough Washing: Wash the precipitate multiple times with deionized water to remove any soluble unreacted starting materials.[2] Centrifugation and redispersion in fresh deionized water, repeated several times, is an effective washing method.
-
-
-
Purification by Recrystallization: For persistent impurities, recrystallization can be an effective purification technique.
-
Scientific Rationale: Recrystallization relies on the principle that the solubility of a compound increases with temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities in the solution.[6][7]
-
Recommended Action: While this compound has low solubility in water, a mixed solvent system or a solvent in which its solubility shows a significant temperature dependence could be explored for recrystallization. This may require some experimental optimization.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve issues during this compound synthesis.
Caption: A decision-making flowchart for troubleshooting common issues in this compound synthesis.
Protocol Optimization Strategies
To enhance the reproducibility of your this compound synthesis, we provide the following optimized protocols.
Optimized Protocol 1: Direct Precipitation Synthesis of this compound
This protocol is designed for simplicity and reproducibility at the lab scale.
Materials:
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
L-(+)-Tartaric Acid (C₄H₆O₆)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Heating plate
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 1 M solution of zinc sulfate by dissolving the appropriate amount of ZnSO₄·7H₂O in deionized water.
-
Prepare a 1 M solution of tartaric acid by dissolving it in deionized water. This may require gentle heating.
-
Prepare a 1 M solution of sodium hydroxide.
-
-
Reaction Setup:
-
In a beaker, add the tartaric acid solution.
-
Slowly add the sodium hydroxide solution dropwise while vigorously stirring until the pH of the solution reaches 7. This converts the tartaric acid to sodium tartrate.[2]
-
-
Precipitation:
-
Gently heat the sodium tartrate solution to 70-80°C.
-
Slowly add the 1 M zinc sulfate solution dropwise to the heated sodium tartrate solution under continuous, vigorous stirring. A white precipitate of this compound will form immediately.[2]
-
Continue stirring for 30 minutes at this temperature to ensure the reaction goes to completion.
-
-
Aging and Isolation:
-
Turn off the heat and allow the mixture to cool to room temperature while stirring.
-
For improved crystallinity, you can age the precipitate by leaving it in the mother liquor for several hours or overnight at room temperature.
-
Collect the precipitate by centrifugation.
-
Discard the supernatant.
-
-
Washing and Drying:
-
Wash the precipitate by resuspending it in deionized water and centrifuging again. Repeat this washing step at least three times to remove any soluble impurities.[2]
-
After the final wash, dry the product in an oven at 80-100°C for several hours until a constant weight is achieved.
-
Optimized Experimental Workflow
The following diagram illustrates the key stages and control points for the direct precipitation synthesis of this compound.
Caption: A step-by-step workflow for the optimized direct precipitation synthesis of this compound.
Data Summary and Characterization
To ensure the successful synthesis of this compound, it is crucial to characterize the final product.
| Parameter | Optimal Range/Value | Rationale |
| pH | ~7 | Promotes tartrate dianion formation and prevents Zn(OH)₂ precipitation.[2] |
| Temperature | 70-120°C | Affects reaction rate and solubility. Higher temperatures in hydrothermal synthesis can improve crystallinity.[1][2] |
| Reactant Ratio (Zn²⁺:Tartrate) | 1:1 to 1:5 | Ensures complete reaction of the limiting reagent.[4] |
| Drying Temperature | 80-120°C | Removes residual water without decomposing the product. Higher temperatures can improve crystallinity. |
Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups of tartrate and the coordination to the zinc ion.
-
X-ray Diffraction (XRD): To determine the crystalline phase and purity of the synthesized this compound.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and determine the water of hydration.
-
Elemental Analysis (e.g., ICP-OES): To confirm the stoichiometric ratio of zinc in the final product.[8]
Safety Precautions
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[9][10][11][12]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling powdered reagents, to avoid inhalation.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
By following this comprehensive guide, researchers can optimize their protocols, troubleshoot common issues, and reproducibly synthesize high-quality this compound for their specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101550601B - this compound ferroelectric materials and method for preparing the same - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. This compound | C4H4O6Zn | CID 102433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: The Effect of Drying Temperature on Zinc Tartrate Crystallinity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical impact of drying temperature on the crystallinity of zinc tartrate. As a metal-organic material, the final solid-state form of this compound is profoundly influenced by its processing conditions, with drying temperature being a paramount parameter. This document is designed to help you navigate the challenges of controlling this compound's crystalline phase, ensuring reproducibility and desired material properties.
Core Concepts: Why Drying Temperature is a Critical Parameter
Before delving into troubleshooting, it's essential to understand the underlying principles. This compound can exist in several forms, primarily as hydrated complexes or as an anhydrous framework.[1][2] The transition between these states is thermally driven.
-
Hydrated Phases: At lower temperatures, water molecules can be coordinated to the zinc ions or trapped within the crystal lattice. These hydrated forms are often the kinetic products of aqueous synthesis and may exhibit different XRD patterns and physical properties compared to the anhydrous form.[1]
-
Anhydrous Phase: Sufficient thermal energy is required to drive off these water molecules to form the stable, anhydrous crystalline structure. The temperature must be high enough to overcome the energy barrier for dehydration but low enough to prevent thermal decomposition.[1]
-
Crystallinity: This refers to the degree of structural order in the solid. A highly crystalline material will produce sharp, well-defined peaks in an X-ray diffraction (XRD) pattern, whereas an amorphous or poorly crystalline material will show broad peaks or a diffuse halo. The drying process provides the thermal energy necessary for the molecules to arrange themselves into a thermodynamically stable, ordered lattice. Studies have shown that increasing drying temperature and time generally leads to a higher degree of crystallinity for this compound.[2][3]
Experimental Protocols
To ensure consistent and reliable results, adherence to validated protocols is crucial. The following are step-by-step methodologies for the synthesis, drying, and characterization of this compound.
Protocol 1: Synthesis of this compound
This protocol is a generalized aqueous precipitation method.
-
Prepare Reactant Solutions:
-
Solution A: Dissolve one molar equivalent of L-tartaric acid in deionized water.
-
Solution B: Dissolve one molar equivalent of a zinc salt (e.g., zinc sulfate heptahydrate or zinc acetate) in deionized water.[4]
-
-
Precipitation: While stirring vigorously, slowly add Solution B to Solution A. A white precipitate of this compound should form immediately.
-
Digestion: Continue stirring the mixture at room temperature for 1-2 hours to allow the precipitate to fully form.
-
Isolation: Isolate the white solid by vacuum filtration.
-
Washing: Wash the collected solid multiple times with deionized water to remove any unreacted starting materials and soluble byproducts, followed by a final wash with ethanol to aid in drying.
Protocol 2: Controlled Drying of this compound
-
Sample Preparation: Place the washed and filtered this compound solid in a shallow glass dish or on a watch glass to maximize surface area.
-
Drying: Place the sample in a vacuum oven pre-heated to the desired temperature (e.g., 80°C, 100°C, 120°C, or 140°C).
-
Drying Time: Dry the sample for a specified duration (e.g., 2, 6, or 12 hours). Longer drying times at a given temperature can further improve crystallinity.[3]
-
Cooling: After the drying period, turn off the oven and allow the sample to cool to room temperature under vacuum to prevent rehydration from atmospheric moisture.
Protocol 3: Characterization
-
Powder X-ray Diffraction (XRD):
-
Grind a small portion of the dried sample into a fine powder.
-
Mount the powder on a sample holder.
-
Collect a diffraction pattern over a 2θ range of 10-90°.
-
Analyze the resulting diffractogram for peak positions (to identify the crystalline phase) and peak sharpness (to assess the degree of crystallinity).
-
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed amount of the dried sample into a TGA crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to ~600°C at a controlled rate (e.g., 10°C/min).[1]
-
Analyze the resulting data for weight loss events, which indicate dehydration or decomposition. Anhydrous this compound is typically stable up to ~350°C before decomposing into zinc oxide.[1]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for synthesizing and analyzing this compound.
Troubleshooting Guide
Q1: My XRD pattern shows very broad peaks or a large amorphous halo. What happened?
Answer: This indicates poor or low crystallinity. The most common causes are related to insufficient energy during the drying process.
-
Causality: Crystal formation is a process of atomic arrangement into an ordered lattice. This requires energy. If the drying temperature is too low or the drying time is too short, the molecules lack the mobility to arrange themselves properly, resulting in an amorphous or poorly crystalline solid.
-
Solutions:
-
Increase Drying Temperature: A study on Zn(II)-tartrate showed that increasing the drying temperature from 80°C to 120°C improves the degree of crystallinity.[2][3] Consider increasing your temperature in 20°C increments.
-
Increase Drying Time: At a given temperature, a longer drying time allows for a more complete transition to a crystalline state. Try doubling your drying time as a first step.[3]
-
Ensure Efficient Washing: Residual impurities can inhibit crystal growth.[5] Ensure the precipitate is thoroughly washed with deionized water before the final ethanol wash.
-
Q2: I see sharp peaks in my XRD, but the pattern doesn't match the literature for anhydrous this compound. Why?
Answer: You have likely synthesized a stable, crystalline hydrated phase of this compound. This is a common outcome when the drying temperature is not sufficient to remove all coordinated water molecules.
-
Causality: this compound can form stable crystalline structures that include water in their framework.[1][2] These hydrates are distinct chemical compounds with unique XRD patterns. To form the anhydrous phase, a specific temperature threshold must be crossed to provide the energy needed for dehydration.
-
Solutions:
-
Cross-verify with TGA: Run a TGA on your sample. A weight loss step occurring between ~100°C and 200°C is a strong indicator of water loss, confirming a hydrated phase.
-
Increase Drying Temperature: Research has shown that temperatures of at least 110°C are needed to begin eliminating hydrated phases in favor of the anhydrous form.[1] Consider drying at 120°C or even 140°C.
-
Check Your Synthesis Method: Some synthesis routes, particularly those in aqueous solutions at room temperature, preferentially yield hydrated kinetic products. Hydrothermal synthesis methods are often employed specifically to obtain anhydrous phases directly.[1]
-
Q3: My TGA curve shows a significant weight loss below 300°C. Is my product decomposing?
Answer: Not necessarily. It is crucial to distinguish between dehydration and decomposition.
-
Causality:
-
Dehydration: The loss of bound or lattice water typically occurs at lower temperatures, often seen as a distinct step between 100-200°C.
-
Decomposition: The actual breakdown of the tartrate ligand occurs at much higher temperatures. For anhydrous this compound, this process begins around 350-375°C, leading to the formation of zinc oxide as the final residue.[1]
-
-
Interpretation:
-
A weight loss event below 200°C strongly suggests you have a hydrated sample, and the weight loss corresponds to the removal of water.
-
A stable plateau between ~200°C and 350°C followed by a sharp weight loss indicates the thermal stability range of the anhydrous form before it decomposes.
-
Q4: I am getting inconsistent results between different batches, even when using the same oven temperature.
Answer: Inconsistency often points to subtle, uncontrolled variables in the experimental setup.
-
Causality: Factors like uneven heating within the oven, different sample packing densities, or variations in atmospheric moisture upon cooling can lead to batch-to-batch variability.
-
Solutions:
-
Standardize Sample Mass and Distribution: Use a consistent amount of sample for each batch and spread it thinly and evenly on the drying dish to ensure uniform heat transfer.
-
Use a Vacuum Oven: A vacuum oven provides a more uniform and controlled heating environment and removes water vapor more efficiently, preventing localized high humidity that could hinder drying.
-
Control Cooling: Always allow the sample to cool to room temperature under vacuum or in a desiccator. Exposing the hot, anhydrous, and often hygroscopic material to ambient air can lead to partial and inconsistent rehydration.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal drying temperature to obtain crystalline, anhydrous this compound?
A: Based on literature, a temperature range of 110°C to 140°C appears optimal. Temperatures in this range are generally sufficient to drive off coordinated water and promote the crystallization of the anhydrous phase without initiating thermal decomposition.[1]
Q: How does drying impact the final particle size?
A: While drying temperature is primarily linked to crystallinity and phase, it can indirectly affect particle size. Higher temperatures can sometimes promote the sintering or aggregation of smaller crystallites into larger particles. This can be observed using Scanning Electron Microscopy (SEM).
Q: Can I dry the sample at a very high temperature (e.g., 250°C) to speed up the process?
A: This is not recommended. While it would certainly remove water quickly, excessively rapid heating can sometimes lead to the formation of an amorphous phase or even localized "hot spots" that initiate premature decomposition. The goal is a slow, controlled removal of solvent and annealing of the crystal structure. Anhydrous this compound is stable up to approximately 350°C, but using a controlled temperature well below this limit is safer and yields better results.[1]
Q: What are the key differences I should expect between a hydrated and an anhydrous sample?
A: You should expect differences in several key properties, which is why controlling the form is critical for drug development and material science applications.
| Property | Hydrated this compound | Anhydrous this compound |
| XRD Pattern | Unique pattern corresponding to the specific hydrate | Distinct, different pattern |
| Thermal Stability | Shows a dehydration step (weight loss) in TGA below 200°C | Thermally stable up to ~350°C in TGA[1] |
| Solubility | Generally higher solubility in aqueous media | Lower solubility in aqueous media |
| Density | Lower, due to the inclusion of lighter water molecules | Higher, more compact structure |
Relationship Between Drying Temperature and this compound State
Caption: The relationship between drying temperature and the resulting solid-state form of this compound.
References
Technical Support Center: Controlling the Morphology of Zinc Tartrate Crystals in Gel Growth
Welcome to the technical support center for the controlled crystallization of zinc tartrate in gel media. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of gel-based crystal growth. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you master the morphology of your this compound crystals.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I've set up my experiment, but no crystals are forming, or only a very sparse amount of tiny crystals are visible after a long period. What's going wrong?
Answer:
The complete absence or slow nucleation of crystals typically points to a suboptimal supersaturation level, which is the primary driving force for crystallization.[1] Several factors could be contributing to this:
-
Incorrect pH: The pH of the gel is a critical parameter.[1][2] In highly acidic conditions (e.g., pH below 4.5), the tartrate ions are more protonated, which increases the solubility of this compound. This high solubility prevents the solution from reaching the necessary supersaturation for nucleation.
-
Reactant Concentrations are Too Low: If the concentrations of the zinc salt (e.g., zinc chloride or zinc sulfate) and the tartrate salt (e.g., sodium or potassium tartrate) are too low, the diffusion-driven reaction will not produce a high enough concentration of this compound to initiate crystal growth.
-
Premature Observation: Gel growth is a slow and controlled process designed to yield high-quality crystals. It's not uncommon for nucleation to take several days to a week, depending on the specific parameters. Ensure you have allowed sufficient time for the diffusion and reaction to occur.
-
Gel Density is Too High: An overly dense gel can excessively hinder the diffusion of reactant ions, slowing down the reaction to a point where supersaturation is never reached.
Troubleshooting Steps:
-
Verify and Adjust Gel pH: The optimal pH for growing many tartrate crystals is in the mildly acidic to neutral range. For tartrate systems, a pH around 4.5 to 6.0 is often a good starting point.[1] Use a calibrated pH meter to check the pH of your gel before it sets. If the pH is too low, you can adjust it upwards by carefully adding a dilute basic solution during preparation.
-
Increase Reactant Concentrations: Systematically increase the concentration of the supernatant reactant solution in increments (e.g., from 0.5 M to 0.75 M, then to 1.0 M).[2] See the data summary table below for expected outcomes.
-
Patience: Allow the experiment to run for at least two to three weeks in an undisturbed location with stable temperature before concluding that it has failed.
Question 2: Instead of distinct crystals, I'm getting a cloudy, amorphous precipitate throughout the gel. What causes this?
Answer:
The formation of an amorphous precipitate is a classic sign of uncontrolled, rapid precipitation, where nucleation happens too quickly and chaotically for an ordered crystal lattice to form. This is the opposite problem of the first question and is usually caused by excessively high supersaturation.
-
pH is Too High: In neutral to alkaline conditions, the solubility of this compound decreases significantly. This can cause the product to "crash out" of the solution as a precipitate as soon as the reactants meet. At very high pH levels, you also risk precipitating zinc hydroxide.[1]
-
Reactant Concentrations are Too High: Overly concentrated reactant solutions will lead to a very high rate of reaction upon diffusion, creating a localized area of extreme supersaturation that favors rapid precipitation over slow, ordered crystal growth.[3]
-
Poor Gel Quality or Rapid Gelling: If the gel sets too quickly or non-uniformly, it can create large pores or channels that allow for rapid, uncontrolled mixing of the reactants, mimicking precipitation in a solution rather than controlled diffusion through a matrix.[4][5] This can happen if the pH is adjusted too quickly during silica gel preparation.[5]
Troubleshooting Steps:
-
Lower the Gel pH: Carefully decrease the pH of your gel into the mildly acidic range (e.g., 4.5 - 5.5) to slightly increase the solubility of this compound and slow down the precipitation reaction.
-
Decrease Reactant Concentrations: Reduce the concentration of one or both reactants. The goal is to slow the reaction rate to allow for the formation of a limited number of nuclei that can then grow into larger single crystals.
-
Optimize Gel Preparation: When preparing silica gel, add the acid slowly and with vigorous stirring to prevent localized, rapid coagulation.[6] Allow the gel to age for a sufficient period (e.g., 24-72 hours) before adding the supernatant; this allows the gel network to homogenize and pore size to stabilize.[4][7]
Question 3: My crystals are forming, but they are dendritic, spherulitic, or polycrystalline aggregates rather than well-formed single crystals. How can I improve the morphology?
Answer:
This is a common and complex issue where crystal growth is occurring, but the morphology is not ideal. Dendritic and spherulitic growth habits are often associated with high supersaturation conditions where growth occurs too rapidly for the molecules to arrange themselves into a low-energy, single-crystal form.[8]
-
High Supersaturation: As with amorphous precipitates, excessively high reactant concentrations can lead to rapid growth on existing nuclei, favoring these complex morphologies.
-
Gel Structure and Density: The gel matrix itself plays a crucial role. A gel with a low density or large pore size may not sufficiently suppress convection and rapid diffusion, leading to uncontrolled growth. Conversely, a very dense gel can create so many nucleation sites that it results in a polycrystalline mass.[4]
-
Impurities: Impurities in the reactants or water can act as nucleation sites or interfere with the ordered growth on crystal faces, leading to morphological defects.
Troubleshooting Steps:
-
Fine-Tune Reactant Concentrations: This is the most critical parameter. Systematically lower the concentration of the supernatant solution to find a "sweet spot" where the rate of diffusion provides a steady but not excessive supply of material to the growing crystal faces.
-
Adjust Gel Density: Prepare gels with slightly different specific gravities (e.g., 1.03 g/cc vs. 1.05 g/cc). A slightly denser gel can slow diffusion and reduce the number of nucleation sites, promoting the growth of fewer, larger crystals.[4]
-
Increase Gel Aging Time: Aging the gel for a longer period before adding the supernatant can lead to a reduction in pore size, which can help in limiting the number of nucleation centers.[4]
-
Use High-Purity Reagents: Ensure you are using analytical grade reagents and deionized water to minimize the impact of impurities.
Experimental Protocols
Protocol 1: Preparation of Silica Hydrogel (Single Diffusion)
This protocol describes the preparation of a silica hydrogel, a common medium for growing tartrate crystals.
-
Prepare Sodium Metasilicate Solution: Prepare a sodium metasilicate solution with a specific gravity of 1.04 g/cc in deionized water.
-
Prepare Tartaric Acid Solution: Prepare a 1.0 M solution of L-tartaric acid in deionized water.
-
Mixing and Gelation:
-
In a beaker, place a specific volume of the sodium metasilicate solution (e.g., 100 mL).
-
While stirring vigorously with a magnetic stirrer, slowly add the tartaric acid solution dropwise until the desired pH (e.g., 5.0) is reached. Critical Step: Adding the acid too quickly can cause premature, non-homogenous gelation.[5][6]
-
Quickly transfer the mixture into your crystallization vessels (e.g., test tubes or U-tubes).
-
-
Gel Setting and Aging:
-
Cover the vessels and leave them undisturbed at a constant temperature for the gel to set (typically 24-48 hours).
-
Once set, allow the gel to age for another 24-72 hours. This step is crucial for the stabilization of the gel network.[7]
-
Protocol 2: Single Diffusion Method for this compound Crystal Growth
This method involves incorporating one reactant into the gel and diffusing the second reactant from a solution layered on top.[9]
-
Prepare Reactant-Infused Gel: Prepare the silica hydrogel as described in Protocol 1, but before the final pH adjustment, dissolve the tartaric acid directly into the sodium metasilicate solution. Then, adjust the pH using a non-reacting acid (like dilute HCl or HNO₃) to initiate gelation.
-
Set and Age the Gel: Pour the reactant-gel mixture into test tubes, allow it to set and age as described previously.
-
Add Supernatant: Once the gel is properly aged, carefully and slowly pour the supernatant solution (e.g., 1.0 M Zinc Sulfate) on top of the gel. Use a pipette and run the solution down the side of the tube to avoid disturbing the gel surface.
-
Incubation: Seal the test tubes (e.g., with parafilm) and place them in a location with a stable temperature, free from vibrations.
-
Observation: Monitor the tubes over several days to weeks for the appearance and growth of crystals within the gel matrix.
Visualized Workflows and Logic
Caption: Experimental workflow for the single diffusion gel growth of this compound.
Caption: Logic flowchart for troubleshooting common this compound morphology issues.
Data Summary
The following table summarizes the expected impact of key experimental parameters on the morphology of this compound crystals grown in a gel medium. These are general trends, and optimal conditions must be determined empirically.[2][10]
| Parameter | Low Value | Medium (Optimal) Range | High Value |
| Gel pH | High solubility, slow or no nucleation. | Controlled nucleation and growth, good single crystals. | Low solubility, rapid precipitation, amorphous solid. |
| Reactant Conc. | Slow or no growth, very small crystals. | Formation of well-defined, good-sized single crystals. | High nucleation rate, polycrystalline aggregates, dendritic/spherulitic growth. |
| Gel Density | Less control over diffusion, potential for polycrystalline growth. | Optimal diffusion control, promotes single crystal growth. | Overly restricted diffusion, slow or no growth. |
| Gel Aging Time | Larger, less uniform pores, potentially more nucleation sites. | Homogenized gel network, controlled nucleation. | Smaller pores, may overly restrict diffusion if aged too long. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the gel matrix in controlling crystal morphology?
A: The gel matrix is not merely a passive medium; it is an active component in controlling crystallization. Its primary roles are:
-
Suppressing Convection: In a solution, convection currents cause rapid and uneven transport of solute to the crystal surface. The gel's porous network effectively eliminates these currents.
-
Controlling Mass Transport: It forces the reactants to move solely by diffusion, a much slower and more controlled process. This ensures a slow and steady supply of material to the growing crystal, which is essential for forming a high-quality, ordered lattice.[4][11]
-
Limiting Nucleation: The gel structure provides a limited number of sites for nucleation to occur. By controlling the number of initial nuclei, the system favors the growth of these few nuclei into larger single crystals rather than forming a large number of small crystals.[4]
Q2: How exactly does pH influence the growth and morphology of this compound crystals?
A: pH has a profound effect on the chemistry of the tartrate solution. Tartaric acid is a weak dihydrogen acid. At low pH, it exists predominantly in its protonated form, and this compound is more soluble. As the pH increases towards the neutral range, the tartaric acid deprotonates to form tartrate ions. These ions readily react with zinc ions to form the less soluble this compound salt. Therefore, by controlling the pH, you are directly controlling the concentration of available tartrate ions and thus the supersaturation of the system, which is the key determinant of nucleation and growth rate.[1]
Q3: Can I use a different type of gel, like agar-agar?
A: Yes, different gelling agents can be used. Agar-agar gel has been successfully used to grow this compound crystals.[2][7] The choice of gel can influence the outcome:
-
Silica Hydrogel: An inorganic gel that is relatively inert. Its pore size can be controlled by factors like pH and gel age.[4]
-
Agar-agar Gel: An organic polymer gel. It is often easier to prepare than silica gel. The polymer chains themselves can sometimes interact with the growing crystals, potentially influencing morphology.[7]
The optimal gel type may depend on the specific crystal properties you are trying to achieve. Experimenting with different gel media is a valid strategy for morphological control.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental crystal growth–II (gel technique) – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 5. reddit.com [reddit.com]
- 6. The Gel Growth Technique—A Neglected Yet Effective Tool to Prepare Crystals of Oxysalts and Supergene Minerals [mdpi.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Zinc Tartrate MOF Synthesis: A Technical Support Center
Welcome to the technical support center for the synthesis of zinc tartrate metal-organic frameworks (MOFs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these promising materials. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring a deeper understanding and greater experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound MOF
Question: I am getting a very low yield of my this compound MOF. What could be the reasons and how can I improve it?
Answer:
Low yields in MOF synthesis can be frustrating, but are often rectifiable by systematically evaluating several experimental parameters. The primary causes for low yield can be categorized as incomplete reaction, suboptimal reaction conditions, and loss of product during workup.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. The kinetics of MOF formation can be slow. | Increase the reaction time and/or temperature. For anhydrous this compound, a hydrothermal synthesis at 110°C for 48 hours is often effective.[1] Monitor the reaction progress by taking aliquots at different time points and analyzing them by powder X-ray diffraction (PXRD). |
| Suboptimal Precursor Ratio | An incorrect stoichiometric ratio of the zinc salt and tartaric acid can lead to the formation of soluble intermediates or byproducts, thus reducing the yield of the desired MOF. | Ensure the molar ratio of zinc precursor to tartaric acid is optimized. While a 1:1 ratio is a good starting point for [Zn(tartrate)], a slight excess of the organic linker can sometimes drive the reaction to completion.[2] |
| Incorrect pH | The pH of the reaction mixture plays a critical role in the deprotonation of the tartaric acid and the coordination of the zinc ions. A suboptimal pH can hinder the formation of the desired MOF structure.[3][4] | Adjust the initial pH of the reaction mixture. While the optimal pH can be system-dependent, a slightly acidic to neutral pH is generally a good starting point for zinc carboxylate MOFs. You can use a buffer or add a small amount of a weak acid or base to control the pH. |
| Product Loss During Washing | The synthesized MOF particles might be very fine and could be lost during the filtration and washing steps. | Use a finer porosity filter paper or a centrifuge to separate the product from the mother liquor.[5][6] Minimize the number of washing steps while ensuring the removal of unreacted precursors. |
| Poor Solubility of Precursors | If the zinc salt or tartaric acid does not fully dissolve in the solvent, the reaction will be heterogeneous and the yield will be low. | Ensure complete dissolution of the precursors before initiating the reaction. This can be achieved by gentle heating or sonication. If solubility is a persistent issue, consider using a different solvent or a solvent mixture. |
Issue 2: Poor Crystallinity or Amorphous Product
Question: My PXRD pattern shows broad peaks, or no peaks at all, indicating my product is amorphous or has very poor crystallinity. How can I improve the crystallinity?
Answer:
Obtaining a highly crystalline MOF is crucial for its performance and characterization. Poor crystallinity can result from rapid precipitation, the presence of impurities, or non-ideal reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Rapid Nucleation and Precipitation | If the reaction proceeds too quickly, it can lead to the formation of many small nuclei that do not have sufficient time to grow into larger, well-defined crystals, resulting in an amorphous or poorly crystalline product. | Slow down the reaction rate. This can be achieved by lowering the reaction temperature, using a more dilute solution of precursors, or employing a slower method for combining the reactants, such as vapor diffusion or slow cooling.[7] |
| Presence of Modulators | Modulators, such as monocarboxylic acids (e.g., acetic acid), can compete with the linker for coordination to the metal centers. This can control the crystal size and in some cases improve crystallinity by slowing down the nucleation process.[8] | Introduce a modulator into the reaction mixture. The concentration of the modulator is critical and needs to be optimized for your specific system. |
| Incorrect Solvent System | The solvent plays a crucial role in solvating the precursors and mediating the self-assembly process. An inappropriate solvent can lead to poor crystallinity.[7] | Experiment with different solvents or solvent mixtures. For this compound MOFs, water is commonly used in hydrothermal synthesis.[1] The use of co-solvents can sometimes improve crystallinity. |
| Suboptimal Temperature Profile | The temperature profile, including the heating and cooling rates, can significantly impact the crystallinity of the final product. | Optimize the temperature profile of your synthesis. A slow cooling rate after the reaction can promote the growth of larger and more crystalline particles. |
Issue 3: Formation of Unexpected Crystal Phases (e.g., Hydrated vs. Anhydrous)
Question: I was trying to synthesize the anhydrous form of this compound MOF, but I obtained a hydrated phase. How can I control the formation of the desired phase?
Answer:
The formation of different crystal phases, particularly hydrated versus anhydrous forms, is a common challenge in the synthesis of this compound MOFs. Hydrated phases are often the kinetically favored products, especially at lower temperatures.[1]
Controlling Crystal Phase:
-
Hydrothermal Synthesis: The most effective method to obtain the anhydrous phase of this compound MOF is through hydrothermal synthesis.[1] Conducting the reaction at elevated temperatures (e.g., 110°C) for a sufficient duration (e.g., 48 hours) provides the necessary energy to overcome the kinetic barrier for the formation of the thermodynamically stable anhydrous phase.
-
Solvent Composition: The presence of a large excess of water favors the formation of hydrated phases. While water is a common solvent for hydrothermal synthesis, using a co-solvent that is miscible with water but has a lower coordinating ability might help in reducing the activity of water and promoting the formation of the anhydrous phase.
-
Post-Synthetic Treatment: In some cases, a hydrated phase can be converted to an anhydrous phase through post-synthetic thermal treatment under vacuum. However, this needs to be done carefully to avoid the collapse of the MOF structure. Thermogravimetric analysis (TGA) can be used to determine the appropriate temperature for dehydration.
Frequently Asked Questions (FAQs)
Q1: What are the optimal synthesis conditions (temperature, time, pH) for obtaining phase-pure anhydrous this compound MOF?
A1: For the synthesis of phase-pure anhydrous this compound MOF, a hydrothermal method is highly recommended. Based on literature, the following conditions have been shown to be effective:
-
Temperature: 110°C[1]
-
Time: 48 hours[1]
-
pH: While not always explicitly stated for this specific MOF, a slightly acidic to neutral pH is generally a good starting point for the synthesis of zinc-carboxylate MOFs to ensure the availability of deprotonated linkers and soluble metal species.[3]
Q2: What is the role of the solvent in the synthesis of this compound MOFs? Can I use solvents other than water?
A2: The solvent plays a crucial role in dissolving the precursors, mediating the coordination-driven self-assembly, and influencing the final structure of the MOF. Water is a common and effective solvent for the hydrothermal synthesis of this compound MOFs, leading to the formation of the anhydrous phase at elevated temperatures.[1]
Using other solvents or solvent mixtures can lead to different outcomes:
-
Protic Solvents (e.g., alcohols): These can sometimes be used as co-solvents with water to modify the polarity of the reaction medium and influence crystal growth.
-
Aprotic Solvents (e.g., DMF, DEF): These are commonly used in solvothermal synthesis of other MOFs. Their use in this compound synthesis might lead to the formation of different phases or solvated structures. The choice of solvent can significantly impact the resulting MOF's properties.[7]
Q3: How do the different stereoisomers of tartaric acid (L, D, D/L) affect the final MOF structure?
A3: The stereochemistry of the tartaric acid linker directly influences the chirality and crystal structure of the resulting this compound MOF.
-
Enantiomerically Pure Tartaric Acid (L- or D-): Using L-(+)-tartaric acid or D-(-)-tartaric acid will result in the formation of the corresponding chiral MOF, [Zn(L-tartrate)] or [Zn(D-tartrate)], which are enantiomers of each other.[1][9] These chiral structures are non-superimposable mirror images.
-
Racemic Mixture (D/L-): Using a racemic mixture of D- and L-tartaric acid typically leads to the formation of a conglomerate, which is a physical mixture of crystals of the two enantiomeric MOFs.[1]
-
Meso-tartaric acid: This achiral stereoisomer will result in an achiral MOF structure due to the internal plane of symmetry in the linker molecule.[10][11][12][13]
Q4: How can I control the particle size and morphology of this compound MOF crystals?
A4: Controlling the particle size and morphology of MOF crystals is crucial for many applications. Several strategies can be employed:
-
Modulators: The addition of modulators, such as monocarboxylic acids, can cap the growing crystal surfaces and control the final particle size and shape.[8]
-
Concentration of Precursors: Using more dilute solutions of the zinc salt and tartaric acid can slow down the nucleation and growth processes, leading to larger and more well-defined crystals.[2]
-
Temperature: The reaction temperature affects the kinetics of nucleation and growth. Higher temperatures generally lead to faster nucleation and smaller crystals, while lower temperatures can favor the growth of larger crystals.[7]
-
Reaction Time: Longer reaction times can allow for crystal growth and Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones, leading to a narrower size distribution of larger crystals.[7]
-
Stirring/Agitation: The stirring rate can influence the mass transport of precursors and affect the crystal size and morphology.
Q5: What are the best practices for activating and storing this compound MOFs?
A5: Activation is the process of removing solvent molecules from the pores of the MOF without causing the framework to collapse. Proper activation is essential to access the full porosity of the material.
-
Activation:
-
Solvent Exchange: Before heating, it is often beneficial to exchange the high-boiling point synthesis solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the MOF in the new solvent several times.[14][15]
-
Thermal Activation: After solvent exchange, the MOF can be activated by heating it under vacuum at an appropriate temperature. The activation temperature should be high enough to remove the guest solvent but below the decomposition temperature of the MOF. TGA can be used to determine the optimal activation temperature.[14][15][16]
-
-
Storage:
Experimental Protocol: Hydrothermal Synthesis of Anhydrous [Zn(L-tartrate)] MOF
This protocol provides a starting point for the synthesis of the anhydrous chiral this compound MOF.
Materials:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
L-(+)-tartaric acid
-
Deionized water
Procedure:
-
In a typical synthesis, dissolve zinc acetate dihydrate (e.g., 0.5 mmol) and L-(+)-tartaric acid (e.g., 0.5 mmol) in deionized water (e.g., 10 mL) in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 110°C for 48 hours.
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the white crystalline product by filtration or centrifugation.
-
Wash the product with deionized water and then with a volatile solvent like ethanol to remove any unreacted precursors.
-
Dry the product in a vacuum oven at an appropriate temperature (e.g., 80-100°C) to obtain the activated anhydrous [Zn(L-tartrate)] MOF.
References
- 1. Absolute Structure Determination of Chiral this compound MOFs by 3D Electron Diffraction | MDPI [mdpi.com]
- 2. Size control over metal–organic framework porous nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74 [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Explain stereoisomerism in tartaric acid How many optical class 12 chemistry CBSE [vedantu.com]
- 14. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. drpress.org [drpress.org]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting the Optimal Zinc Precursor for Metal-Organic Framework Synthesis
For researchers, scientists, and drug development professionals venturing into the synthesis of zinc-based Metal-Organic Frameworks (MOFs), the choice of the metal precursor is a critical, yet often underestimated, parameter. This decision profoundly influences the physicochemical properties of the resulting MOF, including its crystallinity, particle size, surface area, and ultimately, its performance in downstream applications such as catalysis, gas storage, and drug delivery. This guide provides an in-depth comparison of common zinc precursors, supported by experimental data, to empower you in making an informed selection for your specific research needs.
The Critical Role of the Zinc Precursor: Beyond a Simple Metal Source
The zinc salt precursor is not merely a source of Zn²⁺ ions. The associated anion (e.g., nitrate, acetate, chloride) plays a crucial role in the nucleation and crystal growth kinetics of the MOF.[1][2] These anions can act as "modulators," competing with the organic linker for coordination to the zinc centers.[2] This modulation effect directly impacts the rate of framework formation, influencing the final morphology and properties of the MOF crystals.
A key concept to grasp is the reactivity of the zinc salt, which often correlates with the coordinating ability of its anion. Highly reactive zinc salts with weakly coordinating anions, such as nitrate or perchlorate, tend to lead to rapid nucleation and the formation of smaller nanoparticles.[1][2] Conversely, precursors with strongly coordinating anions, like acetate, can slow down the crystallization process, allowing for the growth of larger, more well-defined crystals.[2][3]
Performance Comparison of Common Zinc Precursors
The selection of the zinc precursor has a demonstrable impact on the resulting MOF. The following sections compare the effects of commonly used zinc salts—zinc nitrate, zinc acetate, zinc chloride, and zinc sulfate—on the properties of ZIF-8, a widely studied zinc-based MOF.
Impact on Particle Size and Morphology
The choice of precursor directly influences the size and shape of the resulting MOF crystals. For instance, in the synthesis of ZIF-8, reactive zinc salts like zinc nitrate (Zn(NO₃)₂) tend to produce small nanocrystals, typically in the range of 50-200 nm.[1] In contrast, precursors such as zinc acetate (Zn(OAc)₂) can yield larger, well-defined rhombic dodecahedral crystals, with sizes ranging from approximately 350 to 650 nm.[1][3] The use of even less reactive salts like zinc bromide (ZnBr₂) has been shown to generate micron-sized crystals.[1]
The morphology of the MOF is also affected. While zinc acetate often leads to the characteristic rhombic dodecahedral shape of ZIF-8, other precursors can result in different morphologies, such as spherical or irregular structures.[3][4]
Influence on Crystallinity and Surface Area
The crystallinity of the MOF is a critical parameter, as it relates to the structural integrity and porosity of the material. The choice of precursor can influence the degree of crystallinity. For example, studies on ZnO nanoparticles derived from different precursors have shown that zinc acetate can lead to higher crystallinity compared to zinc nitrate.[4][5] This is often attributed to better stabilization during the synthesis process.[5]
A direct consequence of smaller particle size is often a higher Brunauer-Emmett-Teller (BET) surface area. ZIF-8 nanocrystals produced from zinc nitrate have been reported to exhibit a higher surface area (around 1700 m²/g) compared to those synthesized from other precursors.[1] This enhanced surface area can be advantageous for applications requiring high adsorption capacity, such as gas storage and catalysis.
Effect on Catalytic Activity and Other Applications
The physicochemical properties imparted by the precursor choice directly translate to performance in various applications. For example, the smaller particle size and higher surface area of ZIF-8 synthesized from zinc nitrate have been shown to result in enhanced catalytic activity in Knoevenagel and Friedländer reactions.[1]
In the context of biomedical applications, such as encapsulating living cells, the precursor choice can impact cell viability. While the zinc salts and organic linkers themselves may not be highly toxic individually, the encapsulation process can lead to cell death.[6] Studies have shown that ZIF-8 formation using zinc sulfate resulted in a higher percentage of cell death compared to zinc nitrate and zinc acetate.[6]
Quantitative Data Summary
The following table summarizes key performance metrics for ZIF-8 synthesis using different zinc precursors, based on data from the literature.
| Zinc Precursor | Average Particle Size | Morphology | BET Surface Area (m²/g) | Key Findings & References |
| Zinc Nitrate (Zn(NO₃)₂) | 50 - 200 nm | Small nanocrystals | ~1700 | Leads to smaller particles and higher surface area, enhancing catalytic activity.[1] |
| Zinc Acetate (Zn(OAc)₂) | 350 - 650 nm | Well-defined rhombic dodecahedrons | - | Yields larger, well-defined crystals.[1][3] |
| Zinc Chloride (ZnCl₂) | ~350 - 650 nm | Crystals | - | Produces larger crystals similar to zinc acetate.[1] |
| Zinc Sulfate (ZnSO₄) | 50 - 200 nm | Small nanocrystals | - | Can lead to higher cell death during encapsulation compared to other precursors.[6] |
Experimental Protocols
To provide a practical context, here are representative step-by-step methodologies for the synthesis of ZIF-8 using two different zinc precursors: zinc nitrate and zinc acetate.
Protocol 1: Synthesis of ZIF-8 Nanocrystals using Zinc Nitrate
-
Preparation of Solutions:
-
Dissolve a specific amount of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in a solvent such as methanol or deionized water.
-
In a separate container, dissolve 2-methylimidazole (Hmim) in the same solvent. A typical molar ratio of Hmim to Zn²⁺ is 8:1.[1]
-
-
Synthesis:
-
Rapidly pour the zinc nitrate solution into the 2-methylimidazole solution under vigorous stirring at room temperature.
-
A milky white suspension should form immediately, indicating the nucleation of ZIF-8 crystals.
-
-
Purification:
-
Continue stirring for a specified period, for example, 1 hour.[1]
-
Collect the product by centrifugation.
-
Wash the collected solid multiple times with the solvent used for synthesis to remove unreacted precursors and byproducts.
-
-
Drying:
-
Dry the purified ZIF-8 powder in a vacuum oven at an appropriate temperature.
-
Protocol 2: Synthesis of ZIF-8 Microcrystals using Zinc Acetate
-
Preparation of Solutions:
-
Synthesis:
-
Add the zinc acetate solution to the 2-methylimidazole solution while stirring at room temperature.
-
Allow the reaction to proceed for a designated time, which can influence crystal growth.
-
-
Purification:
-
Isolate the crystalline product via centrifugation or filtration.
-
Perform repeated washing steps with the synthesis solvent.
-
-
Drying:
-
Dry the final product under vacuum.
-
Mechanistic Insights and Visualization
The choice of precursor directly influences the kinetics of MOF formation. The following diagrams illustrate the conceptual workflow and the impact of precursor reactivity on the resulting MOF properties.
Caption: General workflow for the synthesis of zinc-based MOFs.
Caption: Influence of precursor reactivity on MOF properties.
Conclusion and Recommendations
The selection of the zinc precursor is a pivotal decision in the synthesis of zinc-based MOFs. For applications demanding high surface area and catalytic activity, where smaller particle sizes are advantageous, zinc nitrate is often an excellent choice. Conversely, if the goal is to produce larger, highly crystalline, and well-defined crystals, for applications such as single-crystal X-ray diffraction or where slower, more controlled growth is desired, zinc acetate is a preferable precursor.
It is imperative for researchers to consider the desired final properties of their MOF and to select the zinc precursor accordingly. This guide serves as a foundational resource, and further optimization of synthesis parameters such as solvent system, temperature, and reactant concentrations will undoubtedly lead to even greater control over the resulting MOF's characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ajchem-b.com [ajchem-b.com]
- 4. benchchem.com [benchchem.com]
- 5. biochemjournal.com [biochemjournal.com]
- 6. Comparison of different zinc precursors for the construction of zeolitic imidazolate framework-8 artificial shells on living cells - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Atomic Absorption Spectroscopy (AAS) for Zinc Tartrate Quantification in Polymers
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and pharmaceutical development, the precise quantification of additives is paramount for ensuring product quality, performance, and regulatory compliance. Zinc tartrate, utilized as a stabilizer in various polymer formulations, requires a robust and validated analytical method for its accurate measurement.[1] This guide provides an in-depth technical comparison of Atomic Absorption Spectroscopy (AAS) with other analytical techniques for this purpose, complete with experimental protocols and performance data to inform method selection and validation.
The Critical Role of this compound in Polymers and the Need for Accurate Quantification
This compound serves as a heat stabilizer in polymers like PVC, preventing thermal degradation during processing and use.[1] Its concentration directly impacts the material's durability and safety. Therefore, a validated analytical method is not merely a procedural formality but a cornerstone of quality control, ensuring the final product meets its specified performance criteria.
Method Validation: The Triad of Expertise, Trustworthiness, and Authoritative Grounding
Method validation provides objective evidence that an analytical method is fit for its intended purpose.[2] The principles of Expertise, Experience, and Trustworthiness (E-E-A-T) are embedded in a well-executed validation study. Our approach is grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <233>.[3][4][5]
Expertise & Experience: The choice of analytical parameters and acceptance criteria is not arbitrary. It is a scientifically driven process based on an understanding of the analyte, the polymer matrix, and the capabilities of the analytical instrumentation. For instance, the selection of an appropriate sample digestion technique is critical for liberating zinc ions from the complex polymer matrix without loss or contamination.[6]
Trustworthiness: A validated method is a self-validating system. The validation data generated for parameters like accuracy, precision, and linearity provide a high degree of confidence in the reliability of the results produced by the method.
Authoritative Grounding: Adherence to internationally recognized guidelines such as ICH Q2(R1) ensures that the validation process is comprehensive and meets regulatory expectations.[7][8][9]
Atomic Absorption Spectroscopy (AAS): A Deep Dive into the Validation Protocol
AAS is a widely used technique for quantifying metals due to its sensitivity and specificity.[10] The validation of an AAS method for this compound in polymers involves a systematic evaluation of several key performance characteristics.
The following diagram outlines the logical flow of the AAS method validation process.
Caption: AAS Method Validation Workflow for Zinc Quantification.
Sample Preparation: Microwave-Assisted Acid Digestion
The accurate determination of zinc in a polymer matrix necessitates the complete breakdown of the organic material to liberate the metal ions.[11][12] Microwave digestion is a rapid and efficient method for this purpose.[13]
-
Weigh accurately about 0.5 g of the polymer sample into a clean, dry microwave digestion vessel.
-
Add 10 mL of concentrated nitric acid (HNO₃) to the vessel.
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
Allow the vessel to cool to room temperature.
-
Carefully open the vessel and quantitatively transfer the clear digest to a 50 mL volumetric flask.
-
Dilute to volume with deionized water and mix well.
AAS Instrumentation and Calibration
-
Instrument: Flame Atomic Absorption Spectrophotometer.
-
Light Source: Zinc hollow cathode lamp.
-
Wavelength: 213.9 nm.[12]
-
Slit Width: 0.7 nm.
-
Flame: Air-acetylene.
-
Calibration: Prepare a series of zinc standard solutions (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 µg/mL) from a certified reference material.[14] Aspirate the standards and generate a calibration curve of absorbance versus concentration.
Specificity/Selectivity:
-
Why: To ensure that the signal measured is solely from zinc and not from other components in the polymer matrix.[4]
-
How: Analyze a blank polymer sample (without this compound) and a spiked sample. The blank should show no significant signal at the analytical wavelength for zinc. Potential spectral interference from elements like copper and iron should be assessed if their presence is suspected.[15]
Linearity and Range:
-
Why: To demonstrate a proportional relationship between the concentration of zinc and the instrument's response over a defined range.[16]
-
How: Analyze a series of at least five standard solutions covering the expected concentration range of the samples (e.g., 50% to 150% of the target concentration).[14][17] Plot the absorbance versus concentration and determine the correlation coefficient (r), which should be ≥ 0.99.
Accuracy (as Recovery):
-
Why: To determine the closeness of the measured value to the true value.[16]
-
How: Analyze a minimum of three replicate preparations of the polymer sample spiked with known amounts of zinc at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within an acceptable range, typically 80-120%.[14]
Precision:
-
Why: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a spiked polymer sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The RSD over the different sets of conditions should also be within an acceptable limit (e.g., ≤ 3%).
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Why: To determine the lowest concentration of zinc that can be reliably detected and quantified, respectively.
-
How: These can be determined based on the standard deviation of the response and the slope of the calibration curve. A common approach is to analyze a series of blank samples and calculate the standard deviation of the blank responses.
-
LOD = 3.3 × (Standard Deviation of Blank / Slope of Calibration Curve)
-
LOQ = 10 × (Standard Deviation of Blank / Slope of Calibration Curve)
-
Robustness:
-
Why: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]
-
How: Introduce small variations to parameters such as the wavelength (± 0.2 nm), slit width (± 0.1 nm), and flame composition. The results should not be significantly affected by these changes.
Comparative Analysis: AAS vs. Alternative Techniques
While AAS is a robust and cost-effective technique, other methods can also be employed for zinc quantification. The choice of method often depends on factors such as the required sensitivity, sample throughput, and available instrumentation.[12][18][19]
Caption: Decision Tree for Selecting an Analytical Method for Zinc Quantification.
ICP-MS offers significantly lower detection limits than AAS, making it suitable for trace and ultra-trace analysis.[10][20] It also allows for the simultaneous determination of multiple elements.[5] However, the instrumentation is more expensive, and the method is more susceptible to polyatomic interferences.
ICP-OES provides a good balance between sensitivity and sample throughput.[5] It is a multi-element technique with a wider linear dynamic range than AAS.[20] While generally less sensitive than ICP-MS, it is more robust and less prone to interferences.
The following table summarizes the key performance characteristics of AAS, ICP-OES, and ICP-MS for the quantification of zinc in polymers based on typical experimental data.
| Parameter | AAS (Flame) | ICP-OES | ICP-MS |
| Linearity (r) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |
| Precision (RSD) | < 2% | < 1.5% | < 1% |
| LOD (µg/L) | 1 - 5 | 0.1 - 1 | 0.001 - 0.01 |
| LOQ (µg/L) | 5 - 15 | 0.5 - 3 | 0.005 - 0.05 |
| Sample Throughput | Moderate | High | High |
| Cost per Sample | Low | Moderate | High |
| Interferences | Chemical, Spectral | Spectral | Isobaric, Polyatomic |
Conclusion: A Validated AAS Method as a Reliable Tool
The validation of an AAS method for the quantification of this compound in polymers, when performed according to established guidelines, provides a high degree of confidence in the accuracy and reliability of the results. While techniques like ICP-OES and ICP-MS offer higher sensitivity and throughput, a validated AAS method remains a cost-effective and robust solution for routine quality control in many applications. The choice of the most appropriate technique should be based on a thorough evaluation of the specific analytical requirements and available resources.
References
- 1. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. usp.org [usp.org]
- 5. USP <233> - Analytik Jena [analytik-jena.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. starodub.nl [starodub.nl]
- 8. ICH Official web site : ICH [ich.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. usp.org [usp.org]
- 15. shimadzu.com [shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. usp.org [usp.org]
- 18. jocpr.com [jocpr.com]
- 19. pcbiochemres.com [pcbiochemres.com]
- 20. agilent.com [agilent.com]
Introduction: The Significance of Controlled Zinc Tartrate Synthesis
An In-Depth Technical Guide to the Cross-Validation of Synthesis Methods for Zinc Tartrate
For Researchers, Scientists, and Drug Development Professionals
This compound, a metal-organic coordination compound, is gaining traction in various fields, from being a precursor for nanomaterials to its use as a stabilizer and catalyst.[1] The performance of this compound in these applications is critically dependent on its structural and morphological properties, such as crystallinity, particle size, phase purity, and thermal stability. These characteristics are, in turn, dictated by the chosen synthesis method. This guide critically examines and cross-validates three primary synthesis routes: aqueous precipitation, hydrothermal synthesis, and microwave-assisted synthesis. By understanding the nuances of each method, researchers can select and optimize the most suitable protocol to achieve the desired material characteristics for their specific application.
Methodology 1: Aqueous Precipitation
Aqueous precipitation is a widely adopted, scalable, and cost-effective "bottom-up" method performed at or near ambient temperatures. It relies on the controlled supersaturation and subsequent precipitation of the insoluble this compound salt from a solution containing its constituent ions.
Scientific Rationale & Mechanism
The core of this method involves the reaction between a soluble zinc salt (e.g., zinc sulfate or zinc nitrate) and a deprotonated tartaric acid solution. The key to a successful and reproducible synthesis lies in the meticulous control of the solution's pH. Tartaric acid (H₂C₄H₄O₆) is a weak diprotic acid. By adding a base like sodium hydroxide (NaOH), it deprotonates to form the tartrate dianion (C₄H₄O₆²⁻). When the zinc cations (Zn²⁺) are introduced, they coordinate with the tartrate dianions, and upon reaching a critical supersaturation level, precipitate out as this compound (ZnC₄H₄O₆).
The pH is a critical control parameter. If the pH is too low, the tartaric acid will not be sufficiently deprotonated, leading to low yield. Conversely, if the pH is too high (excess NaOH), there is a risk of precipitating undesired zinc hydroxide (Zn(OH)₂) alongside the target compound.[1][2] A pH around 7 is often optimal, ensuring complete deprotonation of the tartaric acid while avoiding the formation of zinc hydroxide.[1]
Detailed Experimental Protocol
This protocol is adapted from established precipitation methods for metal salts.[1][3]
-
Preparation of Precursor Solutions:
-
Tartrate Solution: Prepare a 0.5 M solution of L-tartaric acid by dissolving 75.05 g of L-tartaric acid in 1 L of deionized water.
-
Zinc Solution: Prepare a 0.5 M solution of zinc sulfate heptahydrate by dissolving 143.81 g of ZnSO₄·7H₂O in 1 L of deionized water.
-
-
pH Adjustment & Deprotonation:
-
Place the tartrate solution in a reaction vessel equipped with a magnetic stirrer and a calibrated pH meter.
-
Slowly add a 1.0 M solution of sodium hydroxide (NaOH) dropwise to the tartrate solution while stirring vigorously.
-
Continue adding NaOH until the pH of the solution stabilizes at 7.0 ± 0.1. This ensures the formation of sodium tartrate in situ.[1]
-
-
Precipitation:
-
While maintaining vigorous stirring, add the zinc sulfate solution to the sodium tartrate solution. A white precipitate of this compound will form immediately.
-
Continue stirring the suspension for 1-2 hours at room temperature to ensure the reaction goes to completion and to allow for particle aging.
-
-
Washing and Isolation:
-
Separate the white precipitate from the solution via vacuum filtration or centrifugation (e.g., 5000 rpm for 15 minutes).
-
Wash the collected solid three times with deionized water to remove soluble byproducts like sodium sulfate (Na₂SO₄).
-
Perform a final wash with ethanol to facilitate drying.
-
-
Drying:
-
Dry the purified this compound powder in an oven at 80-100°C for 12-24 hours or until a constant weight is achieved.
-
Workflow Diagram: Aqueous Precipitation
References
- 1. WO2021072942A1 - Preparation method for this compound and application thereof in stabilizer - Google Patents [patents.google.com]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Zinc Tartrate vs. Zinc Gluconate: A Comparative Guide for Supplement Development
<
Introduction
Zinc is an essential trace element crucial for a myriad of physiological functions, including immune response, enzymatic activity, and protein synthesis. Its deficiency is a global health concern, affecting an estimated 17% to 20% of the world's population[1][2]. Consequently, zinc supplementation is a key strategy for both prevention and treatment. The choice of the zinc salt in a supplement formulation is a critical determinant of its efficacy, with bioavailability being the paramount consideration. This guide provides an in-depth, technical comparison of two commonly used organic zinc salts: zinc tartrate and zinc gluconate, to inform researchers, scientists, and drug development professionals in their selection process.
Physicochemical Properties: A Foundation for Bioavailability
The physicochemical characteristics of a zinc salt, particularly its solubility, directly influence its dissolution in the gastrointestinal tract and, subsequently, the release of zinc ions for absorption.
Zinc Gluconate is the zinc salt of gluconic acid. It is known for its high solubility in water, which increases with temperature[3]. For instance, its solubility is approximately 19.3 g/100 mL of water at 20°C[3]. This high solubility ensures rapid dissolution in the stomach's acidic environment, a prerequisite for zinc ion availability. Zinc gluconate is generally stable in a pH range of 4-7[3].
This compound , the zinc salt of tartaric acid, exhibits significantly lower water solubility. Its solubility is reported to be 0.022 g/100 ml in water[4][5][6][7]. This lower solubility might suggest a slower dissolution rate compared to zinc gluconate.
| Property | This compound | Zinc Gluconate |
| Molecular Formula | C4H6O6Zn | C12H22O14Zn |
| Molecular Weight | 213.5 g/mol [4] | 455.68 g/mol [3][8] |
| Appearance | Solid[4] | White or practically white powder or granules[8] |
| Solubility in Water | 0.022 g/100 ml[4][5][6][7] | Soluble in water[8][9][10][11] |
Mechanisms of Zinc Absorption
To understand the comparative bioavailability, it's essential to first grasp the mechanism of zinc absorption in the small intestine. Dietary zinc is primarily absorbed in the duodenum and jejunum[12][13]. The process is carrier-mediated and saturable[13]. The primary transporter responsible for the uptake of zinc from the intestinal lumen into the enterocytes is Zrt- and Irt-like protein 4 (ZIP4)[12][13]. Once inside the enterocyte, zinc can be stored bound to metallothionein or transported across the basolateral membrane into the bloodstream via Zinc Transporter 1 (ZnT1)[12][13][14].
The form of the zinc salt can influence the efficiency of this process. Organic chelates, like gluconate and tartrate, are thought to maintain zinc solubility in the intestinal lumen, preventing its precipitation and making it more available for the ZIP4 transporter.
Comparative Bioavailability: A Review of the Evidence
While direct head-to-head clinical trials comparing this compound and zinc gluconate are limited, existing research on zinc gluconate and other zinc salts provides valuable insights.
A narrative review of human studies suggests that zinc gluconate is among the better-absorbed forms of zinc[2]. One study found that the maximum plasma zinc concentrations and the area under the concentration-time curve were significantly higher with zinc gluconate compared to zinc oxide[1]. Another study indicated that zinc bisglycinate had a 43.4% higher bioavailability compared to zinc gluconate[15].
In a crossover trial, zinc picolinate supplementation led to significant increases in hair, urine, and erythrocyte zinc levels, whereas zinc citrate and zinc gluconate did not show significant changes in these parameters[16]. However, another study found that the fractional absorption of zinc from zinc citrate (61.3%) was similar to that from zinc gluconate (60.9%) when administered without food[16].
While data on this compound's bioavailability is scarce in readily available literature, its lower solubility compared to zinc gluconate could theoretically lead to a lower rate and extent of absorption. However, this is a hypothesis that requires direct experimental validation.
Experimental Protocols for Comparative Evaluation
To definitively determine the superior supplement form, a rigorous experimental approach is necessary. The following are key protocols that can be employed for a head-to-head comparison of this compound and zinc gluconate.
In Vitro Permeability Assay using Caco-2 Cells
The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium[17][18].
Objective: To determine the rate and extent of transport of zinc from this compound and zinc gluconate across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions[18].
-
Monolayer Integrity Check: The integrity of the Caco-2 monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow[18][19].
-
Transport Study:
-
The apical (upper) chamber is treated with a solution containing either this compound or zinc gluconate at a physiologically relevant concentration.
-
Samples are collected from the basolateral (lower) chamber at various time points.
-
The concentration of zinc in the basolateral samples is quantified using methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS)[20][21].
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for Caco-2 permeability assay.
In Vivo Bioavailability Study in an Animal Model
An in vivo study provides a more comprehensive understanding of the pharmacokinetics of the zinc supplements.
Objective: To compare the oral bioavailability of this compound and zinc gluconate in a suitable animal model (e.g., rats).
Methodology:
-
Animal Model: Sprague-Dawley rats are commonly used. The animals are fasted overnight before the study.
-
Dosing: Animals are divided into groups and orally administered with either this compound, zinc gluconate, or a vehicle control.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Zinc Analysis: Plasma or serum zinc concentrations are determined using ICP-MS or AAS[20][21].
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated to assess the rate and extent of zinc absorption.
A study design for a human zinc bioavailability study could involve the use of stable isotopes, where one isotope is given orally with the test supplement and another intravenously, with subsequent analysis of urine samples[22].
Zinc Absorption and Cellular Transport Pathway
The following diagram illustrates the key steps in intestinal zinc absorption.
Caption: Intestinal zinc absorption pathway.
Conclusion and Future Perspectives
Based on the available evidence, zinc gluconate's high water solubility and existing bioavailability data position it as a well-substantiated choice for zinc supplementation[23]. However, the lack of direct comparative studies with this compound represents a significant knowledge gap.
For drug development professionals, the choice between these two salts should be guided by empirical data. It is strongly recommended to conduct head-to-head in vitro and in vivo studies, as outlined in this guide, to definitively establish the pharmacokinetic profile of this compound relative to zinc gluconate. Such studies will provide the necessary evidence to support the selection of the most bioavailable and effective zinc salt for a given supplement formulation. Future research should also investigate the influence of the food matrix on the relative bioavailability of these two zinc salts.
References
- 1. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ruipugroup.com [ruipugroup.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound CAS#: 551-64-4 [chemicalbook.com]
- 6. 551-64-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 551-64-4 [chemicalbook.com]
- 8. ZINC GLUCONATE USP - PCCA [pccarx.com]
- 9. Zinc gluconate hydrate, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Zinc gluconate | 4468-02-4 [chemicalbook.com]
- 11. Zinc Gluconate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 12. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]
- 13. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gpnotebook.com [gpnotebook.com]
- 15. A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. studylib.net [studylib.net]
- 20. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. researchgate.net [researchgate.net]
- 23. nbinno.com [nbinno.com]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Purity Analysis of Zinc Tartrate
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and excipients is paramount to drug safety and efficacy. Zinc tartrate, a salt of the essential mineral zinc and the naturally occurring tartaric acid, finds applications in various pharmaceutical and nutraceutical formulations. Its purity is a critical quality attribute that necessitates a robust, validated analytical method for accurate quantification and impurity profiling.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. Moving beyond a mere recitation of protocols, we will delve into the scientific rationale behind the selection of a suitable chromatographic strategy, the meticulous process of method validation in accordance with international guidelines, and the interpretation of the resulting data. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible method for the quality control of this compound.
The Analytical Challenge: Deconstructing this compound
This compound presents a unique analytical challenge due to its dual nature: an inorganic cation (Zn²⁺) and a polar organic anion (tartrate). Traditional reversed-phase (RP) HPLC, the workhorse of the pharmaceutical industry, is often suboptimal for such compounds. The high polarity of the tartrate anion leads to poor retention on nonpolar stationary phases, while the zinc cation can exhibit undesirable interactions with the silica backbone of the column and the metallic components of the HPLC system, leading to poor peak shape and inaccurate quantification.[1]
Therefore, a successful purity method for this compound must be able to:
-
Simultaneously quantify the tartrate anion.
-
Indirectly account for the zinc cation through the stoichiometry of the salt.
-
Separate the main component from potential impurities, including:
-
Process-related impurities: Unreacted starting materials (e.g., tartaric acid, zinc sulfate), by-products from the synthesis, and residual solvents.[2]
-
Degradation products: Arising from hydrolysis, oxidation, or thermal stress.
-
Other metal ion impurities: Trace metals that may be present in the raw materials.
-
A Comparative Approach to Method Development
To address the analytical challenges of this compound, we will compare three distinct HPLC strategies: Ion-Pair Reversed-Phase Chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).
dot
References
A Comparative Biocompatibility Analysis of Zinc Tartrate Versus Other Zinc Salts: An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate zinc salt is a critical decision that can significantly impact cellular health, therapeutic efficacy, and overall biocompatibility. While zinc is an essential trace element vital for numerous physiological processes, its salt form dictates its solubility, bioavailability, and potential for cytotoxicity.[1][2] This guide provides a comprehensive comparison of the biocompatibility of zinc tartrate against other commonly used zinc salts, such as zinc sulfate, zinc chloride, zinc oxide, and zinc citrate. By synthesizing available experimental data and elucidating the underlying scientific principles, this document aims to empower researchers to make informed decisions in their experimental design.
While extensive data exists for many common zinc salts, it is crucial to note a conspicuous lack of direct, comparative biocompatibility studies for this compound in the peer-reviewed literature. Consequently, this guide will build a comparative framework based on the well-documented behaviors of other zinc salts and the known properties of tartaric acid to provide a scientifically grounded assessment.
The Crucial Role of the Counter-Ion in Zinc Salt Biocompatibility
The biocompatibility of any zinc salt is not solely determined by the zinc ion (Zn²⁺) itself, but is profoundly influenced by the associated counter-ion (anion). The counter-ion affects several key physicochemical properties that, in turn, dictate the biological response:
-
Solubility: The solubility of a zinc salt in aqueous environments, such as cell culture media or physiological fluids, determines the concentration of free Zn²⁺ ions available to interact with cells.
-
Cellular Uptake: The rate and mechanism of zinc transport into cells are influenced by the salt form.[3][4] Some counter-ions may facilitate or hinder the passage of Zn²⁺ across the cell membrane.
-
Intrinsic Toxicity of the Counter-Ion: The counter-ion itself may exert biological effects, including its own cytotoxicity, which can confound the assessment of zinc-specific effects.
Comparative Analysis of Zinc Salts
The following sections provide a detailed comparison of this compound with other prevalent zinc salts, focusing on key biocompatibility parameters.
Cytotoxicity: A Quantitative Comparison
Cytotoxicity is a primary indicator of biocompatibility. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces cell viability by 50%, is a standard metric for comparison.
| Zinc Salt | Reported IC50 Values | Cell Line(s) | Key Findings & References |
| Zinc Sulfate | ~354 µM | RK13 (rabbit kidney) | Highly cytotoxic.[5][6] |
| Varies by cell line | Multiple | Considered one of the more toxic forms of zinc.[5] | |
| Zinc Citrate | Cytotoxic at 0.05 mM | PC12 (neuronal) | Generally more cytotoxic, even at lower concentrations, than many other zinc salts.[5] |
| Zinc Chloride | EC50 of ~1229 µmol/L after 10h | Caco-2 (intestinal) | Considered the most toxic zinc compound for Caco-2 cells in one study. |
| Zinc Oxide | IC50 of 9.95 ppm (after 48h) | Caco-2 (colorectal) | Cytotoxicity is particle size-dependent and related to the release of Zn²⁺ ions.[7] |
| This compound | No direct IC50 data available in the reviewed literature. | - | Biocompatibility at 7.5 µg/mL has been noted for a Zn-L-tartrate metal-organic framework, but this is not a simple salt. |
Expert Insights: The available data consistently indicate that the cytotoxicity of zinc salts is closely linked to the intracellular concentration of free zinc ions.[8] Highly soluble salts like zinc sulfate and zinc citrate tend to exhibit greater cytotoxicity because they readily release Zn²⁺ into the culture medium, leading to higher cellular uptake.[5] While direct data for this compound is absent, its moderate solubility in water suggests its cytotoxicity might be lower than that of highly soluble salts like zinc sulfate and chloride, but likely higher than the poorly soluble zinc oxide.
Cellular Uptake and Bioavailability
The extent to which zinc is absorbed by cells is a critical factor in its biological activity and potential for toxicity.
| Zinc Salt | Cellular Uptake/Bioavailability | Key Findings & References |
| Zinc Sulfate | High cellular uptake. | The high uptake correlates with its observed cytotoxicity.[5] However, some studies suggest lower bioavailability compared to organic zinc forms.[1] |
| Zinc Citrate | High cellular uptake. | Similar to zinc sulfate, its high uptake is linked to higher toxicity.[5] |
| Zinc Gluconate | Potentially higher bioavailability than zinc sulfate and citrate in some studies. | Generally considered a more bioavailable organic form of zinc.[1][2] |
| Zinc Oxide | Lower bioavailability than zinc sulfate, citrate, and gluconate. | Its low solubility limits the release of absorbable zinc ions.[9] |
| This compound | No direct cellular uptake data available. | The bioavailability would be influenced by its dissolution rate in the specific biological medium. |
Expert Insights: Organic chelates of zinc, such as gluconate and citrate, are often perceived to have higher bioavailability than inorganic salts like sulfate and oxide.[1] This is attributed to the potential for the organic ligand to facilitate transport across the intestinal epithelium or cell membrane. The tartrate anion, being an organic acid, might confer a moderate level of bioavailability to this compound, though this remains to be experimentally verified.
In Vivo Biocompatibility and Toxicity
In vivo studies provide a more holistic view of biocompatibility, taking into account systemic effects and metabolic processes.
-
Zinc Sulfate: Oral administration of high doses can lead to gastrointestinal distress, and chronic excessive intake can interfere with copper absorption.[10] Long-term exposure in mice showed more severe and acute toxicity compared to zinc oxide nanoparticles.[11]
-
Zinc Oxide: While generally considered safe at low doses, nanoparticle forms of zinc oxide have raised concerns about potential toxicity depending on particle size and route of exposure.[7]
-
Zinc Chloride: Known to be caustic and can cause severe irritation upon inhalation or oral exposure.[12]
-
This compound: Safety data sheets often lack specific acute toxicity data, labeling it as "no data available".[13][14] This highlights the need for empirical studies to establish its in vivo safety profile.
Experimental Protocols for Assessing Biocompatibility
To facilitate further research and a direct comparison involving this compound, detailed methodologies for key biocompatibility assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the zinc salts (e.g., this compound, zinc sulfate) in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of zinc salts. Include a vehicle control (medium without zinc).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to quantify cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the supernatant.[5][14][17]
Protocol:
-
Cell Treatment: Seed and treat cells with different concentrations of zinc salts in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) and carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a detergent).
Zinc Homeostasis and Signaling: A Mechanistic Overview
Understanding the cellular pathways that regulate zinc is crucial for interpreting biocompatibility data. Zinc homeostasis is tightly controlled by a network of transporters and binding proteins.[13][18] The two main families of zinc transporters are:
-
ZIP (Zrt-, Irt-like Protein) transporters: These facilitate the influx of zinc into the cytoplasm from the extracellular space or from intracellular organelles.
-
ZnT (Zinc Transporter) transporters: These are responsible for the efflux of zinc from the cytoplasm into the extracellular space or into intracellular compartments.
An overload of intracellular zinc can disrupt these homeostatic mechanisms, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.
References
- 1. shop.machinemfg.com [shop.machinemfg.com]
- 2. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc transporters and the cellular trafficking of zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc uptake and radial transport in roots of Arabidopsis thaliana: a modelling approach to understand accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Cytotoxic Potential of Biogenic Zinc Oxide Nanoparticles Synthesized From Swertia chirayita Leaf Extract on Colorectal Cancer Cells [frontiersin.org]
- 7. Cytotoxicity of zinc in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Molecular Basis for Zinc Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc Toxicity: Understanding the Limits | MDPI [mdpi.com]
- 10. Evaluation of Long-Term Toxicity of Oral Zinc Oxide Nanoparticles and Zinc Sulfate in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. echemi.com [echemi.com]
- 13. Page loading... [wap.guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. Improving Biocompatibility for Next Generation of Metallic Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The bioavailability of different zinc compounds used as human dietary supplements in rat prostate: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute oral toxicity and biodistribution study of zinc-aluminium-levodopa nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo effects of zinc on cytokine signalling in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Zinc Tartrate
For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you employ. Proper disposal is not merely a regulatory hurdle—it is a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, in-depth protocol for the safe and compliant disposal of zinc tartrate, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the subject chemical is paramount. This compound (C₄H₄O₆Zn) is a salt of zinc and tartaric acid. While some safety data sheets (SDS) may not classify it under the Globally Harmonized System (GHS) for acute human toxicity, the primary concern lies with its environmental impact.
The causality for stringent disposal procedures is rooted in the established ecotoxicity of zinc compounds. Zinc ions are moderately to highly toxic to aquatic organisms.[1] Release into the sanitary sewer system can disrupt wastewater treatment processes and harm aquatic ecosystems.[2][3][4] Therefore, all disposal protocols must be designed to prevent environmental release. Under the Resource Conservation and Recovery Act (RCRA), a waste may be deemed hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[5][6] While zinc is not one of the eight RCRA-listed heavy metals,[7][8] any waste containing zinc must be evaluated, and it is best practice to manage it as a hazardous waste to ensure compliance and environmental protection.[9][10]
Immediate Safety & Handling Protocols
Prior to handling this compound for disposal, the following personal protective equipment (PPE) and handling procedures must be in place to ensure operational safety.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Protects eyes from splashes of solutions or airborne dust particles. |
| Hand Protection | Chemical-resistant nitrile rubber gloves. | Prevents direct skin contact. Always inspect gloves for integrity before use. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator. | Required if there is a risk of generating dust or aerosols.[11] |
Handling & Storage of Waste:
-
Always handle this compound waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[9][11][12]
-
Store all this compound waste in designated, sealed, and clearly labeled containers away from incompatible materials like strong oxidizing agents, acids, and bases.[9][13]
-
Practice good industrial hygiene: Wash hands thoroughly after handling waste and before leaving the laboratory.[11][13]
Step-by-Step Disposal Protocol
The guiding principle for this compound disposal is waste segregation . Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Under no circumstances should this compound or its solutions be disposed of down the drain. [11][14]
Step 1: Characterize Your Waste Stream
Identify the physical form of the this compound waste. This will determine the appropriate container and disposal pathway.
-
Solid Waste: Unused or expired pure this compound, contaminated weigh paper, gloves, or other solid labware.
-
Aqueous Waste: Solutions containing dissolved this compound.
-
Contaminated Sharps: Needles, Pasteur pipettes, or broken glassware contaminated with this compound.
Step 2: Containerize Waste at the Point of Generation
-
For Solid Waste:
-
For Aqueous Waste:
-
Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass or HDPE carboy).
-
Solutions with a zinc concentration greater than 1 ppm must be managed as hazardous waste.[9]
-
Use secondary containment (such as a plastic tub) to mitigate spills.[11]
-
Keep the container sealed except when adding waste.[11][12][14]
-
Affix a "Hazardous Waste" label.
-
-
For Contaminated Sharps:
-
Place all contaminated sharps into a designated, puncture-proof sharps container.
-
Label the container clearly with its contents ("this compound Contaminated Sharps") and a hazardous waste label.
-
Step 3: Labeling and Documentation
Proper labeling is a critical, self-validating step that ensures safety and regulatory compliance. Every waste container must have a completed hazardous waste tag affixed as soon as the first drop or gram of waste is added.[9][13]
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all chemical constituents in the container, including solvents and their approximate percentages.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage and Pickup
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
This area should be secure, away from general traffic, and segregated from incompatible chemicals.[14]
-
Do not accumulate more than 10 gallons of hazardous waste in your lab at any one time.[14]
-
Schedule a waste pickup with your institution's EHS office.[11][15] Do not attempt to transport the waste yourself.[10]
The following diagram illustrates the decision-making workflow for proper this compound waste management.
Spill Management Protocol
In the event of a this compound spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access.[11]
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work from upwind.[11]
-
Assess: For small spills of solid material, trained laboratory personnel may proceed with cleanup. For large spills (>1 L of solution or a significant amount of powder), contact your institution's EHS or emergency response team immediately.[12]
-
Cleanup (Small Spills):
-
Wearing the appropriate PPE, carefully sweep or scoop the solid material into a designated waste container.[11][12] Avoid actions that create dust.[11]
-
For liquid spills, use an inert absorbent material like sand or vermiculite.[13]
-
Place all cleanup materials (absorbents, contaminated gloves, etc.) into a hazardous waste container and label it accordingly.[10]
-
-
Decontaminate: Clean the spill area with soap and water, collecting the rinsate as hazardous aqueous waste. Do not allow any spill material or cleaning rinsate to enter drains.[9][11]
References
- 1. incidentnews.noaa.gov [incidentnews.noaa.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Acute Toxicity and Hazardous Concentrations of Zinc to Native Freshwater Organisms Under Different pH Values in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. actenviro.com [actenviro.com]
- 7. actenviro.com [actenviro.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. vumc.org [vumc.org]
- 11. benchchem.com [benchchem.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. benchchem.com [benchchem.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Hazardous Materials | Division of Safety and Risk Services [safety.uoregon.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Zinc Tartrate
This guide provides essential, field-proven safety and handling protocols for Zinc Tartrate, designed for the professional research and development environment. Moving beyond a simple checklist, we will explore the causality behind each procedural step and personal protective equipment (PPE) choice, empowering you to work safely and effectively.
Immediate Safety Briefing: The Precautionary Principle
The safe handling of any chemical begins with a clear understanding of its potential hazards. For this compound, hazard classifications can be inconsistent across suppliers. Some safety data sheets (SDS) list it as "not classified" as a hazardous substance[1][2][3]. However, other sources assign hazard statements indicating it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin, eye, and respiratory irritation[4].
Core Directive: In the face of conflicting data, we must operate under the precautionary principle . We will treat this compound as a substance that poses a potential risk of irritation and harm upon inhalation or direct contact. The primary hazards to mitigate are the inhalation of airborne dust and direct contact with the skin and eyes[1][5].
Section 1: Hazard Assessment and Exposure Limits
While this compound itself does not have specific established occupational exposure limits (OELs), we can use the limits for related zinc compounds, such as Zinc Oxide, as a conservative benchmark for assessing and controlling the risks associated with airborne dust. Inhaling zinc-containing dusts or fumes can lead to a flu-like condition known as "metal fume fever"[6][7][8].
Table 1: Occupational Exposure Limits for Zinc Oxide (as a proxy for Zinc Particulate)
| Agency | Exposure Limit Type | Value (8-Hour Time-Weighted Average unless otherwise noted) |
|---|---|---|
| OSHA (PEL) | Total Dust | 15 mg/m³[8][9] |
| Respirable Fraction | 5 mg/m³[8][9] | |
| NIOSH (REL) | Dust | 5 mg/m³[8][9][10] |
| Dust (Ceiling Limit) | 15 mg/m³[8][9][10] |
| ACGIH (TLV) | Respirable Fraction | 2 mg/m³[7][8] |
Scientist's Note: The ACGIH Threshold Limit Value (TLV) is the most stringent and is a widely respected guideline in occupational health. Aiming to keep airborne particulate levels below 2 mg/m³ provides a robust margin of safety.
Section 2: Core PPE Requirements: A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the quantities of material being handled. The following guidance outlines the minimum required PPE and the conditions that necessitate elevated protection.
Respiratory Protection
The primary goal is to prevent the inhalation of fine this compound powder.
-
Standard Operations (e.g., handling solutions, transferring small quantities in a hood): No respiratory protection is typically required if work is performed within a certified chemical fume hood or other ventilated enclosure that effectively contains dust.[5]
-
Required for Powder Handling (e.g., weighing, scooping, bulk transfer):
-
Minimum: A NIOSH-approved N95 particulate filtering facepiece respirator.[6][10]
-
Increased Protection: If irritation is experienced or if engineering controls are insufficient, a full-face respirator with P100 filters should be used.[1][10] A powered, air-purifying respirator (PAPR) offers greater protection and comfort for extended operations.[6]
-
Rationale: this compound is a fine solid[4]. Any manipulation of the powder can generate airborne dust that may not be visible. A certified fume hood is the primary engineering control to contain this dust[5]. A respirator serves as a crucial secondary defense.
Eye and Face Protection
-
Minimum Requirement (All Operations): Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1]
-
Enhanced Protection (Risk of Splash or significant dust): A full-face shield worn over safety goggles is required when handling bulk quantities or preparing solutions where splashing is a risk.
Rationale: Direct contact with this compound can cause serious eye irritation[4][11]. Goggles provide a seal around the eyes to protect from airborne dust and errant splashes, which standard safety glasses do not.
Hand Protection
-
Required for All Operations: Chemical-resistant gloves, such as nitrile, are mandatory.[5]
-
Protocol: Always inspect gloves for tears or punctures before use.[1] Use proper glove removal technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[1][5]
Rationale: Gloves provide a direct barrier to prevent skin contact, which can cause irritation or potential harm[1][4]. Nitrile offers good resistance to a wide range of laboratory chemicals and is a suitable choice for handling solid this compound and its aqueous solutions.
Body Protection
-
Minimum Requirement: A standard laboratory coat (100% cotton recommended), full-length pants, and closed-toe shoes.[5]
-
Enhanced Protection: For large-scale operations, consider a chemical-resistant apron or coveralls. Some data sheets recommend fire/flame resistant clothing, a precaution often associated with finely divided metal powders.[1][5]
Rationale: A lab coat protects your skin and personal clothing from contamination. Closed-toe shoes are a fundamental laboratory safety rule to protect your feet from spills and dropped objects.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the handling task.
Caption: PPE selection flowchart based on the scale and nature of the task.
Section 3: Procedural Guidance for Safe Handling
Proper technique is as important as the PPE you wear. Follow these workflows to minimize exposure.
Workflow: Handling Solid this compound (e.g., Weighing)
-
Preparation: Ensure a certified chemical fume hood is operational.[5] Clear the workspace of all unnecessary items.
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves. If required by your task assessment (see diagram), properly fit your N95 or full-face respirator.
-
Containment: Perform all manipulations of the powder deep within the fume hood to ensure any generated dust is captured by the ventilation system.[1][5]
-
Handling: Use spatulas and other non-sparking tools to transfer the powder.[1] Avoid dropping or pouring the powder from a height, which can create significant dust clouds.
-
Weighing: If using an analytical balance inside the hood, close the balance doors to prevent air currents from affecting the measurement and containing any dust. If the balance is outside the hood, use a closed weighing vessel to transfer the powder.
-
Post-Handling: Tightly seal the source container. Decontaminate the spatula and work surface.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands immediately.
Section 4: Emergency Procedures and Decontamination
Spill Response
For a small powder spill (<5g):
-
Alert & Secure: Alert colleagues in the immediate area. Restrict access.
-
PPE: Don your minimum PPE, including an N95 respirator.
-
Clean-up: Do NOT use water.[6] Gently cover the spill with a dry, inert material like sand.[6] Carefully sweep or scoop the material into a designated, sealable waste container.[1][2][5] Avoid any actions that create dust.
-
Decontamination: Wipe the area with a damp cloth (if the surface is compatible), and place the cloth in the hazardous waste container.
-
Disposal: Label the container as "this compound Waste" and dispose of it according to your institution's hazardous waste procedures.[5]
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water.[1][2] Consult a physician if irritation develops.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[2][5] If they are not breathing, begin rescue breathing. Seek medical attention.
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][5] Call a poison control center or doctor for treatment advice.
Directive: Always have the Safety Data Sheet (SDS) for this compound available to show to medical personnel.[2]
Decontamination and Disposal
-
Equipment: Reusable equipment like glassware or spatulas should be carefully cleaned with soap and water.
-
Waste: All contaminated disposables (gloves, wipes, weigh paper) and spilled material must be collected in a clearly labeled, sealed container.[5]
-
Disposal: Dispose of waste through your institution's environmental health and safety (EH&S) office, following all local, state, and federal regulations.[5][6] Do not discharge this compound into drains or the environment.[1]
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C4H4O6Zn | CID 102433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. nj.gov [nj.gov]
- 7. teck.com [teck.com]
- 8. nj.gov [nj.gov]
- 9. ZINC OXIDE, DUST & FUME | Occupational Safety and Health Administration [osha.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Zinc oxide [cdc.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
